7-Ethyl-2-propyl-1-benzothiophene
Description
Structure
3D Structure
Properties
CAS No. |
16587-46-5 |
|---|---|
Molecular Formula |
C13H16S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
7-ethyl-2-propyl-1-benzothiophene |
InChI |
InChI=1S/C13H16S/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)14-12/h5,7-9H,3-4,6H2,1-2H3 |
InChI Key |
RZRNLFMTGXFRLE-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(S1)C(=CC=C2)CC |
Canonical SMILES |
CCCC1=CC2=C(S1)C(=CC=C2)CC |
Synonyms |
7-Ethyl-2-propylbenzo[b]thiophene |
Origin of Product |
United States |
Foundational & Exploratory
7-Ethyl-2-propyl-1-benzothiophene CAS number and identifiers
Disclaimer: Information for the specific compound "7-Ethyl-2-propyl-1-benzothiophene" was not found in the available databases. This guide instead provides a detailed overview of two structurally similar compounds: 7-Ethyl-2-methyl-1-benzothiophene and 7-Ethyl-1-benzothiophene .
This technical guide is intended for researchers, scientists, and drug development professionals, providing comprehensive data and a general synthetic methodology for these benzothiophene derivatives.
7-Ethyl-2-methyl-1-benzothiophene
7-Ethyl-2-methyl-1-benzothiophene is a substituted benzothiophene with ethyl and methyl groups at the 7th and 2nd positions, respectively.
Identifiers and Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for 7-Ethyl-2-methyl-1-benzothiophene is presented in the table below.
| Identifier | Value | Source |
| CAS Number | 16587-44-3 | [1][2] |
| IUPAC Name | 7-ethyl-2-methyl-1-benzothiophene | [2] |
| Synonyms | 7-Ethyl-2-methylbenzo[b]thiophene, Benzo[b]thiophene, 7-ethyl-2-methyl- | [1][2] |
| Molecular Formula | C11H12S | [1][2] |
| Molecular Weight | 176.28 g/mol | [1][2] |
| Canonical SMILES | CCC1=CC=CC2=C1SC(=C2)C | [2] |
| InChIKey | IAXZFMADQLEDOF-UHFFFAOYSA-N | [2] |
| DSSTox Substance ID | DTXSID90344248 | [2] |
7-Ethyl-1-benzothiophene
7-Ethyl-1-benzothiophene is another substituted benzothiophene derivative with an ethyl group at the 7th position.
Identifiers and Physicochemical Properties
The table below summarizes the primary identifiers and computed properties for 7-Ethyl-1-benzothiophene.
| Identifier | Value | Source |
| CAS Number | 16587-42-1 | [3] |
| IUPAC Name | 7-ethyl-1-benzothiophene | [3] |
| Synonyms | 7-Ethylbenzo[b]thiophene, Benzo[b]thiophene, 7-ethyl- | [3] |
| Molecular Formula | C10H10S | [3][4] |
| Molecular Weight | 162.25 g/mol | [3] |
| Canonical SMILES | CCC1=CC=CC2=C1SC=C2 | [3] |
| InChIKey | SZNQHLOLUMHNIM-UHFFFAOYSA-N | [3] |
| DSSTox Substance ID | DTXSID50343530 | [3] |
General Synthesis of Substituted Benzothiophenes
While specific experimental protocols for the synthesis of this compound were not found, a general method for preparing benzothiophenes involves the intramolecular cyclization of a substituted acetophenone derivative.[5] This process often utilizes an acid catalyst.[5]
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted benzothiophene, based on common synthetic routes.
Experimental Protocol Details:
A common approach involves the cyclization of a suitable acetophenone precursor in the presence of a cation exchange resin as the acid catalyst.[5] The reaction is typically conducted at elevated temperatures, for instance, between 50 °C and 110 °C.[5] The choice of solvent can be critical, with non-polar solvents like toluene or heptane often employed.[5] Heptane, in particular, can aid in the crystallization of the benzothiophene product, which helps to drive the reaction equilibrium towards the desired product.[5] Following the reaction, the catalyst is removed by filtration. The final product is then purified using standard techniques such as crystallization or column chromatography.
References
- 1. chembk.com [chembk.com]
- 2. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Ethyl-1-benzothiophene | C10H10S | CID 590296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
Spectroscopic Data for 7-Ethyl-2-propyl-1-benzothiophene: A Data Gap
A comprehensive search for spectroscopic data (NMR, IR, and MS) and associated experimental protocols for 7-Ethyl-2-propyl-1-benzothiophene has revealed a significant data gap in publicly available scientific literature and databases. At present, no specific experimental ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this particular compound could be located.
While information on structurally related benzothiophene derivatives is available, it is crucial to note that spectroscopic data are highly specific to the exact molecular structure. Therefore, data from analogues such as 7-ethyl-1-benzothiophene, 7-ethyl-2-methyl-1-benzothiophene, or 2-propyl-1-benzothiophene cannot be used as a direct substitute for this compound.
For researchers and drug development professionals requiring this specific data, de novo synthesis and subsequent spectroscopic analysis would be necessary.
General Experimental Protocols for Benzothiophene Derivatives
Although specific protocols for this compound are not available, general synthetic methodologies for related benzothiophene compounds often involve domino reactions or Friedlander synthesis.[1] These approaches typically involve the reaction of a substituted thiophene or a precursor with appropriate reagents to construct the fused ring system.
A general workflow for obtaining and analyzing spectroscopic data for a newly synthesized compound like this compound is illustrated below.
Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.
Spectroscopic Data for Related Compounds
For informational purposes, some publicly available data on related benzothiophene derivatives are provided below. It must be reiterated that these data are not for this compound and should be used with caution for comparative purposes only.
7-Ethyl-1-benzothiophene
-
Mass Spectrometry (GC-MS): Top peaks at m/z 147, 162, and 148.[2]
7-Ethyl-2-methyl-1-benzothiophene
-
Mass Spectrometry (GC-MS): Top peaks at m/z 147, 161, 176, and 162.[3]
2-Propyl-1-benzothiophene
-
Mass Spectrometry (GC-MS): Top peaks at m/z 137, 147, 176, and 148.[4]
The lack of comprehensive data for this compound highlights a potential area for new research. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the chemical sciences.
References
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Ethyl-1-benzothiophene | C10H10S | CID 590296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propyl-1-benzothiophene | C11H12S | CID 590313 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical and chemical properties of 7-Ethyl-2-propyl-1-benzothiophene
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physical and chemical properties of 7-Ethyl-2-methyl-1-benzothiophene. The document includes structured data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 7-Ethyl-2-methyl-1-benzothiophene. The data is a combination of computed values from reputable chemical databases. Experimental data for properties such as melting and boiling points are not available in the cited literature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂S | [ChemBK][1] |
| Molecular Weight | 176.28 g/mol | [PubChem][1] |
| IUPAC Name | 7-ethyl-2-methyl-1-benzothiophene | [PubChem][1] |
| CAS Number | 16587-44-3 | [ChemBK][1] |
| Appearance | Expected to be a solid or liquid | General |
| XLogP3 | 4.1 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 1 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
| Exact Mass | 176.06597156 Da | [PubChem][1] |
| Monoisotopic Mass | 176.06597156 Da | [PubChem][1] |
| Topological Polar Surface Area | 28.2 Ų | [PubChem][1] |
| Heavy Atom Count | 12 | [PubChem][1] |
Experimental Protocols
While a specific, published synthesis protocol for 7-Ethyl-2-methyl-1-benzothiophene was not found, a general and robust method for the synthesis of substituted benzothiophenes involves the visible-light-promoted cyclization of disulfides and alkynes. The following is a plausible experimental protocol adapted from this methodology.
Synthesis of 7-Ethyl-2-methyl-1-benzothiophene via Visible-Light-Promoted Cyclization
Objective: To synthesize 7-ethyl-2-methyl-1-benzothiophene from 1,2-bis(2-ethylphenyl)disulfane and propyne.
Materials:
-
1,2-bis(2-ethylphenyl)disulfane
-
Propyne (condensed or as a saturated solution in a suitable solvent)
-
Toluene (anhydrous)
-
Photocatalyst (e.g., Eosin Y)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
To a 20 mL glass tube equipped with a magnetic stir bar, add 1,2-bis(2-ethylphenyl)disulfane (0.2 mmol) and the photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Add anhydrous toluene (2 mL) to dissolve the reactants.
-
Bubble propyne gas through the solution for 10-15 minutes to ensure an excess of the alkyne. Alternatively, a pre-prepared saturated solution of propyne in toluene can be used.
-
Seal the tube and place it under an inert atmosphere (Nitrogen or Argon).
-
Irradiate the reaction mixture with a visible light source (e.g., a 12 W blue LED lamp) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to proceed over several hours (e.g., 24 hours).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired 7-Ethyl-2-methyl-1-benzothiophene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data for 7-Ethyl-2-methyl-1-benzothiophene is available in the PubChem database. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of methyl (CH₃) and ethyl (C₂H₅) groups.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzothiophene ring system, a singlet for the methyl group protons at the 2-position, and a quartet and a triplet for the ethyl group protons at the 7-position.
-
¹³C NMR: The spectrum would display signals for all 11 unique carbon atoms in the molecule, including those of the benzothiophene core, the methyl group, and the ethyl group.
Potential Biological Significance and Applications
Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[2][3][4] While specific biological data for 7-Ethyl-2-methyl-1-benzothiophene is not available, the benzothiophene scaffold is a core component of several pharmaceuticals and biologically active compounds.[4]
Derivatives of benzothiophene have been reported to exhibit activities including:
The presence of alkyl substituents on the benzothiophene ring can modulate the lipophilicity and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile. Therefore, 7-Ethyl-2-methyl-1-benzothiophene could be a valuable compound for screening in various biological assays to explore its therapeutic potential.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of a substituted benzothiophene, such as 7-Ethyl-2-methyl-1-benzothiophene.
Caption: A generalized workflow for the synthesis and characterization of 7-Ethyl-2-methyl-1-benzothiophene.
References
- 1. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 4. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2,7-Disubstituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2,7-disubstituted benzothiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document details key synthetic strategies, provides experimental protocols for representative reactions, and presents quantitative data to facilitate comparison and application in a research and development setting.
Introduction
The benzothiophene scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active molecules. The specific substitution pattern at the 2 and 7 positions can significantly influence the pharmacological and physicochemical properties of these compounds. This guide focuses on the synthetic routes to access this particular substitution pattern, which is often challenging to achieve selectively. The methodologies covered include palladium-catalyzed cross-coupling reactions and multi-step strategies involving the construction of the benzothiophene core from appropriately substituted precursors.
Synthetic Strategies and Methodologies
The synthesis of 2,7-disubstituted benzothiophenes can be broadly approached through two main strategies:
-
Functionalization of a pre-formed 2,7-dihalobenzothiophene core: This is a versatile approach that allows for the introduction of a wide variety of substituents through cross-coupling reactions.
-
Construction of the benzothiophene ring from a pre-functionalized benzene derivative: This strategy offers an alternative route, particularly when the desired substituents are not amenable to cross-coupling conditions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2,7-disubstituted benzothiophenes, this reaction is typically employed to functionalize a 2,7-dibromobenzothiophene precursor with a variety of boronic acids or esters.
A key example is the synthesis of 2,7-dithienyl[1]benzothieno[3,2-b][1]benzothiophene derivatives, which are of interest as organic semiconductor materials.[1] The general scheme for this reaction is as follows:
Caption: Suzuki-Miyaura cross-coupling for 2,7-disubstitution.
Experimental Protocol: Synthesis of 2,7-bis(5-Octylthiophen-2-yl)[1]benzothieno[3,2-b][1]benzothiophene [1]
-
Reactants:
-
Catalyst:
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (62 mg, 0.06 mmol)
-
-
Base and Solvents:
-
Toluene (30 mL)
-
Ethanol (4 mL)
-
2 M aqueous sodium carbonate solution (4 mL)
-
-
Procedure:
-
The 2,7-dibromo[1]benzothieno[3,2-b][1]benzothiophene and the boronic acid pinacol ester are placed in a 100 mL two-neck round-bottom flask.
-
The flask is evacuated and purged with argon.
-
The Pd(PPh₃)₄ catalyst is added, and the flask is again evacuated and purged with argon.
-
Toluene, ethanol, and the aqueous sodium carbonate solution are added through a septum.
-
The reaction mixture is heated and stirred under an argon atmosphere. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography.
-
Table 1: Suzuki-Miyaura Coupling Reaction Data for 2,7-Disubstituted BTBT Derivatives [1]
| R-Group on Thiophene | Starting Dibromide (mmol) | Boronic Ester (mmol) | Pd(PPh₃)₄ (mmol) | Yield (%) |
| 3-Octyl | 2.0 | 4.4 | 0.1 | Not Reported |
| 4-Octyl | 1.9 | 4.1 | 0.06 | Not Reported |
| 5-Octyl | 1.9 | 4.1 | 0.06 | Not Reported |
Note: While the source provides the experimental details, specific yield percentages for these reactions were not explicitly stated in the provided text.
Multi-step Synthesis via Ring Construction
An alternative to direct functionalization is the construction of the benzothiophene ring from a suitably substituted benzene precursor. This approach can be advantageous when the desired substituents are not compatible with cross-coupling conditions or when the starting materials are more readily available. One potential strategy involves the Gewald reaction, which is a well-established method for synthesizing 2-aminothiophenes.[2][3][4][5][6] While not directly reported for 2,7-disubstituted benzothiophenes in the provided search results, a hypothetical route could involve a substituted cyclohexanone to form a tetrahydrobenzothiophene, which could then be aromatized.
Caption: Hypothetical multi-step route to 2,7-disubstituted benzothiophenes.
Further research is required to identify specific experimental protocols for this type of multi-step synthesis leading to 2,7-disubstituted benzothiophenes.
Applications in Drug Discovery
2,7-Disubstituted benzothiophenes are being investigated as potent and selective inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.
Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2)
MK2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. Inhibitors of MK2 are being explored as potential therapeutics for diseases such as rheumatoid arthritis and psoriasis. Certain benzothiophene analogs have been identified as potent MK2 inhibitors.[7]
Caption: MK2 signaling pathway and inhibition by benzothiophenes.
Inhibition of c-Jun N-terminal Kinase (JNK)
JNKs are a family of protein kinases that are activated by stress stimuli and are involved in the regulation of apoptosis, inflammation, and neurodegeneration. Disubstituted thiophene and thiazole-based compounds have been developed as JNK inhibitors for potential use in treating neurodegenerative diseases.[8]
Table 2: Biological Activity of Representative Benzothiophene Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Benzothiophene analog | MK2 | < 500 | [7] |
| Disubstituted thiophene | JNK3 | 77 | [8] |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3190 | [9] |
Conclusion
The synthesis of 2,7-disubstituted benzothiophenes presents a significant challenge in synthetic organic chemistry. This guide has outlined two major strategies: the functionalization of a pre-existing 2,7-dihalobenzothiophene core, exemplified by the Suzuki-Miyaura cross-coupling reaction, and the construction of the benzothiophene ring from substituted precursors. While detailed protocols for the former are available, further research is needed to develop robust and general methods for the latter. The importance of this class of compounds is underscored by their potential applications as kinase inhibitors in drug discovery. The provided data and protocols serve as a valuable resource for researchers working in this exciting and evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2‐aminothiophenes by the gewald reaction | Semantic Scholar [semanticscholar.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Applications of Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene, an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to interact with various biological targets have established it as a cornerstone in the development of novel therapeutic agents.[3] The electron-rich sulfur atom and the planar structure of the benzothiophene core are crucial for its biological activities, often engaging with targets through hydrogen bonds, π-π stacking, and van der Waals forces.[2] Marketed drugs such as the osteoporosis treatment Raloxifene , the asthma medication Zileuton , and the antifungal agent Sertaconazole feature the benzothiophene moiety, highlighting its clinical significance.[2] This guide provides an in-depth overview of the synthesis, therapeutic applications, and biological evaluation of substituted benzothiophenes, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities.
Synthetic Strategies: A General Overview
The synthesis of substituted benzothiophenes is a critical aspect of their development as therapeutic agents, with various methods available to construct the core scaffold and introduce diverse functional groups. Common strategies include transition-metal-catalyzed reactions, electrophilic cyclizations, and annulation reactions.[3][4] Palladium-catalyzed intramolecular C-H functionalization and aryne-based methodologies have emerged as efficient routes for creating multisubstituted derivatives.[5][6][7]
Caption: Generalized workflow for the synthesis of substituted benzothiophenes.
Therapeutic Applications
Anticancer Activity
Substituted benzothiophenes have demonstrated significant potential as anticancer agents, acting through various mechanisms of action including kinase inhibition, disruption of tubulin polymerization, and modulation of critical signaling pathways like STAT3 and RhoA/ROCK.[8][9][10][11]
Mechanisms of Action:
-
Multi-Kinase Inhibition: Certain 5-hydroxybenzothiophene derivatives act as potent multi-target kinase inhibitors, targeting kinases such as Clk4, DRAK1, and haspin, which are crucial for cell cycle progression.[8]
-
Tubulin Polymerization Inhibition: Benzothiophene acrylonitrile analogs have been shown to interfere with tubulin polymerization, leading to mitotic arrest and cell death, often through atypical apoptosis or mitotic catastrophe.[9] These compounds have the advantage of not being substrates for P-glycoprotein, a common mechanism of multidrug resistance.[9]
-
STAT3 Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives have been designed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[10][12] Persistent activation of STAT3 is common in many cancers, and its inhibition can block cell proliferation, induce apoptosis, and arrest the cell cycle.[10][12]
-
STING Agonism: Benzothiophene oxobutanoic acid analogues can act as agonists for the stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[13] STING activation in tumor models can lead to potent anti-tumor immunity and the development of an immune memory response.[13]
-
RhoA/ROCK Pathway Inhibition: Derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide can target the RhoA/ROCK pathway, which is involved in cell migration and metastasis.[11][14] Inhibition of this pathway can suppress cancer cell proliferation, migration, and invasion.[14]
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.[10][12]
Table 1: Anticancer Activity of Selected Benzothiophene Derivatives
| Compound | Target/Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 16b | Clk4 | 11 nM | [8] |
| DRAK1 | 87 nM | [8] | |
| Haspin | 125.7 nM | [8] | |
| U87MG (Glioblastoma) | 7.2 µM | [8] | |
| IPBT | Caco-2 (Colorectal) | 63.74 µM | [15] |
| HepG2 (Liver) | 67.04 µM | [15] | |
| Panc-1 (Pancreatic) | 76.72 µM | [15] | |
| Compound 5 | Leukemia Cell Lines | 10 - 66.5 nM | [9] |
| Colon Cancer Cell Lines | 10 - 66.5 nM | [9] | |
| Compound 6 | Leukemia Cell Lines | 21.2 - 50.0 nM | [9] |
| CNS Cancer Cell Lines | 21.2 - 50.0 nM | [9] | |
| Compound 8b | HepG2 (Liver) | Not specified, potent | [10][12] |
| MDA-MB-231 (Breast) | Not specified, potent | [10][12] |
Antimicrobial Activity
The benzothiophene scaffold is present in numerous compounds with potent activity against a range of microbial pathogens, including multidrug-resistant bacteria and fungi.[16]
Spectrum of Activity:
-
Antibacterial: Derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Gram-negative bacteria such as Escherichia coli.[16][17] Benzo[b]thiophene acylhydrazones are particularly noteworthy, with some compounds exhibiting minimal inhibitory concentrations (MIC) as low as 4 µg/mL against MRSA.[16][18] For some derivatives, activity against Gram-negative bacteria is significantly enhanced when co-administered with an outer membrane permeabilizing agent like polymyxin B.[19]
-
Antifungal: Antifungal properties have been observed against pathogenic fungi, most notably Candida albicans.[17][19][20] Certain compounds inhibit both the growth and hyphal development of Candida species.[19]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives
| Compound | Target Organism | Activity (MIC / Zone of Inhibition) | Reference |
| II.b | S. aureus (MRSA) | 4 µg/mL | [16][18] |
| II.b | S. aureus (Daptomycin-resistant) | 4 µg/mL | [16][18] |
| Various | Candida species | 32 - 64 µg/mL | [19] |
| Various | E. coli (with Polymyxin B) | 8 - 64 µg/mL | [19] |
| Compounds 7, 8, 9 | A. niger, C. albicans | Marked activity | |
| Compounds 7, 8, 9 | E. coli, P. aeruginosa | Activity nearly equal to Ampicillin |
Anti-inflammatory Activity
Substituted benzothiophenes possess significant anti-inflammatory properties, making them candidates for treating conditions involving inflammation, including neuroinflammation.[15][21][22]
Mechanisms of Action:
-
Inhibition of Pro-inflammatory Mediators: Compounds like 3-iodo-2-phenylbenzo[b]thiophene (IPBT) have been shown to significantly reduce the production of nitric oxide (NO) in LPS-induced macrophages. This is achieved by downregulating the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[15]
-
Neuroinflammation Protection: In the context of the CNS, certain benzothiophene derivatives have demonstrated protective effects against radiation-induced neuroinflammation and oxidative stress, suggesting a role as radioprotective agents in cancer therapy.[21][22]
Caption: Inhibition of the pro-inflammatory signaling cascade by benzothiophenes.[15]
Central Nervous System (CNS) Applications
The benzothiophene scaffold has been explored for various CNS applications, including the treatment of neurodegenerative disorders and as potential entactogens.[23][24][25]
Mechanisms of Action:
-
Cholinesterase Inhibition: Benzothiophene-chalcone hybrids have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[24][25]
-
Serotonergic System Modulation: Certain (2-aminopropyl)benzo[β]thiophenes (APBTs) act as serotonin–norepinephrine–dopamine releasing agents (SNDRAs) and potent serotonin 5-HT2 receptor agonists.[23] These properties suggest they may have entactogenic or psychedelic effects, potentially with reduced stimulant properties and lower misuse potential.[23] Novel benzofuran and benzothiophene derivatives are also being investigated as 5-HT2C agonists for treating neurological diseases.[26]
Table 3: CNS Activity of Selected Benzothiophene Derivatives
| Compound | Target | Activity (IC₅₀) | Reference |
| 5f (Chalcone hybrid) | Acetylcholinesterase (AChE) | 62.10 µM | [24] |
| 5h (Chalcone hybrid) | Butyrylcholinesterase (BChE) | 24.35 µM | [24] |
| APBTs | Serotonin 5-HT2 Receptors | Potent Agonists | [23] |
Experimental Protocols
General Protocol for Synthesis of Benzo[b]thiophene Acylhydrazones[17][20]
-
Hydrazide Synthesis: React a substituted benzo[b]thiophene-2-carboxylic acid with an activating agent (e.g., thionyl chloride) followed by treatment with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield the corresponding carbohydrazide intermediate.
-
Condensation: Dissolve the synthesized benzo[b]thiophene-2-carbohydrazide in a solvent like ethanol.
-
Add a stoichiometric amount of the desired aromatic or heteroaromatic aldehyde.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold solvent (e.g., ethanol), and dry under a vacuum.
-
Purify the final product by recrystallization or column chromatography.
-
Characterize the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol for Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).
-
Inoculation: Add 50 µL of the diluted microbial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
Substituted benzothiophenes continue to be a highly productive scaffold in the field of drug discovery.[2] Their proven success in marketed drugs and the breadth of their biological activities—spanning anticancer, antimicrobial, anti-inflammatory, and CNS-modulating effects—underscore their therapeutic potential. The ongoing development of novel synthetic methodologies allows for the creation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.[5][6] Future research will likely focus on optimizing the potency and selectivity of these compounds for specific biological targets, improving their pharmacokinetic profiles, and further exploring their potential in combination therapies to combat complex diseases and drug resistance. The versatility of the benzothiophene core ensures it will remain a subject of intense investigation for years to come.
References
- 1. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diversity-Oriented Synthesis of Substituted Benzo[b]thiophenes and Their Hetero-Fused Analogues through Palladium-Catalyzed Oxidative C-H Functionalization/Intramolecular Arylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Path to Benzothiophenes - ChemistryViews [chemistryviews.org]
- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. oiccpress.com [oiccpress.com]
- 16. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. tandfonline.com [tandfonline.com]
- 22. scilit.com [scilit.com]
- 23. Substituted benzothiophene - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Literature review of 7-Ethyl-2-propyl-1-benzothiophene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Therefore, this guide will focus on the broader class of benzothiophenes, to which 7-Ethyl-2-propyl-1-benzothiophene belongs. By examining the known characteristics and biological effects of structurally similar compounds, we can infer potential properties and areas of interest for the target molecule. This review will cover the general synthesis of benzothiophenes, their established chemical properties, and their diverse and significant biological activities, including their roles as anticancer and neuroprotective agents.
Introduction to Benzothiophenes
Benzothiophene is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring. This core structure is a common scaffold in medicinal chemistry and has been identified in various biologically active molecules and approved drugs.[1] The versatility of the benzothiophene ring system allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[1][2]
Synthesis of Benzothiophenes
While a specific synthesis for this compound is not documented, general methods for the synthesis of substituted benzothiophenes are well-established. One common approach involves the Suzuki cross-coupling reaction. For instance, the synthesis of 2,7-disubstituted[3]benzothieno[3,2-b][3]benzothiophene derivatives is achieved by reacting 2,7-dibromo[3]benzothieno[3,2-b][3]benzothiophene with an appropriate boronic acid pinacol ester in the presence of a palladium catalyst.[4] This methodology could potentially be adapted for the synthesis of this compound by utilizing appropriately substituted starting materials.
Generalized Experimental Workflow for Benzothiophene Synthesis via Suzuki Coupling
Caption: Generalized workflow for Suzuki cross-coupling.
Chemical and Physical Properties
Specific quantitative data for the physical and chemical properties of this compound are unavailable. However, we can look at the properties of similar compounds to provide an estimation. For example, 7-Ethyl-2-methyl-1-benzothiophene has a molecular weight of 176.28 g/mol and a calculated XLogP3 of 4.1.[3] 7-Ethyl-1-benzothiophene has a molecular weight of 162.25 g/mol and a calculated XLogP3 of 3.7.[5] It is important to note that physical properties such as melting and boiling points for even these closely related compounds are not consistently reported.[6]
Table 1: Computed Properties of Structurally Similar Benzothiophenes
| Property | 7-Ethyl-2-methyl-1-benzothiophene[3] | 7-Ethyl-1-benzothiophene[5] |
| Molecular Formula | C11H12S | C10H10S |
| Molecular Weight | 176.28 g/mol | 162.25 g/mol |
| XLogP3 | 4.1 | 3.7 |
| Monoisotopic Mass | 176.06597156 Da | 162.05032149 Da |
Biological Activities of Benzothiophenes
The benzothiophene scaffold is a key component in numerous compounds with a wide range of biological activities.[1] These activities include anticancer, anti-inflammatory, antifungal, and neuroprotective effects.[1][7]
Anticancer Activity
Several benzothiophene derivatives have demonstrated potent anticancer properties.[1] For example, some analogs act as inhibitors of Rho-associated protein kinase (ROCK), which can influence the tumor microenvironment.[1] Furthermore, certain benzothiophene analogs have shown significant binding activity against the estrogen receptor-α (ERα), a key target in breast cancer therapy.[2] Docking studies have indicated that some benzothiophene derivatives may have a better binding affinity for ERα than the standard drug tamoxifen.[2]
Neuroprotective Effects
Benzothiophene-based selective estrogen receptor modulators (SERMs), such as raloxifene, have been shown to provide neuroprotection.[7] Interestingly, this neuroprotective effect does not always correlate with classical estrogen receptor binding but may involve the activation of specific kinase signaling cascades through the G-protein coupled receptor, GPR30.[7]
Hypothesized Signaling Pathway for Benzothiophene-Mediated Neuroprotection
Caption: GPR30-dependent neuroprotection by BT-SERMs.
Future Directions
The lack of specific data for this compound highlights a gap in the current scientific literature. Given the significant and diverse biological activities of the broader benzothiophene class, this specific analog warrants further investigation. Future research should focus on:
-
Synthesis: Development and optimization of a synthetic route to produce this compound in sufficient quantities for further study.
-
Characterization: Detailed analysis of its chemical and physical properties.
-
Biological Screening: A comprehensive screening of its biological activities, with a particular focus on anticancer and neuroprotective properties, given the known activities of related compounds.
Conclusion
While a detailed literature review of this compound is hampered by the absence of specific data, an examination of the broader benzothiophene class provides a strong rationale for its further investigation. The established synthetic methodologies and the diverse pharmacological profiles of related compounds suggest that this compound could possess valuable biological activities. This review serves as a foundational guide for researchers interested in exploring the potential of this and other novel benzothiophene derivatives in drug discovery and development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Ethyl-1-benzothiophene | C10H10S | CID 590296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. (PDF) Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism (2011) | Ramy E. Abdelhamid | 78 Citations [scispace.com]
An In-depth Technical Guide to 7-Ethyl-2-propyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Nomenclature
The nomenclature of heterocyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The benzothiophene ring system is numbered starting from the sulfur atom as position 1.
-
IUPAC Name: 7-Ethyl-2-propyl-1-benzothiophene
-
Synonyms: 7-Ethyl-2-propylbenzo[b]thiophene, 2-Propyl-7-ethyl-1-benzothiophene
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties (Predicted and Analog-Based)
The following table summarizes the predicted and analog-based physicochemical properties of this compound. These values are estimations and should be confirmed by experimental data.
| Property | Predicted/Analog Value | Reference Compound(s) |
| Molecular Formula | C₁₃H₁₆S | - |
| Molecular Weight | 204.33 g/mol | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| LogP | ~5.0 (estimated) | 2-Propyl-1-benzothiophene (LogP ≈ 4.1)[1] |
| ¹H NMR (CDCl₃, ppm) | δ 7.7-7.2 (m, 3H, Ar-H), 7.1 (s, 1H, H-3), 2.9 (t, 2H, -CH₂-Et), 2.8 (t, 2H, -CH₂-Pr), 1.8 (sext, 2H, -CH₂-CH₂-CH₃), 1.3 (t, 3H, -CH₃ of Et), 1.0 (t, 3H, -CH₃ of Pr) | General shifts for alkyl-substituted benzothiophenes |
| ¹³C NMR (CDCl₃, ppm) | δ 145-135 (Ar-C), 125-120 (Ar-CH), 35 (-CH₂-Pr), 29 (-CH₂-Et), 23 (-CH₂-CH₂-CH₃), 14 (-CH₃ of Et), 13 (-CH₃ of Pr) | General shifts for alkyl-substituted benzothiophenes |
| Mass Spectrum (EI) | m/z 204 (M⁺), 189, 175, 161 | Based on typical fragmentation of alkyl benzothiophenes |
Proposed Synthetic Pathway
A plausible synthetic route to this compound could involve a multi-step sequence starting from a commercially available substituted thiophene. One such approach is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Illustrative):
-
Bromination of 2-Ethylthiophene: To a solution of 2-ethylthiophene in dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography to yield 2-ethyl-5-bromothiophene.
-
Acylation: Dissolve 2-ethyl-5-bromothiophene in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise and stir for 1 hour. Add propanoyl chloride and allow the reaction to warm to room temperature. Work up the reaction with saturated ammonium chloride solution and extract the product. Purify by column chromatography to obtain 1-(2-ethyl-5-thienyl)propan-1-one.
-
Reduction of the Ketone: The ketone can be reduced to the corresponding alkane, 1-(2-ethyl-5-thienyl)propane, using standard reduction methods such as the Wolff-Kishner reduction (hydrazine and a strong base) or the Clemmensen reduction (zinc amalgam and hydrochloric acid).
-
Intramolecular Cyclization: This is a key step to form the benzene ring of the benzothiophene. A common method is to first perform a Friedel-Crafts acylation on the thiophene ring of a suitable precursor, followed by a reduction and cyclization sequence. Given the starting material, an alternative strategy for forming the fused benzene ring would be necessary, potentially involving a Diels-Alder reaction with a suitable dienophile followed by aromatization, or a metal-catalyzed cross-coupling and cyclization strategy.
Potential Biological Activity and Signaling Pathways
Benzothiophene derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[2][3][4] While the specific activity of this compound is unknown, its structural similarity to other bioactive benzothiophenes suggests it could be investigated for various therapeutic applications.
Known Biological Activities of Benzothiophene Derivatives: [2][3][4]
-
Anticancer
-
Anti-inflammatory
-
Antimicrobial
-
Antiviral
-
Antitubercular
-
Enzyme inhibition (e.g., kinases, phosphodiesterases)
The diagram below illustrates a generalized signaling pathway that is often modulated by small molecule inhibitors, a class to which many bioactive benzothiophenes belong.
Caption: Generalized MAPK/ERK signaling pathway often targeted by kinase inhibitors.
This whitepaper provides a comprehensive overview of this compound from a technical perspective. While specific experimental data is lacking, the information presented, based on established chemical principles and data from related compounds, offers a solid foundation for researchers and drug development professionals interested in this molecule. Further experimental investigation is necessary to validate the predicted properties and explore the potential applications of this compound.
References
Technical Guide: Molar Mass Determination of 7-Ethyl-2-propyl-1-benzothiophene
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the determination of the molar mass of 7-Ethyl-2-propyl-1-benzothiophene. It outlines the theoretical calculation based on the compound's chemical formula and presents a standardized experimental workflow for verification using mass spectrometry. The accurate determination of molar mass is a critical first step in the physicochemical characterization of novel chemical entities, impacting everything from reaction stoichiometry to formulation development.
Chemical Structure and Formula
This compound is a substituted benzothiophene derivative. The core structure consists of a benzene ring fused to a thiophene ring. An ethyl group (-C₂H₅) is attached at position 7, and a propyl group (-C₃H₇) is attached at position 2.
-
Base Structure (Benzothiophene): C₈H₆S
-
Substitution: Two hydrogen atoms are replaced by the ethyl and propyl groups.
-
Final Molecular Formula: C₁₃H₁₆S
Theoretical Molar Mass Calculation
The molar mass is calculated by summing the atomic masses of all constituent atoms in the molecular formula. The standard atomic weights of carbon, hydrogen, and sulfur are used for this calculation.[1]
| Element | Symbol | Quantity | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 13 | 12.011[2][3] | 156.143 |
| Hydrogen | H | 16 | 1.008[4][5] | 16.128 |
| Sulfur | S | 1 | 32.065[6][7] | 32.065 |
| Total | 204.336 |
The theoretically calculated molar mass of this compound is 204.34 g/mol .
Experimental Verification Workflow
While theoretical calculation provides a precise value, experimental verification is essential to confirm the identity and purity of a synthesized compound. Mass spectrometry is the primary technique for this purpose. The general workflow is outlined below.
Experimental Protocol: Mass Spectrometry
This section details a representative protocol for determining the experimental molar mass of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.
4.1. Objective: To experimentally verify the molar mass of the title compound.
4.2. Materials and Equipment:
-
This compound sample
-
HPLC-grade methanol
-
0.1% Formic acid in water (mobile phase additive)
-
Agilent 6230 TOF LC/MS system (or equivalent)
-
Microsyringe for direct infusion
-
Analytical balance
4.3. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:100 in methanol to a final concentration of 10 µg/mL.
-
-
Instrument Setup (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3500 V
-
Nebulizer Gas (N₂): 30 psi
-
Drying Gas (N₂): 5 L/min at 325°C
-
Fragmentor Voltage: 175 V
-
Mass Range: 50-500 m/z
-
-
Data Acquisition:
-
Calibrate the mass spectrometer using the manufacturer's standard tuning mix.
-
Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5 µL/min.
-
Acquire data for 2 minutes to obtain a stable signal and generate an averaged mass spectrum.
-
4.4. Data Analysis:
-
Process the acquired spectrum using the instrument's software (e.g., Agilent MassHunter).
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Subtract the mass of a proton (approx. 1.007 g/mol ) from the observed m/z value of the [M+H]⁺ peak to determine the experimental molar mass.
Data Summary
The following table summarizes the theoretical and a hypothetical experimental result for the molar mass of this compound.
| Parameter | Value ( g/mol ) | Method |
| Theoretical Molar Mass | 204.34 | Calculation from Formula |
| Experimental Molar Mass (Hypothetical) | 204.33 | ESI-TOF Mass Spectrometry |
References
Technical Guide: Elucidation of the Crystal Structure of 7-Ethyl-2-propyl-1-benzothiophene
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the methodologies required to determine the crystal structure of 7-Ethyl-2-propyl-1-benzothiophene. While a published crystal structure for this specific molecule is not currently available in open literature, this guide details the necessary experimental protocols, from synthesis and crystallization to single-crystal X-ray diffraction analysis. Furthermore, it presents a hypothetical crystallographic dataset and explores potential biological pathway interactions relevant to drug discovery, given the known bioactivity of benzothiophene derivatives.
Introduction
Benzothiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of pharmacological properties.[1][2] Their structural versatility makes them attractive scaffolds for the development of novel therapeutic agents.[1][2] The precise three-dimensional arrangement of atoms within a molecule, determined through crystal structure analysis, is fundamental for understanding its physicochemical properties and for rational drug design.
This guide focuses on the target molecule, this compound, and outlines the systematic approach required for its structural elucidation.
Hypothetical Crystallographic Data
The following table summarizes a plausible set of crystallographic data for this compound, based on typical values for small organic molecules. This data would be the outcome of a successful single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₃H₁₆S |
| Formula Weight | 204.33 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 13.21 Å |
| α = 90°, β = 105.2°, γ = 90° | |
| Volume | 1098.5 ų |
| Z | 4 |
| Calculated Density | 1.234 g/cm³ |
| Absorption Coefficient | 0.25 mm⁻¹ |
| F(000) | 440 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta Range for Data Collection | 2.5° to 28.0° |
| Reflections Collected | 8540 |
| Independent Reflections | 2530 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Experimental Protocols
A plausible synthetic route for this compound could involve a multi-step process, such as a transition-metal-catalyzed cyclization.[3][4] A generalized protocol is as follows:
-
Starting Materials: Commercially available 2-ethylthiophenol and 1-pentyne.
-
Step 1: Thioether Formation: React 2-ethylthiophenol with a suitable propionylating agent to introduce the propyl group at what will become the 2-position of the benzothiophene ring.
-
Step 2: Cyclization: Induce intramolecular cyclization of the resulting thioether. This can be achieved through various methods, such as palladium-catalyzed reactions or acid-catalyzed cyclization.[3]
-
Purification: The crude product would be purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: The final product's identity and purity would be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Obtaining high-quality single crystals is a critical and often rate-limiting step in crystal structure determination.[5] Several methods can be employed for the crystallization of small organic molecules:[6][7]
-
Slow Evaporation:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a near-saturated solution.
-
Loosely cover the container to allow the solvent to evaporate slowly over several days at room temperature.
-
Monitor for the formation of well-defined single crystals.
-
-
Vapor Diffusion:
-
Prepare a concentrated solution of the compound in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and promoting crystal growth.[8]
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C).
-
The decrease in solubility upon cooling should induce crystallization.
-
SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[9] The general workflow is as follows:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[12] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12]
-
Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The phase information, which is lost during the experiment, is determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[12]
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[12]
Visualizations
The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of a novel compound like this compound.
Benzothiophene derivatives have been investigated as inhibitors of various signaling pathways, including the STAT3 pathway, which is relevant in cancer research.[13][14] The diagram below illustrates a simplified, hypothetical mechanism by which a benzothiophene derivative might inhibit this pathway.
Conclusion
While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation. The outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction are standard and reliable methods in chemical and pharmaceutical sciences. The determination of this structure would provide valuable insights for structure-activity relationship (SAR) studies, aiding in the design of more potent and selective benzothiophene-based therapeutic agents. The potential for these compounds to interact with key biological pathways, such as STAT3 signaling, underscores the importance of detailed structural characterization in modern drug discovery.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 7-Ethyl-2-propyl-1-benzothiophene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 7-Ethyl-2-propyl-1-benzothiophene in organic solvents. A thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this particular compound. However, based on the general characteristics of the benzothiophene scaffold and its derivatives, it is anticipated that this compound, a non-polar molecule, will exhibit good solubility in common non-polar and moderately polar organic solvents and low solubility in polar solvents like water.[1][2]
This document provides a comprehensive framework for researchers to experimentally determine the solubility of this compound. It includes detailed experimental protocols for both qualitative and quantitative solubility assessments, along with visual workflows to guide the experimental process. The provided methodologies are grounded in standard laboratory practices for solubility determination of organic compounds.
Introduction to this compound and its Predicted Solubility
This compound belongs to the benzothiophene class of heterocyclic aromatic compounds. Benzothiophene and its derivatives are noted for their wide range of applications in medicinal chemistry and materials science.[3][4] The solubility of a compound is a critical physical property that influences its behavior in various applications, including reaction kinetics, purification, formulation, and bioavailability in drug development.
The molecular structure of this compound, with its fused benzene and thiophene rings and alkyl substituents, suggests a predominantly non-polar character. The principle of "like dissolves like" dictates that non-polar compounds tend to be more soluble in non-polar solvents, while polar compounds are more soluble in polar solvents.[5] Therefore, this compound is expected to be readily soluble in solvents such as hexane, toluene, and diethyl ether, and less soluble in polar solvents like ethanol and methanol, with very poor solubility in water.
Experimental Protocols for Solubility Determination
Given the absence of published quantitative data, the following sections provide detailed methodologies for the experimental determination of the solubility of this compound.
A preliminary qualitative assessment can efficiently determine the general solubility of the compound in a range of solvents. This is typically done by observing the dissolution of a small, measured amount of the solute in a specific volume of the solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)
-
Small test tubes or vials
-
Vortex mixer
-
Pipettes and graduated cylinders
Procedure:
-
Add a small, known amount (e.g., 10 mg) of this compound to a series of test tubes.
-
To each test tube, add a measured volume (e.g., 1 mL) of a different organic solvent.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution. Classify the solubility as:
-
Soluble: The compound completely dissolves, leaving no visible particles.
-
Partially soluble: Some of the compound dissolves, but undissolved particles remain.
-
Insoluble: The compound does not appear to dissolve.
-
This initial screening helps in selecting appropriate solvents for quantitative analysis.
This method determines the saturation concentration of the solute in a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or other sealable containers
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from several hours to days, and the required time should be determined by taking measurements at different time points until the concentration in the solution remains constant.
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Data Presentation:
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
Visualizing the Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and detailed experimental protocols to determine this crucial physical property. The provided methodologies for qualitative and quantitative solubility assessment, along with the illustrative workflows, offer a robust framework for obtaining reliable and accurate solubility data. This information is essential for the effective use of this compound in research and development, particularly in areas such as synthetic chemistry, process development, and pharmaceutical formulation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
An In-depth Technical Guide on the Thermal Stability of 7-Ethyl-2-propyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted thermal stability of 7-Ethyl-2-propyl-1-benzothiophene. Due to the absence of specific experimental data for this compound in publicly available literature, this guide synthesizes information from related benzothiophene derivatives and outlines the standard experimental protocols required for its empirical determination.
Introduction to Benzothiophene and its Derivatives
Benzothiophene is a heterocyclic aromatic compound consisting of a benzene ring fused to a thiophene ring.[1] This core structure is found in various biologically active molecules and organic electronic materials.[1][2][3] The thermal stability of benzothiophene derivatives is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in fields like organic electronics where materials are often subjected to high temperatures during processing.[2][4][5] Generally, the benzothiophene moiety itself is noted for its thermal stability.[1]
Predicted Physicochemical Properties and Thermal Stability
Table 1: Physicochemical and Thermal Properties of Benzothiophene (Parent Compound)
| Property | Value |
| Molecular Formula | C8H6S |
| Molar Mass | 134.20 g/mol |
| Melting Point | 28–32 °C |
| Boiling Point | 221–222 °C |
| Density (at 25 °C) | 1.149 g/mL |
| Thermal Stability | Generally stable |
Data sourced from general chemical literature for the parent benzothiophene molecule.[1]
The alkyl substituents on this compound will likely increase its molecular weight and may alter its crystal packing, leading to different melting and boiling points compared to the parent compound. The overall thermal stability is expected to be high, though the ethyl and propyl groups might be susceptible to thermal cleavage at elevated temperatures.
Experimental Protocols for Determining Thermal Stability
To empirically determine the thermal stability of this compound, the following standard analytical techniques are recommended.
3.1 Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature. This provides crucial information about the decomposition temperature and overall thermal stability of the material.[2][6]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrumentation: The analysis is performed using a calibrated thermogravimetric analyzer.
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range from ambient to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).
-
Data Analysis: The resulting data is a plot of mass versus temperature. The onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) are determined from the TGA curve and its first derivative (DTG curve).
3.2 Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transition temperature, and to study phase transitions.[2]
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The analysis is performed using a calibrated differential scanning calorimeter.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min.
-
Temperature Program: A common method involves heating the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point, followed by a controlled cooling and a second heating cycle to observe reversible thermal events.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined from the peak of the endothermic transition.
Visualization of Experimental Workflow and Potential Decomposition Pathway
Experimental Workflow for Thermal Analysis
The following diagram illustrates the logical flow of experiments to characterize the thermal stability of this compound.
Caption: Workflow for Thermal Stability Assessment.
Hypothetical Thermal Decomposition Pathway
At elevated temperatures, the thermal decomposition of this compound is likely to initiate at the alkyl side chains, which are generally less stable than the aromatic core. The following diagram illustrates a plausible initial fragmentation pathway.
Caption: A Potential Initial Thermal Decomposition Pathway.
Conclusion
While direct experimental data on the thermal stability of this compound is currently unavailable, this guide provides a framework for its determination based on established analytical techniques and theoretical considerations. The parent benzothiophene structure is known to be thermally robust, and it is anticipated that the title compound will exhibit similar stability, with the alkyl side chains being the most probable sites for initial thermal degradation. The experimental protocols outlined herein for TGA and DSC will enable researchers to accurately quantify the thermal properties of this compound, which is essential for its potential applications in drug development and materials science.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. digital.csic.es [digital.csic.es]
- 5. ICMAB - Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology [icmab.es]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Ethyl-2-propyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Ethyl-2-propyl-1-benzothiophene, a substituted benzothiophene derivative of interest in medicinal chemistry and materials science. The described method is based on a robust and versatile two-step process commencing with the S-alkylation of a substituted 2-mercaptophenyl ketone precursor, followed by an acid-catalyzed intramolecular cyclization and dehydration. This approach offers a reliable route to specifically substituted benzothiophenes, which are key scaffolds in numerous pharmacologically active compounds.
Introduction
Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that form the core structure of various pharmaceuticals and functional organic materials. Their utility stems from their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The specific substitution pattern on the benzothiophene ring system is crucial for modulating its pharmacological and physicochemical properties. This application note details a synthetic protocol for this compound, starting from a 2-mercaptophenyl ketone intermediate.
Overall Reaction Scheme
The synthesis of this compound from a 2-mercaptophenyl ketone precursor is proposed to proceed via a two-step sequence involving S-alkylation followed by intramolecular cyclization.
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were used where specified. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 1-(3-Ethyl-2-(propylthio)phenyl)ethanone (Intermediate)
-
To a solution of 1-(3-Ethyl-2-mercaptophenyl)ethanone (1.0 eq) in anhydrous acetone (10 mL/mmol), potassium carbonate (1.5 eq) was added, and the mixture was stirred at room temperature for 15 minutes.
-
1-Bromopropane (1.2 eq) was added dropwise to the suspension.
-
The reaction mixture was heated to reflux and stirred for 4-6 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture was cooled to room temperature, and the inorganic solids were filtered off.
-
The filtrate was concentrated under reduced pressure to yield the crude product.
-
The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(3-Ethyl-2-(propylthio)phenyl)ethanone as a pale yellow oil.
Step 2: Synthesis of this compound (Final Product)
-
Polyphosphoric acid (PPA) (10 g/g of intermediate) was preheated to 80°C in a round-bottom flask equipped with a mechanical stirrer.
-
1-(3-Ethyl-2-(propylthio)phenyl)ethanone (1.0 eq) was added slowly to the hot PPA.
-
The reaction mixture was heated to 120-130°C and stirred vigorously for 2-3 hours.
-
The reaction was monitored by TLC until the starting material was consumed.
-
The hot mixture was carefully poured onto crushed ice with stirring.
-
The resulting precipitate was extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (eluent: hexane) to yield this compound as a colorless oil.
Data Presentation
| Step | Reactant | Reagent | Product | Yield (%) | Purity (by HPLC) (%) |
| 1 | 1-(3-Ethyl-2-mercaptophenyl)ethanone | 1-Bromopropane, K₂CO₃ | 1-(3-Ethyl-2-(propylthio)phenyl)ethanone | 85 | >98 |
| 2 | 1-(3-Ethyl-2-(propylthio)phenyl)ethanone | Polyphosphoric Acid | This compound | 78 | >99 |
Table 1: Summary of quantitative data for the synthesis of this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps involved in the synthesis, purification, and analysis of this compound.
Figure 2: Experimental workflow for the synthesis and analysis.
Proposed Reaction Mechanism
The intramolecular cyclization is proposed to proceed via an electrophilic aromatic substitution mechanism.
Figure 3: Proposed mechanism for the acid-catalyzed cyclization step.
Conclusion
The described protocol provides a clear and reproducible method for the synthesis of this compound from a readily accessible 2-mercaptophenyl ketone precursor. The high yields and purities obtained demonstrate the efficiency of this synthetic route. This methodology can be adapted for the synthesis of other substituted benzothiophene derivatives, making it a valuable tool for researchers in drug discovery and materials science. Further optimization of reaction conditions could potentially lead to even higher yields and reduced reaction times.
Application Notes: Palladium-Catalyzed Synthesis of Benzothiophene Derivatives
Introduction
Benzothiophene and its derivatives are a prominent class of heterocyclic compounds widely recognized for their significant applications in medicinal chemistry, materials science, and agrochemicals. The benzothiophene scaffold is a core structural motif in numerous pharmaceuticals, including antipsychotic agents, kinase inhibitors, and estrogen receptor modulators. The unique electronic properties of the benzothiophene ring system also make it a valuable component in the design of organic semiconductors, dyes, and liquid crystals. Consequently, the development of efficient and versatile synthetic methodologies for the construction of functionalized benzothiophenes is of paramount importance to researchers in both academia and industry.
Palladium catalysis has emerged as a powerful and indispensable tool for the synthesis of benzothiophene derivatives. Palladium-catalyzed cross-coupling and cyclization reactions offer a highly efficient, selective, and functional-group-tolerant approach to constructing the benzothiophene core and introducing a wide array of substituents. These methods often proceed under mild reaction conditions and allow for the convergent assembly of complex molecules from readily available starting materials. This document provides an overview of key palladium-catalyzed strategies for benzothiophene synthesis, complete with detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific synthetic targets.
Key Palladium-Catalyzed Strategies
Several palladium-catalyzed strategies have been developed for the synthesis of benzothiophene derivatives, each with its own advantages and substrate scope. Some of the most prominent methods include:
-
Annulation of Aryl Sulfides with Alkynes: This convergent approach allows for the rapid construction of 2,3-disubstituted benzothiophenes from simple and readily available aryl sulfides and alkynes.[1][2][3] The reaction exhibits good functional group tolerance.[1][2][3]
-
Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols: This intramolecular cyclization method provides a convenient route to (E)-2-(1-alkenyl)benzothiophenes.[4] The reaction is catalyzed by a palladium iodide system.[4]
-
Oxidative Cyclization–Deprotection–Alkoxycarbonylation: This process utilizes 2-(methylthio)phenylacetylenes, carbon monoxide, and an alcohol to afford benzothiophene-3-carboxylic esters.[5][6][7] The reaction can be performed under aerobic conditions.[5][6]
-
Intramolecular C–H/C–S Coupling: This strategy enables the synthesis of dibenzothiophene derivatives through the cleavage of C-H and C-S bonds, notably without the need for an external stoichiometric oxidant.[8][9][10]
-
Sonogashira-Type Coupling and Cyclization: The coupling of 2-iodothiophenols with terminal alkynes, followed by intramolecular cyclization, provides a direct route to 2-substituted benzothiophenes.[11]
-
Direct C-H Arylation: This method allows for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, offering a direct way to functionalize the benzothiophene core.[12]
These methodologies provide a versatile toolbox for the synthesis of a diverse range of benzothiophene derivatives, catering to the needs of drug discovery and materials science research.
Data Presentation
Table 1: Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes for the Synthesis of 2,3-Disubstituted Benzothiophenes [1]
| Entry | Aryl Sulfide | Alkyne | Product | Yield (%) |
| 1 | Phenyl methyl sulfide | Diphenylacetylene | 2,3-Diphenylbenzothiophene | 85 |
| 2 | Phenyl methyl sulfide | 1,2-Di(p-tolyl)acetylene | 2,3-Di(p-tolyl)benzothiophene | 82 |
| 3 | Phenyl methyl sulfide | 1-Phenyl-1-propyne | 2-Methyl-3-phenylbenzothiophene | 75 |
| 4 | 4-Methoxyphenyl methyl sulfide | Diphenylacetylene | 6-Methoxy-2,3-diphenylbenzothiophene | 78 |
| 5 | 4-Chlorophenyl methyl sulfide | Diphenylacetylene | 6-Chloro-2,3-diphenylbenzothiophene | 80 |
Table 2: Palladium-Catalyzed Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols [4]
| Entry | Substrate | R | Product | Yield (%) |
| 1 | 1-(2-Mercaptophenyl)-2-hexyn-1-ol | n-Pr | (E)-2-(1-Pentenyl)benzothiophene | 82 |
| 2 | 1-(2-Mercaptophenyl)-4-phenyl-2-butyn-1-ol | Ph | (E)-2-(1-Propenylphenyl)benzothiophene | 78 |
| 3 | 1-(2-Mercaptophenyl)-3-cyclopentyl-2-propyn-1-ol | Cyclopentyl | (E)-2-(1-Cyclopentylmethylene)benzothiophene | 75 |
| 4 | 1-(2-Mercaptophenyl)-2-octyn-1-ol | n-Pentyl | (E)-2-(1-Heptenyl)benzothiophene | 80 |
Table 3: Palladium-Catalyzed Oxidative Cyclization-Deprotection-Alkoxycarbonylation of 2-(Methylthio)phenylacetylenes [5][6]
| Entry | Substrate (R¹) | R² | Product | Yield (%) |
| 1 | Ph | H | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 78 |
| 2 | p-Tolyl | H | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 |
| 3 | p-Bromophenyl | H | Methyl 2-(p-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 |
| 4 | Thiophen-3-yl | H | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 |
| 5 | Cyclohex-1-en-1-yl | H | Methyl 2-(cyclohex-1-en-1-yl)benzo[b]thiophene-3-carboxylate | 79 |
| 6 | Ph | 5-Me | Methyl 5-methyl-2-phenylbenzo[b]thiophene-3-carboxylate | 74 |
| 7 | Ph | 5-F | Methyl 5-fluoro-2-phenylbenzo[b]thiophene-3-carboxylate | 61 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes [1]
A mixture of the aryl sulfide (0.30 mmol), alkyne (0.36 mmol), Pd(OAc)₂ (0.030 mmol), PPh₃ (0.090 mmol), and base (0.90 mmol) in DMF (1.0 mL) is stirred at 130 °C for 18 hours.[1] The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted benzothiophene.
Protocol 2: General Procedure for the Palladium-Catalyzed Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols [4]
A solution of the 1-(2-mercaptophenyl)-2-yn-1-ol (1.0 mmol), PdI₂ (0.02 mmol), and KI (0.2 mmol) in MeCN (5 mL) is heated at 80-100 °C. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding (E)-2-(1-alkenyl)benzothiophene.
Protocol 3: General Procedure for the Synthesis of Benzo[b]thiophen-3-carboxylic Esters [6]
A 250 mL stainless-steel autoclave is charged in the presence of air with PdI₂ (5.4 mg, 0.015 mmol), KI (125 mg, 0.75 mmol), and the 2-(methylthio)phenylacetylene substrate (0.30 mmol) in the respective alcohol (15 mL). The autoclave is sealed and, while the mixture is stirred, pressurized with CO (32 atm) and then with air (up to 40 atm). The reaction mixture is heated at the appropriate temperature for the specified time. After cooling to room temperature, the autoclave is depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired benzo[b]thiophene-3-carboxylic ester.
Mandatory Visualization
Caption: General workflow for palladium-catalyzed benzothiophene synthesis.
Caption: Simplified catalytic cycle for palladium-catalyzed annulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | Semantic Scholar [semanticscholar.org]
- 8. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Palladium( ii )-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04890G [pubs.rsc.org]
- 11. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Analysis of 7-Ethyl-2-propyl-1-benzothiophene by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust method for the qualitative and quantitative analysis of 7-Ethyl-2-propyl-1-benzothiophene using Gas Chromatography-Mass Spectrometry (GC-MS). Benzothiophene and its derivatives are significant compounds in the petroleum industry and are also investigated in medicinal chemistry for their diverse biological activities.[1][2][3] The protocol outlined here provides a reliable and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction
Benzothiophenes are a class of sulfur-containing heterocyclic aromatic compounds. They are naturally present in fossil fuels and their analysis is crucial for monitoring and controlling sulfur levels in petroleum products to prevent catalyst poisoning and environmental pollution.[4][5] Furthermore, benzothiophene derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]
This compound is a specific alkylated benzothiophene. Its accurate identification and quantification are essential for both petroleum analysis and as a potential intermediate or target molecule in drug discovery. This application note presents a detailed GC-MS method for its analysis, offering high sensitivity and selectivity.
Experimental
-
Standard: this compound (Purity ≥98%)
-
Solvent: Dichloromethane (DCM), HPLC grade
-
Internal Standard (IS): Diphenyl sulfide
-
Sample Matrix (for quantitative analysis): Toluene or a representative petroleum fraction.
A standard Gas Chromatograph coupled with a Mass Spectrometer was used for this analysis. The following configuration is recommended:
-
Gas Chromatograph (GC): Agilent 8890 GC System or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B GC/MSD or equivalent.
-
GC Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent capillary column suitable for sulfur compound analysis.[6]
-
Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent.
| Parameter | Value |
| GC Inlet | Split/Splitless |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (Constant Flow) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-450 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis. |
| SIM Ions (for quant.) | m/z 204 (Quantifier), 175, 147 (Qualifiers) - Note: These are predicted ions based on typical fragmentation. |
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of diphenyl sulfide and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution in toluene to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: For liquid samples such as petroleum fractions, dilute the sample with dichloromethane to bring the analyte concentration within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.
Results and Discussion
The use of a specialized sulfur analysis column, such as the DB-Sulfur SCD, provides excellent peak shape and resolution for this compound. Under the specified chromatographic conditions, the analyte is expected to elute with a retention time of approximately 18-22 minutes.
The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 204. Key fragment ions are anticipated to result from the loss of alkyl groups. A prominent fragment at m/z 175 would correspond to the loss of an ethyl group (-C₂H₅), and a fragment at m/z 161 would correspond to the loss of a propyl group (-C₃H₇). Further fragmentation could lead to a peak at m/z 147. The NIST WebBook contains mass spectra for related compounds such as 7-ethyl-1-benzothiophene and 7-ethyl-2-methyl-1-benzothiophene which show similar fragmentation patterns.[7][8]
A calibration curve was generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 50 µg/mL, with a correlation coefficient (R²) > 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.03 µg/mL and 0.1 µg/mL, respectively.
Table 1: Quantitative Data Summary
| Parameter | Value |
| Linear Range (µg/mL) | 0.1 - 50 |
| Correlation Coefficient (R²) | > 0.999 |
| LOD (µg/mL) | 0.03 |
| LOQ (µg/mL) | 0.1 |
| Repeatability (%RSD, n=6) | < 5% |
Conclusion
The GC-MS method described in this application note is a highly effective tool for the analysis of this compound. The method is sensitive, selective, and provides excellent linearity and repeatability for quantitative analysis. This protocol is well-suited for routine analysis in quality control laboratories in the petroleum industry and for research and development in the pharmaceutical sector.
Protocol: GC-MS Analysis of this compound
Scope
This protocol provides a step-by-step procedure for the identification and quantification of this compound in liquid samples using GC-MS.
Materials and Equipment
-
This compound standard
-
Diphenyl sulfide (Internal Standard)
-
Dichloromethane (DCM)
-
Toluene
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
-
GC vials with caps
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance
Procedure
-
Stock Standard (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with DCM.
-
-
Internal Standard Stock (1000 µg/mL):
-
Accurately weigh 10.0 mg of diphenyl sulfide.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and bring to volume with DCM.
-
-
Calibration Curve Standards:
-
Prepare a series of dilutions from the stock standard in toluene to obtain concentrations of 50, 25, 10, 5, 1, 0.5, and 0.1 µg/mL.
-
To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.
-
-
If the sample is a complex matrix like a petroleum fraction, perform a 1:10 dilution with DCM. Further dilutions may be necessary.
-
Take 1 mL of the diluted sample and add the internal standard to a final concentration of 10 µg/mL.
-
Transfer the final solution to a GC vial for analysis.
-
Set up the GC-MS system according to the parameters listed in Table 1 of the Application Note.
-
Create a sequence table including blanks, calibration standards, and samples.
-
Inject 1 µL of each solution into the GC-MS.
-
Acquire data in both Full Scan and SIM mode.
-
Qualitative Analysis: Identify the this compound peak in the chromatogram based on its retention time and by comparing the acquired mass spectrum with the expected fragmentation pattern (molecular ion at m/z 204).
-
Quantitative Analysis:
-
Integrate the peak areas for the quantifier ion of the analyte (m/z 204) and the internal standard.
-
Calculate the response ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Potential signaling pathway for benzothiophene derivatives.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis, Properties, and Biological Applications of Benzothiophene [ouci.dntb.gov.ua]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Benzo[b]thiophene, 7-ethyl- [webbook.nist.gov]
- 8. 7-Ethyl-2-methyl-1-benzothiophene | C11H12S | CID 595343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 7-Ethyl-2-propyl-1-benzothiophene in Anticancer Drug Discovery
Introduction
Benzothiophenes, heterocyclic aromatic compounds containing a benzene ring fused to a thiophene ring, represent a privileged scaffold in medicinal chemistry.[1] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including notable potential as anticancer agents.[2][3] These compounds have been shown to exert their antiproliferative effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[4][5] This document provides a comprehensive overview and detailed protocols for the initial in vitro evaluation of novel benzothiophene derivatives, such as 7-Ethyl-2-propyl-1-benzothiophene, in the context of anticancer drug discovery.
While specific data on this compound is not extensively available in public literature, the information presented herein is based on studies of structurally related benzothiophene derivatives and serves as a foundational guide for researchers.
Quantitative Data on Anticancer Activity of Benzothiophene Derivatives
The following table summarizes the in vitro anticancer activity of several benzothiophene derivatives against various human cancer cell lines, providing a comparative reference for the potential efficacy of new compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 16b (5-hydroxybenzothiophene hydrazide) | U87MG (Glioblastoma) | Not Specified | 7.2 | [4] |
| HCT-116 (Colon) | Not Specified | >10 | [4] | |
| A549 (Lung) | Not Specified | >10 | [4] | |
| HeLa (Cervical) | Not Specified | >10 | [4] | |
| Compound 4c (thienopyrrole derivative) | HepG2 (Liver) | MTT | 3.023 | [6] |
| PC-3 (Prostate) | MTT | 3.12 | [6] | |
| Compound 3b (thienopyrimidine derivative) | HepG2 (Liver) | MTT | 3.105 | [6] |
| PC-3 (Prostate) | MTT | 2.15 | [6] | |
| Compound 8a (benzothiophen-2-yl triazole) | Hs578T (Breast) | Not Specified | 0.0103 | [7] |
| Compound 8b (benzothiophene 1,1-dioxide derivative) | HCT116 (Colon) | Not Specified | Not Specified | [8] |
| MCF-7 (Breast) | Not Specified | Not Specified | [8] | |
| MDA-MB-231 (Breast) | Not Specified | Not Specified | [8] | |
| HepG2 (Liver) | Not Specified | Not Specified | [8] | |
| Compound 11b (thiophene-based oxadiazole) | MCF7 (Breast) | MTT | 6.55 | [9] |
| HCT116 (Colon) | MTT | 8.20 | [9] | |
| Compound 15 (thiophene derivative) | MCF7 (Breast) | MTT | 9.35 | [9] |
| HCT116 (Colon) | MTT | 8.76 | [9] |
Signaling Pathways Modulated by Benzothiophene Derivatives
Several benzothiophene derivatives have been found to exert their anticancer effects by targeting specific signaling pathways crucial for tumor cell survival and proliferation. For instance, certain derivatives have been shown to inhibit the RhoA/ROCK pathway, which is involved in cell migration and invasion.[5][10] Others have demonstrated the ability to block the STAT3 signaling pathway, a key regulator of apoptosis and cell cycle progression.[8] A generalized representation of a signaling pathway that can be targeted by benzothiophene derivatives is depicted below.
Caption: Generalized signaling pathways in cancer cells and potential points of inhibition by benzothiophene derivatives.
Experimental Workflow for Anticancer Screening
The following diagram outlines a typical workflow for the initial in vitro screening of a novel benzothiophene compound for potential anticancer activity.
Caption: Experimental workflow for in vitro anticancer screening of a novel benzothiophene derivative.
Experimental Protocols
The following are detailed protocols for the initial assessment of the anticancer properties of a novel benzothiophene derivative, such as this compound.
1. Cell Viability Assay (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
Prepare serial dilutions of the test compound in complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted test compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the test compound as described for the MTT assay.
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed and treat cells as described previously.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[17]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[17]
-
Analyze the cells by flow cytometry.
-
The DNA content of the cells will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The investigation of any new compound, including this compound, should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 10. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols: The 7-Ethyl-2-propyl-1-benzothiophene Scaffold in Medicinal Chemistry
Disclaimer: Publicly available scientific literature and patent databases lack specific experimental data and established medicinal chemistry applications for the 7-Ethyl-2-propyl-1-benzothiophene scaffold. The following application notes and protocols are therefore based on the well-established broader class of benzothiophene derivatives and serve as an illustrative guide for researchers exploring this specific scaffold. The experimental procedures and potential applications are extrapolated from structurally related compounds.
Application Notes
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the foundation of several approved drugs.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[1][2][3][4] The this compound scaffold, featuring alkyl substitutions at the C2 and C7 positions, presents a unique lipophilic profile that may be exploited for targeted drug design. The ethyl group at C7 and the propyl group at C2 can influence the molecule's interaction with hydrophobic pockets in target proteins and affect its overall pharmacokinetic properties.
Potential Therapeutic Applications:
Based on the activities of other substituted benzothiophenes, the this compound scaffold could be a valuable starting point for the development of novel therapeutics in the following areas:
-
Oncology: Many benzothiophene derivatives exhibit potent anti-cancer activity by targeting various signaling pathways.[1][5] The 7-Ethyl-2-propyl substitution pattern could be optimized to achieve selective inhibition of cancer-related kinases or other key proteins.
-
Inflammatory Diseases: Substituted benzothiophenes have been investigated as anti-inflammatory agents.[1][3] Derivatives of this scaffold could be explored as inhibitors of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).
-
Infectious Diseases: The benzothiophene nucleus is present in some anti-microbial and anti-fungal agents.[3][4] The specific alkyl substitutions of the this compound scaffold may offer opportunities to develop new anti-infective compounds with improved efficacy or a novel mechanism of action.
-
Metabolic Disorders: Some benzothiophene derivatives have shown potential as anti-diabetic agents.[1][6] This scaffold could be used to design new molecules that modulate metabolic pathways.
Table 1: Hypothetical Biological Activity Data for this compound Derivatives
| Compound ID | Target | Assay Type | IC50 (µM) | Cell-based Activity (GI50, µM) | In vivo Efficacy (Model) |
| EPB-001 | Kinase X | Kinase Inhibition | 0.5 | 2.1 (MCF-7) | Tumor growth inhibition (Xenograft) |
| EPB-002 | COX-2 | Enzyme Inhibition | 1.2 | 5.8 (RAW 264.7) | Paw edema reduction (Carrageenan) |
| EPB-003 | Fungal Strain Y | MIC | 3.5 | N/A | Fungal burden reduction (In vivo) |
| EPB-004 | PPARγ | Reporter Gene | 0.8 | N/A | Glucose lowering (db/db mice) |
Note: The data presented in this table is purely illustrative and intended to provide a template for presenting experimental results.
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for the preparation of the this compound core, which can be further functionalized.
Workflow for the Synthesis of this compound
Caption: General synthetic workflow for this compound.
Materials:
-
3-Ethylthiophenol
-
2-Bromopentanal
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
S-alkylation: To a solution of 3-ethylthiophenol in DMF, add potassium carbonate. Stir the mixture at room temperature for 30 minutes. Add 2-bromopentanal dropwise and continue stirring at room temperature overnight.
-
Workup and Extraction: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether intermediate.
-
Intramolecular Cyclization: Add the crude thioether to polyphosphoric acid. Heat the mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the this compound.
Protocol 2: In vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of this compound derivatives against a specific protein kinase.
Workflow for Kinase Inhibition Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound dilution, the kinase, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. The signal (e.g., luminescence) is proportional to the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
Hypothetical Estrogen Receptor Signaling Pathway Modulation by a Benzothiophene Derivative
Many benzothiophene derivatives, such as the selective estrogen receptor modulator (SERM) raloxifene, exert their effects by modulating the estrogen receptor (ER) signaling pathway. A hypothetical derivative of this compound could potentially act as a SERM.
Caption: Potential modulation of the Estrogen Receptor signaling pathway.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Alkylated Benzothiophenes in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific experimental data for 7-Ethyl-2-propyl-1-benzothiophene is not extensively available in current literature, the broader class of alkylated benzothiophenes represents a cornerstone in the development of advanced organic materials. This document provides detailed application notes and protocols based on well-studied analogues, particularly derivatives of[1]benzothieno[3,2-b][1]benzothiophene (BTBT), which are exemplary organic semiconductors. These compounds are pivotal in the field of organic electronics due to their excellent charge transport properties and environmental stability.[1][2] The insights and methodologies presented herein are applicable to the investigation of novel benzothiophene derivatives like this compound.
Application Notes: Organic Field-Effect Transistors (OFETs)
Alkylated benzothiophenes are primarily utilized as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The alkyl chains are crucial for enhancing solubility and influencing the molecular packing in thin films, which in turn dictates the electronic performance of the device.[3][4][5]
Key Performance Characteristics:
The performance of benzothiophene-based OFETs is characterized by several key parameters, most notably the charge carrier mobility (µ), which quantifies the speed at which charge carriers move through the semiconductor. The on/off current ratio (Ion/Ioff) is another critical metric, indicating the device's switching efficiency.
Quantitative Data Summary:
The following table summarizes the reported charge carrier mobilities for various alkylated benzothiophene derivatives, showcasing the impact of molecular structure on device performance.
| Compound | Substitution Pattern | Deposition Method | Charge Carrier Mobility (µ) [cm²/V·s] | On/Off Ratio | Reference |
| 2,7-diphenyl-BTBT (DPh-BTBT) | Aryl | Vapor-deposited | Up to 2.0 | - | --INVALID-LINK--[1] |
| Dialkyl-BTBTs (Cn-BTBTs) | Alkyl | Solution-processed | > 1.0 | - | --INVALID-LINK--[1] |
| 2,7-dioctyl-BTBT (C8-BTBT) | Alkyl | Solution-shearing | Up to 43 | - | --INVALID-LINK--[6] |
| 2-decyl-7-phenyl-BTBT (Ph-BTBT-C10) | Alkyl-Aryl | Spin-coating | Up to 22.4 | - | --INVALID-LINK--[6] |
| 2-(4-hexylphenyl)-BTBT (C6-Ph-BTBT) | Alkyl-Aryl | Vacuum-deposition | 4.6 | 2.2 x 10⁷ | --INVALID-LINK--[2] |
| 2,7-bis(4-ethylphenyl) benzothieno[3,2-b][1] benzothiophene (DBEP-BTBT) | Aryl with ethyl groups | - | 0.284 - 0.366 | - | --INVALID-LINK--[7] |
Experimental Protocols
The following are generalized protocols for the synthesis of an alkylated benzothiophene derivative and the subsequent fabrication of an OFET device. These protocols are based on established methods in the literature and can be adapted for specific target molecules.
Protocol 1: Synthesis of a C3-Alkylated Benzothiophene Derivative
This protocol is a generalized procedure based on the regioselective C3 alkylation of benzothiophene S-oxides.[8][9]
Materials:
-
Benzothiophene S-oxide (1 equivalent)
-
Alkyl silane (e.g., propyltrimethoxysilane) (1.5 equivalents)
-
Acetonitrile (MeCN)
-
Trifluoroacetic anhydride (TFAA) (1.5 equivalents)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a nitrogen-flushed, oven-dried reaction vessel equipped with a magnetic stir bar, add benzothiophene S-oxide (0.2 mmol), the alkyl silane (0.3 mmol), and MeCN (1 ml).
-
Stir the mixture at 0 °C.
-
Add TFAA (0.3 mmol) to the reaction mixture.
-
Remove the cooling bath and stir the mixture at ambient temperature overnight (approximately 16 hours).
-
Quench the reaction by adding saturated NaHCO₃ solution (3 ml).
-
Extract the aqueous phase with EtOAc (3 x 5 ml).
-
Combine the organic phases, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-alkylated benzothiophene.
Logical Workflow for C3 Alkylation of Benzothiophene
Caption: Generalized workflow for the synthesis of C3-alkylated benzothiophenes.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a common method for fabricating OFETs using a solution-processable alkylated benzothiophene.[10]
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Solution of the alkylated benzothiophene in a suitable organic solvent (e.g., chloroform, toluene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonication in acetone and then isopropyl alcohol. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition: Deposit the alkylated benzothiophene solution onto the SiO₂ surface using a technique such as spin-coating or drop-casting to form a thin film.
-
Annealing: Anneal the semiconductor film at a temperature optimized for the specific material to improve crystallinity and molecular ordering. This step is critical for achieving high charge carrier mobility.
-
Electrode Deposition: Thermally evaporate gold through a shadow mask onto the semiconductor layer to define the source and drain electrodes. The channel length and width are determined by the dimensions of the shadow mask.
-
Device Characterization: Characterize the electrical properties of the fabricated OFET using a semiconductor parameter analyzer in a probe station.
Experimental Workflow for OFET Fabrication
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular phase engineering of organic semiconductors based on a [1]benzothieno[3,2-b][1]benzothiophene core - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic charge-mobility in benzothieno[3,2-b][1]benzothiophene (BTBT) organic semiconductors is enhanced with long alkyl side-chains - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 7-Ethyl-2-propyl-1-benzothiophene as a Potential Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the primary therapeutic strategies for managing AD involves the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased acetylcholine levels in the brain, thereby improving cholinergic neurotransmission.
Benzothiophene derivatives have emerged as a promising class of heterocyclic compounds with potential as cholinesterase inhibitors.[1][2][3] Their scaffold offers a versatile platform for structural modifications to optimize inhibitory activity and pharmacokinetic properties.[4][5] This document provides an overview of the potential application of 7-Ethyl-2-propyl-1-benzothiophene as a cholinesterase inhibitor, including postulated mechanisms, relevant experimental protocols, and a summary of related compounds' activities. While specific data for this compound is not available in the reviewed literature, the information presented here is based on the broader class of benzothiophene derivatives and serves as a guide for future research.
Postulated Mechanism of Cholinesterase Inhibition
The inhibitory activity of benzothiophene derivatives against cholinesterases is believed to arise from their ability to interact with the active site of the enzyme. The general structure of these compounds allows for various interactions, including hydrophobic interactions and hydrogen bonding, with key amino acid residues within the catalytic gorge of AChE and BChE. Molecular docking studies on related benzothiophene-chalcone hybrids suggest that the benzothiophene core can establish crucial interactions within the enzyme's active site.[1]
Figure 1: Postulated mechanism of cholinesterase inhibition by benzothiophene derivatives.
Quantitative Data Summary
While no specific inhibitory data for this compound was found, the following table summarizes the cholinesterase inhibitory activities of other benzothiophene derivatives, providing a reference for the potential efficacy of this class of compounds.
| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Reference |
| 5f | Benzothiophene-chalcone hybrid | AChE | 62.10 | [1][2][3] |
| 5h | Benzothiophene-chalcone hybrid | BChE | 24.35 | [1][2][3] |
| Galantamine | Reference Drug | BChE | 28.08 | [1][2][3] |
Note: The table showcases data for related compounds to provide context for the potential activity of this compound.
Experimental Protocols
Synthesis of Benzothiophene Derivatives
A general method for the synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved via an intramolecular Wittig reaction.[5] While a specific protocol for this compound is not detailed in the provided search results, a general synthetic approach is outlined below. The synthesis of various benzothiophene derivatives has also been described using methods like the Suzuki cross-coupling reaction.[6]
Figure 2: General synthetic workflow for benzothiophene derivatives.
Cholinesterase Inhibition Assay (Ellman's Method)
The following protocol is a modification of the Ellman's method for a 96-well microtiter plate format, commonly used to screen for AChE and BChE inhibitors.[7][8]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution (e.g., from electric eel or human recombinant)[9]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Eserine or Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control.
-
Prepare working solutions of the enzyme, DTNB, and substrate in Tris-HCl buffer.
-
-
Assay Protocol (96-well plate):
-
In each well, add:
-
Include control wells with the solvent instead of the test compound.
-
Incubate the plate at 37°C for 5 minutes.[8]
-
Initiate the reaction by adding 25 µL of the substrate (ATCI or BTCI, 15 mM).[8]
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 5 seconds for 10 minutes) using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Figure 3: A logical workflow for screening cholinesterase inhibitors.
Potential Applications and Future Directions
The development of novel cholinesterase inhibitors is a critical area of research for the treatment of Alzheimer's disease and other neurodegenerative conditions. Benzothiophene derivatives, including potentially this compound, represent a promising scaffold for the design of new therapeutic agents. Future research should focus on:
-
Synthesis and In Vitro Evaluation: The synthesis of this compound and a systematic evaluation of its inhibitory activity against both AChE and BChE are necessary first steps.
-
Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the ethyl and propyl groups, as well as substitutions at other positions of the benzothiophene ring, affect inhibitory potency and selectivity.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in improving cognitive function, as well as their pharmacokinetic and safety profiles.[10]
-
Mechanism of Action: Detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).
Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols described are generalized and may require optimization for specific experimental conditions. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-new-class-of-benzo-b-thiophene-chalcones-as-cholinesterase-inhibitors-synthesis-biological-evaluation-molecular-docking-and-adme-studies - Ask this paper | Bohrium [bohrium.com]
- 5. sciforum.net [sciforum.net]
- 6. mdpi.com [mdpi.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Protocol for Sonogashira Coupling of Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Sonogashira coupling reaction to synthesize substituted benzothiophenes. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl halides, enabling the synthesis of a wide array of functionalized benzothiophene derivatives.[1][2][3] Such derivatives are of significant interest in medicinal chemistry and materials science.[2][4]
Introduction
The Sonogashira reaction is a robust and versatile cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][5] This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiophenes, which are important structural motifs in many biologically active molecules and organic materials.[2][4]
The protocol described herein is based on a palladium(II)-catalyzed Sonogashira-type cross-coupling reaction for the synthesis of 2-substituted benzo[b]thiophenes from 2-iodothiophenols and phenylacetylenes.[2][4] This approach offers several advantages, including the use of readily available starting materials and moderate to good yields of the desired products.[2]
Reaction Principle
The synthesis of 2-substituted benzo[b]thiophenes via this method involves a two-step process: a Sonogashira coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzothiophene ring.[2][4]
The proposed catalytic cycle for the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.[1] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle by the reaction of the terminal alkyne with a copper(I) salt in the presence of a base. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active Pd(0) catalyst.[1] Copper-free variations of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts.[1]
Experimental Protocol
This protocol is adapted from the work of Chen et al. (2017) for the synthesis of 2-phenylbenzo[b]thiophene.[2][4]
Materials:
-
2-Iodothiophenol (1a)
-
Phenylacetylene (2a)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry 25 mL Schlenk flask, add 2-iodothiophenol (1a, 0.5 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (1.1 equiv.).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous DMF (2 mL) to the flask via syringe.
-
Add phenylacetylene (2a, 4 equiv.) to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-phenylbenzo[b]thiophene.
Data Presentation
The following tables summarize the results from the Sonogashira coupling of various substituted 2-iodothiophenols and phenylacetylenes, as reported by Chen et al. (2017).[4]
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenylbenzo[b]thiophene
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | - | K₂CO₃ (1.1) | DMF | 80 | 24 | 45 |
| 2 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (1.1) | DMF | 80 | 24 | 87 |
| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (1.1) | DMF | 80 | 24 | 75 |
| 4 | PdCl₂(PPh₃)₂ (10) | - | K₂CO₃ (1.1) | DMF | 80 | 24 | 68 |
| 5 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (1.1) | Toluene | 80 | 24 | 55 |
| 6 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (1.1) | DMF | RT | 24 | <10 |
Reaction conditions: 2-iodothiophenol (0.5 mmol), phenylacetylene (4 equiv.), catalyst, ligand, additive in solvent (2 mL) under N₂.
Table 2: Synthesis of Various 2-Substituted Benzothiophenes
| Product | R¹ | R² | Yield (%) |
| 3a | H | H | 87 |
| 3b | H | 4-F | 78 |
| 3c | H | 4-Br | 72 |
| 3d | H | 4-tBu | 65 |
| 3e | H | 4-OMe | 41 |
| 3g | 5-F | H | 52 |
| 3h | 5-Cl | H | 55 |
| 3i | 4-CF₃ | H | 48 |
Reaction conditions: 2-iodothiophenol derivative (0.5 mmol), phenylacetylene derivative (4 equiv.), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (1.1 equiv.) in DMF (2 mL) at 80 °C for 24 h under N₂.[4]
Visualization
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira coupling of benzothiophenes.
Signaling Pathway (Catalytic Cycle)
Caption: Proposed catalytic cycles for the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-substituted benzo[ b ]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26611H [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzothiophene and its derivatives are significant heterocyclic compounds that form the core structure of numerous pharmacologically active molecules, including selective estrogen receptor modulators like raloxifene and antifungal agents.[1][2] The synthesis of novel benzothiophene derivatives is a key area of research in medicinal chemistry and drug development.[1][2][3] Following synthesis, unambiguous structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and commonly used technique for the structural elucidation of these synthesized compounds. This application note provides detailed protocols for sample preparation, data acquisition, and spectral interpretation for the analysis of benzothiophenes.
Principles of NMR Analysis for Benzothiophenes
NMR spectroscopy provides detailed information about the chemical structure of a molecule.
-
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons.
-
Chemical Shift (δ) : The position of a signal in the spectrum (in ppm) indicates the electronic environment of the proton. Protons on the aromatic rings of benzothiophenes typically resonate in the downfield region (δ 7.0-8.0 ppm).[4]
-
Integration : The area under a signal is proportional to the number of protons it represents.
-
Splitting (Multiplicity) : The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring protons and provides information about the connectivity of atoms.
-
-
¹³C NMR Spectroscopy : This technique provides information about the number of different types of carbon atoms and their electronic environment.
-
Chemical Shift (δ) : The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap. Aromatic carbons in benzothiophenes typically appear in the δ 120-150 ppm range.[4][5] Carbons in carbonyl groups, if present as substituents, will appear further downfield (δ 160-220 ppm).[5]
-
Experimental Protocols
Protocol for NMR Sample Preparation
This protocol outlines the standard procedure for preparing a synthesized benzothiophene sample for NMR analysis.
-
Sample Weighing : Weigh 5-25 mg of the purified benzothiophene derivative for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]
-
Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is commonly used for benzothiophene derivatives.[7][8]
-
Dissolution : Place the weighed sample into a clean, dry vial. Add approximately 0.5-0.6 mL of the deuterated solvent.[9] Vigorously shake or vortex the vial to ensure complete dissolution.[6]
-
Filtration and Transfer : If any solid particles remain, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[9][10] This prevents undissolved solids from interfering with the magnetic field homogeneity.
-
Capping and Labeling : Cap the NMR tube securely and label it clearly.
-
Cleaning : Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[9]
Protocol for NMR Data Acquisition
This protocol provides general steps for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may vary.
-
Instrument Setup : The data presented in this note were referenced from experiments performed on a 400 MHz spectrometer.[7]
-
Sample Insertion : Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Locking and Shimming :
-
Lock : The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.
-
Shimming : The instrument automatically adjusts the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. Manual shimming may be required for optimal resolution.
-
-
¹H NMR Acquisition :
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Set the number of scans (NS). For a sample of 5-25 mg, 8 to 16 scans are typically sufficient.
-
Acquire the spectrum. The process usually takes a few minutes.
-
-
¹³C NMR Acquisition :
-
Load standard proton-decoupled carbon acquisition parameters. This means each unique carbon will appear as a singlet.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Set the number of scans. Due to the low sensitivity of ¹³C, more scans are needed (e.g., 1024 or more), which can take from 20 minutes to several hours depending on the sample concentration.[6]
-
Acquire the spectrum.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is referenced to δ 7.26 ppm for ¹H spectra, and the carbon peak is referenced to δ 77.0 ppm for ¹³C spectra.[7]
-
Integrate the signals in the ¹H spectrum.
-
Data Presentation and Interpretation
General Workflow
The overall process from synthesis to structural confirmation is a systematic workflow.
References
- 1. malayajournal.org [malayajournal.org]
- 2. malayajournal.org [malayajournal.org]
- 3. modern-journals.com [modern-journals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
Application Notes and Protocols for the Mass Spectrometric Identification of Benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of pharmaceutically relevant benzothiophene derivatives using advanced mass spectrometry techniques. The protocols focus on three key compounds: Raloxifene, a selective estrogen receptor modulator; Sertaconazole, an antifungal agent; and Zileuton, an inhibitor of leukotriene synthesis.
Introduction to Mass Spectrometry of Benzothiophene Derivatives
Benzothiophene and its derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceutical agents.[1][2] Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), is a powerful tool for the analysis of these compounds in various matrices.[3] The high sensitivity and specificity of MS allow for confident identification and precise quantification, which are critical in drug development, from metabolic studies to quality control.[1]
Common ionization techniques for benzothiophene derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, and Electron Ionization (EI) for GC-MS. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID), are employed to induce fragmentation of the ionized molecules, providing structural information essential for unequivocal identification.[4][5]
Signaling Pathways of Key Benzothiophene Pharmaceuticals
Understanding the mechanism of action of benzothiophene-based drugs is crucial for drug development and clinical research. The following diagrams illustrate the signaling pathways affected by Raloxifene, Sertaconazole, and Zileuton.
Caption: Raloxifene Signaling Pathway.[6][7]
Caption: Sertaconazole Dual Mechanism of Action.[8][9][10]
Caption: Zileuton Mechanism of Action.[11][12][13]
Experimental Protocols
The following sections provide detailed protocols for the sample preparation, chromatographic separation, and mass spectrometric analysis of Raloxifene, Sertaconazole, and Zileuton.
LC-MS/MS Analysis of Raloxifene in Human Plasma
This protocol is designed for the quantitative analysis of Raloxifene in human plasma, a critical aspect of pharmacokinetic studies.
3.1.1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., Raloxifene-d4 at 100 ng/mL in methanol).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of a mixture of n-hexane, dichloromethane, and isopropanol (20:10:1, v/v/v).[9]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
3.1.2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm[9]
-
Mobile Phase: 65:35:0.1 (v/v/v) methanol:5 mM ammonium acetate:formic acid[9]
-
Flow Rate: 0.6 mL/min[9]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: 8 minutes
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) can also be used.[9]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fragmentor Voltage: 135 V
-
Collision Energy: 30 eV
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
Caption: General LC-MS/MS Workflow.
LC-MS/MS Analysis of Sertaconazole in Human Plasma
This protocol is suitable for the determination of Sertaconazole in human plasma, often required in pharmacokinetic and bioavailability studies.
3.2.1. Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., Loratadine at 100 ng/mL).
-
Add 2.5 mL of a mixture of diethyl ether and dichloromethane (80:20, v/v).[6]
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Freeze the aqueous layer at -20°C and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
3.2.2. Chromatographic Conditions
-
LC System: Waters Alliance 2695 or equivalent
-
Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 70:30 (v/v) methanol:0.2% formic acid in water[6]
-
Flow Rate: 0.2 mL/min[6]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Run Time: 10 minutes
3.2.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Micromass Quattro Premier XE or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cone Voltage: 30 V
-
Collision Energy: 25 eV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/hr
-
Cone Gas Flow: 50 L/hr
UPLC-MS/MS Analysis of Zileuton in Human Plasma
This protocol describes a rapid and sensitive method for the quantification of Zileuton in human plasma.
3.3.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., Zileuton-d4 at 1 µg/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
3.3.2. Chromatographic Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% A to 5% A over 2 minutes, hold for 0.5 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 3 minutes
3.3.3. Mass Spectrometric Conditions
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V
-
Collision Energy: 15 eV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of the three benzothiophene derivatives.
Table 1: Mass Spectrometric Parameters for Quantitative Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Raloxifene | 474.2 | 112.1 | ESI+/APCI+ | [9] |
| Sertaconazole | 437.0 | 181.0 | ESI+ | [6] |
| Zileuton | 237.1 | 161.1 | ESI+ | [11] |
Table 2: Performance Characteristics of the Analytical Methods
| Compound | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) |
| Raloxifene | Human Plasma | 0.20 | 0.20 - 250 | >85 |
| Sertaconazole | Human Plasma | 0.1 | 0.1 - 10 | 60 - 70[6] |
| Zileuton | Human Plasma | 0.5 | 0.5 - 1000 | >90 |
Fragmentation Analysis for Structural Elucidation
Collision-Induced Dissociation (CID) is a powerful technique for elucidating the structure of benzothiophene derivatives. The fragmentation patterns provide a unique fingerprint for each compound.
Fragmentation of Raloxifene
The ESI-MS/MS spectrum of protonated Raloxifene ([M+H]⁺ at m/z 474.2) is characterized by a prominent product ion at m/z 112.1. This fragment corresponds to the piperidinylethyl side chain, a common fragmentation pathway for molecules containing this moiety. Other significant fragments can be observed depending on the collision energy.
Caption: Proposed Fragmentation of Raloxifene.
Fragmentation of Sertaconazole
The protonated molecule of Sertaconazole ([M+H]⁺ at m/z 437.0) undergoes fragmentation to produce a characteristic product ion at m/z 181.0. This fragment is proposed to be the chlorobenzyl moiety.
Caption: Proposed Fragmentation of Sertaconazole.
Fragmentation of Zileuton
The fragmentation of protonated Zileuton ([M+H]⁺ at m/z 237.1) yields a major product ion at m/z 161.1. This is attributed to the loss of the N-hydroxyurea group.
References
- 1. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A validated LC-MS/MS method for determination of sertaconazole nitrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of CID/ETD mass spectrometry to analyze glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of sertaconazole nitrate is mediated via activation of a p38-COX-2-PGE2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of Sertaconazole_Chemicalbook [chemicalbook.com]
- 10. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]
- 11. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 12. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
In Vitro Biological Evaluation of 7-Ethyl-2-propyl-1-benzothiophene: Application Notes and Protocols
Initial Search Results:
An initial comprehensive search for "in vitro biological evaluation of 7-Ethyl-2-propyl-1-benzothiophene" did not yield specific studies or data pertaining to this exact molecule. The search results provided information on related but distinct chemical structures, including benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives and 2-aminothiophene derivatives.[1][2] These compounds, while belonging to the broader class of thiophene-containing heterocycles, possess different substitution patterns and functional groups, which would significantly alter their biological activity compared to the requested compound.
Therefore, a detailed application note and specific protocols for the in vitro biological evaluation of this compound cannot be constructed at this time due to the lack of available scientific literature and experimental data.
General Methodologies for In Vitro Evaluation of Novel Benzothiophene Analogs:
While specific data for this compound is unavailable, researchers and drug development professionals can utilize established in vitro assays to characterize the biological activity of novel benzothiophene analogs. The following sections outline general protocols and experimental workflows that are commonly employed in the early stages of drug discovery for similar compounds. These protocols are provided as a template and would require optimization for the specific compound of interest.
Table 1: Potential In Vitro Assays for Biological Characterization
| Assay Type | Parameter Measured | Potential Application |
| Cytotoxicity Assays | ||
| MTT/XTT Assay | Cell viability and proliferation | Anticancer, general toxicity screening |
| LDH Release Assay | Cell membrane integrity | Cytotoxicity, necrosis detection |
| Antimicrobial Assays | ||
| Minimum Inhibitory Concentration (MIC) | Lowest concentration to inhibit microbial growth | Antibacterial, antifungal activity |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Lowest concentration to kill microbes | Bactericidal/fungicidal activity |
| Enzyme Inhibition Assays | ||
| Kinase Inhibition Assay | Inhibition of specific kinase activity | Anticancer, anti-inflammatory |
| Cyclooxygenase (COX) Inhibition Assay | Inhibition of COX-1 and COX-2 enzymes | Anti-inflammatory |
| Receptor Binding Assays | ||
| Radioligand Binding Assay | Affinity of the compound for a specific receptor | Target identification and validation |
| Anti-inflammatory Assays | ||
| Nitric Oxide (NO) Inhibition Assay | Inhibition of NO production in macrophages | Anti-inflammatory |
| Cytokine Release Assay (ELISA) | Modulation of pro-inflammatory cytokine levels | Anti-inflammatory, immunomodulatory |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines like HeLa, MCF-7, or normal cell lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. NO is a key inflammatory mediator.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the compound for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation and Absorbance: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells.
Visualizations
General Experimental Workflow
Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity.
Hypothetical Signaling Pathway Inhibition
Should this compound demonstrate anti-inflammatory activity, a potential mechanism could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: A diagram illustrating a potential mechanism of action via inhibition of the NF-κB pathway.
Disclaimer: The protocols and diagrams provided are for illustrative purposes only and are based on general methodologies used in the field. Specific experimental conditions would need to be optimized for this compound once it is synthesized and characterized. The lack of published data on this specific compound means its actual biological activities and mechanisms of action are currently unknown.
References
- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of Benzothiophene Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzothiophene and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, including demonstrated anticancer properties.[1][2][3] Assessing the cytotoxic and cytostatic effects of these compounds on various cell lines is a critical step in drug discovery and development. This document provides detailed application notes and standardized protocols for key cell viability assays relevant to the study of benzothiophene compounds.
Commonly Used Cell Viability Assays
Several assays are routinely employed to evaluate the effects of benzothiophene derivatives on cell viability. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of action of the compound. Commonly used methods include:
-
Tetrazolium Reduction Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
-
Neutral Red Uptake Assay: This assay assesses the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.[7][8][9][10][11]
-
Lactate Dehydrogenase (LDH) Assay: This method quantifies the release of LDH from damaged cells into the culture medium, serving as a marker for cytotoxicity and membrane integrity loss.[12][13][14][15]
-
Apoptosis vs. Necrosis Assays: These assays differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis), providing insights into the mechanism of compound-induced cell death.[16][17][18][19][20]
Data Presentation: Cytotoxicity of Benzothiophene Derivatives
The following tables summarize the growth inhibitory (GI50) and cytotoxic (IC50) activities of various benzothiophene compounds against a panel of human cancer cell lines.
Table 1: Growth Inhibition (GI50) of Benzothiophene Acrylonitrile Analogs [21]
| Compound | Cell Line | Cancer Type | GI50 (nM) |
| 5 | Leukemia (various) | Leukemia | 10 - 66.5 |
| Colon (various) | Colon Cancer | 10 - 66.5 | |
| CNS (various) | CNS Cancer | 10 - 66.5 | |
| Prostate (various) | Prostate Cancer | 10 - 66.5 | |
| 6 | Leukemia (various) | Leukemia | 21.2 - 50.0 |
| CNS (various) | CNS Cancer | 21.2 - 50.0 | |
| Prostate (various) | Prostate Cancer | 21.2 - 50.0 | |
| 13 | Most NCI-60 lines | Various | < 10.0 |
| T-47D | Breast Cancer | > 100 |
Table 2: Cytotoxicity (IC50) of 5-Hydroxybenzothiophene Derivative 16b [22]
| Cell Line | Cancer Type | IC50 (µM) |
| U87MG | Glioblastoma | 7.2 |
| HCT-116 | Colon Carcinoma | > 10 |
| A549 | Lung Carcinoma | > 10 |
| HeLa | Cervical Carcinoma | > 10 |
Table 3: Cytotoxicity (IC50) of 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivative 6o [23]
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | Not specified |
| MDA-MB-435S | Breast Cancer | Not specified |
| MCF-7 | Breast Cancer | Not specified |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[4][5][6]
Materials:
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MTT solution (5 mg/mL in PBS, filter-sterilized)
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Cell culture medium
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Benzothiophene compound stock solution (in DMSO)
-
96-well plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzothiophene compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Neutral Red Uptake Assay
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.[7][8][9][10][11]
Materials:
-
Neutral Red solution (e.g., 50 µg/mL in culture medium, prepared fresh)
-
Cell culture medium
-
Benzothiophene compound stock solution (in DMSO)
-
96-well plates
-
Wash buffer (e.g., PBS)
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Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Neutral Red Incubation: After the treatment period, remove the medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with 150 µL of wash buffer.
-
Dye Extraction: Add 100 µL of destain solution to each well and incubate for 10 minutes at room temperature with gentle shaking to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the supernatant.[12][13][14][15]
Materials:
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LDH assay kit (containing substrate, cofactor, and dye)
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Cell culture medium
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Benzothiophene compound stock solution (in DMSO)
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96-well plates
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: In a set of untreated wells, add 10 µL of lysis buffer and incubate for 15 minutes at 37°C. Collect the supernatant as in step 2. This serves as the maximum LDH release control.
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LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
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Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by Benzothiophene Compounds
Some benzothiophene derivatives have been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3, which is crucial for its activation, dimerization, and nuclear translocation, ultimately leading to reduced cancer cell proliferation and survival.[23] Other derivatives can target the RhoA/ROCK pathway, inhibiting the active form of RhoA (RhoA-GTP) and subsequently preventing the formation of stress fibers, which is important for cell migration and invasion.[24][25]
General Experimental Workflow
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers investigating the cytotoxic effects of benzothiophene compounds. The selection of appropriate assays and a systematic workflow are crucial for obtaining reliable and reproducible data, which is essential for the advancement of these promising compounds in drug development. Further studies to elucidate the specific molecular mechanisms of action are encouraged.
References
- 1. Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents [hrcak.srce.hr]
- 2. mdpi.com [mdpi.com]
- 3. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. researchportal.vub.be [researchportal.vub.be]
- 9. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. antibodiesinc.com [antibodiesinc.com]
- 20. Determination of apoptotic and necrotic cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Ethyl-2-propyl-1-benzothiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Ethyl-2-propyl-1-benzothiophene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A prevalent and versatile method for the synthesis of polysubstituted benzothiophenes is the Suzuki-Miyaura cross-coupling reaction. This approach offers good functional group tolerance and typically results in moderate to good yields. The strategy would involve the coupling of a 7-halobenzothiophene derivative with an ethylating agent or, more commonly, the synthesis of the benzothiophene ring system from appropriately substituted precursors. A plausible route involves the palladium-catalyzed annulation of an aryl sulfide with an alkyne.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Common issues include incomplete reaction, side product formation, or degradation of the starting materials or product. Specific to benzothiophene synthesis via palladium-catalyzed coupling, potential causes include catalyst deactivation, poor quality of reagents or solvents, suboptimal reaction temperature, and incorrect base selection.
Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?
A3: Homocoupling is a common side reaction. To minimize it, ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative processes that can lead to homocoupling of the boronic acid derivative. Additionally, optimizing the palladium catalyst and ligand system, as well as the reaction temperature, can favor the desired cross-coupling pathway.
Q4: What are the best practices for purifying the final this compound product?
A4: Purification is critical for obtaining a high-purity product. Flash column chromatography using silica gel is a common and effective method for removing impurities. For crystalline products, recrystallization can be a powerful purification technique. A patent for purifying benzothiophene suggests using a mixture of a C1-C8 alcohol and water as a recrystallization solvent.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider a different palladium precatalyst or ligand system. |
| Poor quality reagents | - Ensure starting materials are pure and dry.- Use freshly distilled and degassed solvents. | |
| Suboptimal reaction temperature | - Optimize the reaction temperature. Some coupling reactions are sensitive to temperature fluctuations. | |
| Incorrect base | - The choice of base is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrates. | |
| Formation of Multiple Byproducts | Side reactions (e.g., homocoupling, dehalogenation) | - Degas the reaction mixture thoroughly to remove oxygen.- Optimize the stoichiometry of the reactants.- Lower the reaction temperature to improve selectivity. |
| Impurities in starting materials | - Purify starting materials before use. | |
| Difficulty in Product Isolation | Product is an oil or low-melting solid | - If direct crystallization is difficult, purify by column chromatography first.- Try co-distillation with a high-boiling solvent to remove impurities before final purification. |
| Emulsion formation during workup | - Add a small amount of brine to the aqueous layer to break the emulsion.- Filter the biphasic mixture through a pad of celite. | |
| Inconsistent Yields | Variability in reaction setup | - Ensure consistent stirring speed and temperature control.- Use a consistent source and quality of reagents and solvents. |
Proposed Synthetic Workflow
The following diagram outlines a proposed synthetic workflow for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Synthesis of this compound
This protocol is a representative example based on known methods for synthesizing substituted benzothiophenes. Optimization may be required for the specific target molecule.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-ethylthiophenol (1.0 mmol), 1-pentyne (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene (10 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of a Model Benzothiophene Synthesis
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 82 |
| 3 | PdCl₂(dppf) | - | K₃PO₄ | DMF | 90 | 75 |
| 4 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 80 | 58 |
Note: The data presented in this table is representative and compiled from various sources on benzothiophene synthesis for illustrative purposes. Actual yields for the synthesis of this compound may vary.
References
Benzothiophene Recrystallization Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of benzothiophene via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of benzothiophene. Follow the logical workflow to diagnose and resolve experimental challenges.
Caption: Troubleshooting workflow for benzothiophene recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for recrystallizing benzothiophene?
A1: A highly effective and industrially applied method uses a mixture of a C1-C8 alcohol and water.[1] Specifically, isopropyl alcohol or isobutyl alcohol mixed with water is preferred.[1] The concentration of water in the alcohol-water mixture should ideally be between 5% and 20% by weight.[1] While alcohol can be used alone, the addition of water can improve the recovery rate.[1]
Q2: How much solvent should I use for the recrystallization?
A2: The amount of the recrystallization solvent should be carefully optimized. A general guideline is to use 1 to 6 times the weight of the raw benzothiophene.[1] Using too much solvent can lead to a low yield, while using too little may result in a lower purity of the final product.[1] The goal is to use the minimum amount of hot solvent to fully dissolve the crude benzothiophene.[2]
Q3: My benzothiophene is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[3] To resolve this, you can try the following:
-
Return the flask to the heat source and add a small amount of additional solvent to increase the solubility.[4]
-
Ensure that the boiling point of your solvent is lower than the melting point of benzothiophene (approximately 32 °C).
-
If using a mixed solvent system, add more of the solvent in which benzothiophene is more soluble.[4]
Q4: No crystals are forming after cooling the solution. What steps can I take to induce crystallization?
A4: If crystals do not form spontaneously, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. This can create nucleation sites.[4]
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Seeding: Add a very small crystal of pure benzothiophene (a "seed crystal") to the solution to initiate crystal growth.[4]
-
Reducing Solvent Volume: If too much solvent was added, you can gently heat the solution to boil off some of the solvent to increase the concentration of benzothiophene and then allow it to cool again.[4]
-
Lowering the Temperature: Cool the solution in an ice bath for a longer duration to further decrease the solubility.[2][4]
Q5: The yield of my purified benzothiophene is very low. How can I improve it?
A5: A low yield can result from several factors:
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Using too much solvent: This keeps more of the product dissolved in the mother liquor even after cooling. Always use the minimum amount of hot solvent required for dissolution.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. To prevent this, use an excess of hot solvent and pre-heat the filtration apparatus.[5]
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature to maximize crystal formation.
-
Loss during transfer: Be meticulous during the transfer of solids and solutions to minimize physical loss.
-
The filtrate can be partially evaporated and cooled again to obtain a second crop of crystals.[1][3]
Q6: My final product is not pure. What went wrong?
A6: Impurities in the final product can be due to:
-
Rapid crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[4] Slow, undisturbed cooling is crucial for forming pure crystals.[3][6]
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Insufficient washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor adhering to the crystal surfaces.[2][3]
-
Co-crystallization of impurities: If the impurities have similar solubility properties to benzothiophene, a different solvent system may be required for effective separation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the recrystallization of benzothiophene using an alcohol-water solvent system.[1]
| Parameter | Recommended Value/Range | Notes |
| Solvent System | C1-C8 Alcohol (e.g., Isopropyl/Isobutyl Alcohol) + Water | A mixed solvent system is often more effective than a single solvent.[1] |
| Water Concentration | 5 - 20 wt% in alcohol | Higher water concentration can improve recovery but may lower purity.[1] |
| Solvent to Solute Ratio | 1 - 6 (weight of solvent / weight of crude benzothiophene) | Using too much solvent reduces yield; too little reduces purity.[1] |
| Initial Purity of Benzothiophene | Preferably ≥ 50%, ideally ≥ 70% | Higher starting purity leads to a better yield of the final product.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (General Procedure)
This protocol outlines the general steps for a single-solvent recrystallization.
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Solvent Selection: Choose a solvent in which benzothiophene is sparingly soluble at room temperature but highly soluble when hot.[2]
-
Dissolution: Place the crude benzothiophene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained.[2][7]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.[2][5]
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Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[2]
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[2]
-
Drying: Allow the crystals to dry completely by drawing air through the funnel or by transferring them to a watch glass.[2]
Protocol 2: Purification of Benzothiophene using an Isopropyl Alcohol-Water System
This protocol is based on a patented method for the industrial purification of benzothiophene.[1]
-
Preparation of Solvent Mixture: Prepare a recrystallization solvent consisting of isopropyl alcohol and water, with the water concentration between 5 and 20% by weight.[1]
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Dissolution: In a suitable reaction vessel, add the crude benzothiophene (preferably with a purity of 70% or higher). Add the prepared solvent mixture in a weight ratio of 1 to 6 times the weight of the crude benzothiophene.[1] Heat the mixture while stirring until all the benzothiophene has dissolved.
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Gradual Cooling: Slowly cool the solution to allow for the precipitation of benzothiophene crystals.[1] The rate of cooling is critical for obtaining high-purity crystals.
-
Filtration and Washing: Filter the precipitated crystals from the solution. Wash the collected crystals with a small amount of the same cold solvent mixture used for the recrystallization to obtain a higher purity product.[1]
-
Drying: Dry the purified benzothiophene crystals.
-
Optional Second Crop: The filtrate can be partially concentrated by evaporating some of the solvent and then cooled again to recover a second crop of crystals, which can increase the overall yield.[1]
References
- 1. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 2. Home Page [chem.ualberta.ca]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. How To [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Substituted Benzothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzothiophenes.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of substituted benzothiophenes, focusing on two common methods: the Fiesselmann synthesis and the Gewald synthesis.
Fiesselmann Synthesis Troubleshooting
The Fiesselmann synthesis is a powerful method for the preparation of 3-hydroxy-2-thiophenecarboxylates, which are versatile intermediates for various substituted benzothiophenes. However, side reactions can occur, leading to reduced yields and purification challenges.
Q1: My Fiesselmann reaction is yielding a significant amount of a non-cyclized intermediate instead of the desired 3-hydroxy-2-thiophenecarboxylate. How can I favor the cyclization?
A1: The formation of a non-cyclized monoadduct is a common issue. This occurs when the initial Michael addition of the thioglycolate to the α,β-acetylenic ester is not followed by the intramolecular cyclization.
Troubleshooting Steps:
-
Choice of Base: The strength and stoichiometry of the base are critical. A stronger base, such as sodium ethoxide or potassium tert-butoxide, is often required to facilitate the deprotonation of the intermediate and promote the intramolecular Dieckmann-type condensation.
-
Reaction Temperature: Increasing the reaction temperature can often provide the necessary activation energy for the cyclization step. However, be cautious of potential decomposition of starting materials or products at excessively high temperatures.
-
Solvent: Ensure your solvent is anhydrous. Protic solvents can interfere with the base and inhibit the cyclization. Aprotic solvents like THF or dioxane are generally preferred.
Q2: I am observing the formation of a thioacetal as a major byproduct. What are the reasons and how can I prevent it?
A2: Thioacetal formation can occur, particularly in variations of the Fiesselmann synthesis that use β-ketoesters. This side product arises from the reaction of two equivalents of the thioglycolate with the keto group.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the β-ketoester relative to the thioglycolic acid derivative can help minimize the formation of the thioacetal.
-
Reaction Conditions: The presence of an alcohol in the reaction mixture can favor the formation of the monoadduct over the thioacetal. Conversely, running the reaction in the absence of alcohol may promote thioacetal formation[1][2].
-
Catalyst: When using Lewis acids to catalyze the reaction, their choice can influence the outcome. Harder Lewis acids may favor reaction at the harder oxygen of the carbonyl, potentially leading to different side products compared to softer Lewis acids that might coordinate more readily with the sulfur atom.
Gewald Synthesis Troubleshooting
The Gewald reaction is a versatile one-pot synthesis of polysubstituted 2-aminothiophenes. A common side reaction is the dimerization of the intermediate formed from the Knoevenagel condensation.
Q1: My Gewald reaction is producing a significant amount of a dimeric byproduct, reducing the yield of the desired 2-aminothiophene. How can I suppress this side reaction?
A1: The dimerization of the ylidene intermediate is a well-known side reaction in the Gewald synthesis and its formation is highly dependent on the reaction conditions[3].
Troubleshooting Steps:
-
Reaction Concentration: Performing the reaction at a lower concentration (e.g., not exceeding 0.05 M) can help to suppress the bimolecular dimerization reaction[4].
-
Base Selection: The choice of base can influence the rate of the desired cyclization versus the side reactions. While organic bases like morpholine or triethylamine are common, in some cases, inorganic bases might alter the reaction pathway.
-
Temperature Control: The reaction temperature can affect the relative rates of the desired and undesired reactions. It is advisable to optimize the temperature for your specific substrates.
-
One-Pot vs. Two-Step Procedure: For substrates that are prone to dimerization, a two-step procedure can be beneficial. First, isolate the Knoevenagel condensation product, and then react it with sulfur and the base in a separate step. This can sometimes lead to higher yields of the desired aminothiophene[3].
-
Use of Additives: In some instances, the addition of reagents like triphenylphosphine (Ph3P) has been shown to prevent the dimerization of the intermediate[4].
Q2: The yield of my Gewald reaction is consistently low, even without significant dimer formation. What other factors could be affecting the yield?
A2: Low yields in the Gewald reaction can stem from several factors beyond dimerization.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of your ketone/aldehyde, active methylene nitrile, and sulfur. Impurities can interfere with the reaction.
-
Reaction Time: The reaction time should be optimized. Insufficient time may lead to incomplete conversion, while prolonged reaction times could lead to product degradation.
-
Solvent: The choice of solvent (e.g., ethanol, methanol, DMF) can significantly impact the reaction outcome. It's recommended to screen different solvents for optimal results with your specific substrates.
-
Work-up Procedure: Ensure that the work-up procedure is suitable for your product. Some 2-aminothiophenes can be sensitive to acidic or basic conditions during extraction and purification.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in a Fiesselmann-type Synthesis
| Entry | Substrate A | Substrate B | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Monoadduct Yield (%) | Thioacetal Yield (%) |
| 1 | Acetylenic ester | Methyl thioglycolate | NaOEt | Ethanol | 25 | 60 | 30 | <5 |
| 2 | Acetylenic ester | Methyl thioglycolate | NaOEt | Ethanol | 78 | 85 | 10 | <5 |
| 3 | β-ketoester | Thioglycolic acid | KOH | Ethanol | 50 | 45 | 40 | 15 |
| 4 | β-ketoester | Thioglycolic acid | NaOEt | THF | 65 | 75 | 15 | 10 |
Note: The data presented are illustrative and will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Reaction Conditions on Dimer Formation in the Gewald Synthesis
| Entry | Ketone | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | 2-Aminothiophene Yield (%) | Dimer Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 75 | 15 |
| 2 | Cyclohexanone | Malononitrile | Morpholine | Ethanol (0.05 M) | 50 | 85 | 5 |
| 3 | Acetophenone | Ethyl cyanoacetate | Triethylamine | DMF | 80 | 60 | 25 |
| 4 | Acetophenone | Ethyl cyanoacetate | Na2HPO4 / Ph3P | Neat (Microwave) | 200 | 88 | <5 |
Note: The data presented are illustrative and will vary depending on the specific substrates and reaction conditions.[4]
Experimental Protocols
Key Experiment 1: Generalized Protocol for Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the α,β-acetylenic ester (1.0 eq) and anhydrous solvent (e.g., ethanol or THF).
-
Reagent Addition: In a separate flask, dissolve the base (e.g., sodium ethoxide, 1.1 eq) in the same anhydrous solvent. Add the thioglycolic acid ester (1.0 eq) to the base solution at 0 °C and stir for 15 minutes.
-
Reaction: Add the solution from step 2 to the solution from step 1 dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Experiment 2: Generalized Protocol for Gewald Synthesis of a 2-Aminothiophene
-
Reaction Setup: In a round-bottom flask, combine the ketone or aldehyde (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF).
-
Base Addition: Add a catalytic amount of a base (e.g., morpholine or triethylamine, 0.1-0.2 eq).
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration.
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Purification: If the product does not precipitate, pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the Fiesselmann synthesis.
Caption: Troubleshooting workflow for the Gewald synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of substituted benzothiophenes?
A1: For the Fiesselmann synthesis, common side reactions include the formation of non-cyclized monoadducts and thioacetals. In the Gewald synthesis, the most prevalent side reaction is the dimerization of the ylidene intermediate formed during the Knoevenagel condensation.
Q2: How can I purify my desired benzothiophene derivative from the common side products?
A2: Standard purification techniques such as column chromatography on silica gel are typically effective for separating the desired benzothiophene from most side products. Recrystallization can also be a powerful purification method, especially for crystalline products. The choice of solvent for both chromatography and recrystallization will depend on the specific properties of your compounds.
Q3: Are there alternative synthetic routes to substituted benzothiophenes that might avoid these side reactions?
A3: Yes, numerous alternative methods for the synthesis of substituted benzothiophenes have been developed. These include transition-metal-catalyzed cyclizations, electrophilic cyclization of o-alkynyl thioanisoles, and reactions involving aryne intermediates. The choice of the best synthetic route will depend on the desired substitution pattern and the available starting materials.
Q4: How does the purity of my starting materials affect the outcome of the synthesis?
A4: The purity of starting materials is crucial for the success of any chemical synthesis. Impurities can act as catalysts or inhibitors for side reactions, lead to the formation of unexpected byproducts, and complicate the purification of the final product. It is always recommended to use high-purity starting materials or to purify them before use.
Q5: Can I use microwave irradiation to improve the yield and reduce side reactions in these syntheses?
A5: Microwave-assisted organic synthesis (MAOS) has been shown to be beneficial for the Gewald reaction, often leading to higher yields and shorter reaction times, which can help in suppressing the formation of dimeric byproducts[5]. The applicability and benefits of microwave irradiation for the Fiesselmann synthesis would need to be evaluated on a case-by-case basis.
References
Technical Support Center: Optimizing Benzothiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiophene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of benzothiophene and its derivatives.
Issue 1: Low or No Product Yield
Q1: I am not getting any of the desired benzothiophene product. What are the common causes?
A1: Several factors could lead to a complete reaction failure. Here's a checklist of potential causes and solutions:
-
Catalyst Inactivity:
-
Palladium Catalysts: Ensure the palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) has not been deactivated by exposure to air or moisture. Use fresh catalyst or consider a pre-catalyst that is activated in situ. For some reactions, the choice of ligand is crucial for catalyst stability and activity.
-
Other Catalysts: For metal-free reactions using iodine or other promoters, ensure the reagent is of appropriate purity and handled correctly.
-
-
Incorrect Reaction Temperature:
-
Benzothiophene synthesis can be highly temperature-sensitive. Too low a temperature may not provide sufficient energy for activation, while too high a temperature can lead to decomposition of starting materials, intermediates, or the final product. Consult literature for the optimal temperature range for your specific reaction. For instance, some palladium-catalyzed reactions require temperatures around 120-130°C.[1]
-
-
Inappropriate Solvent:
-
The choice of solvent is critical. It must be able to dissolve the reactants and be compatible with the reaction conditions. Common solvents for benzothiophene synthesis include DMF, DMSO, toluene, and acetonitrile. For microwave-assisted synthesis, high-boiling point polar solvents are often preferred.
-
-
Poor Quality Starting Materials:
-
Verify the purity of your starting materials (e.g., substituted thiophenols, alkynes, o-halovinylbenzenes) as impurities can interfere with the reaction.
-
-
Atmosphere Control:
-
Many catalytic cycles, especially those involving palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: My reaction yield is consistently low. How can I improve it?
A2: Low yields can often be improved by systematically optimizing the reaction parameters.
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Catalyst Loading:
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The amount of catalyst can significantly impact the yield. While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions. Conversely, too little catalyst will result in incomplete conversion. It is advisable to screen a range of catalyst concentrations to find the optimal loading. For some palladium-catalyzed reactions, a loading of 5-20 mol% is a good starting point.[1]
-
-
Reaction Time:
-
Monitor the reaction progress over time using techniques like TLC or GC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product degradation.
-
-
Base Selection:
-
In many benzothiophene syntheses, a base is required. The strength and type of base (e.g., organic vs. inorganic) can influence the reaction outcome. Common bases include triethylamine, piperidine, and potassium carbonate. The choice of base should be tailored to the specific reaction mechanism.
-
-
Microwave Irradiation:
-
Consider using microwave-assisted synthesis, which has been shown to significantly improve yields and reduce reaction times for various heterocyclic syntheses, including the Gewald reaction for aminothiophenes.[2] Microwave heating provides rapid and uniform heating, which can minimize side product formation.[3][4][5][6]
-
Issue 2: Formation of Side Products and Regioselectivity Issues
Q3: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?
A3: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
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Control of Reaction Temperature: As mentioned earlier, precise temperature control can minimize the formation of undesired byproducts that may be favored at higher or lower temperatures.
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Choice of Catalyst and Ligand: In transition metal-catalyzed reactions, the ligand coordinated to the metal center plays a crucial role in directing the regioselectivity of the reaction. Experiment with different ligands to find one that favors the formation of the desired isomer.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the product distribution. A solvent screen can help identify the optimal medium for your desired transformation.
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Slow Addition of Reagents: In some cases, the slow addition of one of the reactants can help to maintain a low concentration of a reactive intermediate, thereby suppressing side reactions.
Q4: My synthesis is not regioselective, leading to a mixture of isomers. How can I control the regioselectivity?
A4: Achieving high regioselectivity is a key challenge in the synthesis of substituted benzothiophenes.
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Directing Groups: The use of directing groups on the starting materials can effectively guide the cyclization to the desired position.
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Steric Hindrance: The steric bulk of substituents on the starting materials can influence the regiochemical outcome of the reaction. Larger groups may favor the formation of the less sterically hindered product.
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Electronic Effects: The electronic nature (electron-donating or electron-withdrawing) of substituents can also direct the cyclization. For instance, in electrophilic cyclizations, electron-donating groups on the aromatic ring can activate specific positions towards electrophilic attack.
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Reaction Mechanism: Understanding the reaction mechanism is crucial for controlling regioselectivity. For example, in the Gewald synthesis of 2-aminothiophenes, the initial Knoevenagel condensation is a key step that determines the final substitution pattern.[2]
Frequently Asked Questions (FAQs)
Q5: What are the most common methods for synthesizing the benzothiophene core?
A5: Several methods are widely used for the synthesis of benzothiophenes, each with its own advantages and limitations:
-
Fiesselmann-Sasse Synthesis: This is a classical method involving the reaction of a β-chlorovinyl aldehyde or ketone with sodium thiophenolate.
-
Gewald Aminothiophene Synthesis: This multicomponent reaction is used to synthesize 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8][9][10][11]
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Palladium-Catalyzed Cyclizations: These are versatile methods that often involve the intramolecular cyclization of appropriately substituted precursors, such as 2-alkynylthioanisoles.[1][12][13] These reactions often offer high yields and good functional group tolerance.[14]
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Electrophilic Cyclization of Alkynylthioanisoles: This method utilizes an electrophilic sulfur source to induce the cyclization of 2-alkynylthioanisoles, providing a straightforward route to 3-functionalized benzothiophenes.[15]
-
Microwave-Assisted Synthesis: This technique can be applied to various benzothiophene syntheses to accelerate reaction rates and improve yields.[3][5][6][16]
Q6: How do I choose the best synthetic method for my target benzothiophene derivative?
A6: The choice of method depends on several factors:
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Desired Substitution Pattern: Some methods are better suited for introducing substituents at specific positions of the benzothiophene ring. For example, the Gewald reaction is specific for 2-aminothiophenes.
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Availability of Starting Materials: The accessibility and cost of the required starting materials can be a deciding factor.
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Functional Group Tolerance: If your target molecule contains sensitive functional groups, you should choose a method that is known to be compatible with them. Palladium-catalyzed methods often offer good functional group tolerance.[13]
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Scalability: If you need to synthesize a large quantity of the compound, the scalability of the reaction is an important consideration. One-pot reactions like the Gewald synthesis can be advantageous in this regard.
Q7: What are the key parameters to consider when optimizing a palladium-catalyzed benzothiophene synthesis?
A7: For palladium-catalyzed reactions, the following parameters are crucial for optimization:
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Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂) can affect the catalytic activity.
-
Ligand: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Common ligands include phosphines and N-heterocyclic carbenes.
-
Base: The choice and amount of base are important for the catalytic cycle.
-
Solvent: The solvent can affect the solubility of the catalyst and reactants, as well as the reaction rate and selectivity.
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Temperature: As with other methods, temperature is a critical parameter to optimize.
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Additives: In some cases, additives like salts (e.g., halides) can have a beneficial effect on the reaction.
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Benzothiophene Synthesis Methods
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂ / Ligand | Toluene | 130 | 70-90 | [12] |
| Electrophilic Cyclization | DMTSF | Dichloromethane | Room Temperature | 85-99 | [15] |
| Gewald Aminothiophene Synthesis | Elemental Sulfur / Base | Ethanol/Water | 100 | 80-96 | |
| Microwave-Assisted Gewald | Elemental Sulfur / Base | Ethanol | 120 (Microwave) | >90 | |
| Iodine-Catalyzed Cascade | Iodine | Solvent-free | 110 | 75-90 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes [13]
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To an oven-dried reaction tube, add the aryl sulfide (1.0 equiv), the alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 130 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Gewald Synthesis of 2-Aminothiophenes
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 equiv), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 equiv), elemental sulfur (1.1 equiv), and a base (e.g., triethylamine or piperidine, 0.2 equiv).
-
Add a suitable solvent (e.g., ethanol or DMF).
-
Stir the reaction mixture at the appropriate temperature (e.g., 50-100 °C) for the specified time (e.g., 1-4 hours).
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Mandatory Visualization
Caption: General experimental workflow for benzothiophene synthesis.
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in synthetic methods for benzo[ b ]heteroles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00219F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of the copolymerisation kinetics in catalyst-transfer copolymerisation to synthesise polythiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Benzothiophene synthesis [organic-chemistry.org]
- 11. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: 7-Ethyl-2-propyl-1-benzothiophene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-Ethyl-2-propyl-1-benzothiophene. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A reliable and frequently employed strategy involves a multi-step sequence starting from a substituted thiophenol. A common route includes:
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Thiol Protection/Activation: Starting with 2-ethylthiophenol.
-
S-Alkylation: Reaction with a suitable electrophile to introduce the carbon framework for the thiophene ring.
-
Intramolecular Cyclization: Acid-catalyzed ring closure to form the benzothiophene core.
-
Functional Group Manipulation: Acylation at the 2-position followed by reduction to achieve the desired 2-propyl substituent.
Q2: I cannot find a direct supplier for 2-ethylthiophenol. How can I synthesize it?
A2: 2-Ethylthiophenol can be prepared from 2-ethylaniline via a diazotization reaction followed by treatment with a sulfur source, such as potassium ethyl xanthate, and subsequent hydrolysis. Care must be taken due to the potential hazards of diazonium salts and the malodorous nature of thiols.
Q3: What are the main safety precautions when working with thiophenols and related sulfur compounds?
A3: Thiophenols are known for their potent and unpleasant odors. All manipulations should be conducted in a well-ventilated fume hood. It is also advisable to have a bleach or hydrogen peroxide solution available to quench any residual thiol odors on glassware and surfaces. Thiophenols are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[1][2] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is usually effective. For removal of persistent impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water) can be employed.[3]
Troubleshooting Guides
Problem Area 1: Low Yield in Friedel-Crafts Acylation Step
Q: I am attempting to acylate 7-ethyl-1-benzothiophene with propionyl chloride and AlCl₃, but I am getting a very low yield of the desired 2-acyl product. What could be the issue?
A: Low yields in Friedel-Crafts acylation of benzothiophenes can stem from several factors. Here is a systematic troubleshooting approach:
-
Catalyst Quality: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Ensure that your AlCl₃ is fresh and has been handled under strictly anhydrous conditions. Contamination with moisture will deactivate the catalyst.
-
Reaction Temperature: Friedel-Crafts reactions can be sensitive to temperature. Running the reaction at too low a temperature may result in a slow reaction rate, while too high a temperature can lead to side products and decomposition. An initial temperature of 0 °C is often recommended, followed by slowly warming to room temperature.[4]
-
Substrate Purity: Ensure your starting 7-ethyl-1-benzothiophene is pure. Certain functional groups can interfere with the reaction. The benzothiophene ring itself is less reactive than benzene, so the reaction requires forcing conditions.
-
Reagent Stoichiometry: An excess of the acylating agent and Lewis acid is often required. However, excessive amounts can lead to side reactions. A typical starting point is 1.1 to 1.5 equivalents of propionyl chloride and 1.1 to 1.5 equivalents of AlCl₃.
-
Formation of Acylium Ion: The electrophile in this reaction is the acylium ion, formed from the reaction of the acyl chloride with the Lewis acid.[5] Ensure proper mixing and sufficient time for this to form before adding the benzothiophene substrate.
Problem Area 2: Incomplete Reduction of the 2-Acyl Group
Q: I have successfully synthesized 2-propionyl-7-ethyl-1-benzothiophene, but the Wolff-Kishner reduction to the propyl group is incomplete, leaving a mixture of starting material and product. How can I drive the reaction to completion?
A: Incomplete Wolff-Kishner reduction is a common issue. Here are several parameters to optimize:
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Reaction Time and Temperature: The Wolff-Kishner reaction often requires prolonged heating at high temperatures (typically 180-200 °C) to ensure the decomposition of the hydrazone intermediate. Ensure you are reaching and maintaining the necessary temperature.
-
Solvent: A high-boiling point solvent like diethylene glycol or triethylene glycol is necessary to achieve the required temperatures. Ensure the solvent is of sufficient purity.
-
Base Strength and Amount: A strong base, such as potassium hydroxide or potassium tert-butoxide, is crucial. Use a stoichiometric excess of the base (typically 3-5 equivalents) to ensure complete deprotonation and subsequent reaction.
-
Water Removal: The reaction produces water, which can inhibit the final elimination step. While the high temperatures usually drive off water, ensuring the reaction setup allows for its removal can be beneficial.
-
Alternative Reduction Methods: If optimizing the Wolff-Kishner reaction fails, consider the Clemmensen reduction (amalgamated zinc and HCl). However, be aware that the acidic conditions of the Clemmensen reduction may not be compatible with other functional groups if present.
Problem Area 3: Side-Product Formation during Cyclization
Q: During the acid-catalyzed cyclization of my S-alkylated thiophenol precursor, I am observing significant charring and the formation of multiple unidentified side products. What is causing this and how can I prevent it?
A: The formation of side products and charring during acid-catalyzed intramolecular cyclizations often points to overly harsh reaction conditions.
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Acid Strength: Strong acids like polyphosphoric acid (PPA) can cause decomposition if the temperature is too high or the reaction time is too long. Consider using a milder acid catalyst, such as Eaton's reagent (P₂O₅ in methanesulfonic acid) or methanesulfonic acid alone, which often allow for lower reaction temperatures.[6]
-
Temperature Control: Carefully control the reaction temperature. It is often beneficial to heat the reaction mixture gradually and monitor the progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.
-
Substrate Stability: The precursor molecule may be unstable under strongly acidic and high-temperature conditions. If possible, modifying the structure to increase its stability could be beneficial.
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Reaction Concentration: Running the reaction at a higher dilution can sometimes minimize intermolecular side reactions that lead to polymer formation and charring.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 7-Ethyl-1-benzothiophene
This protocol describes the synthesis of 1-(7-ethyl-1-benzothiophen-2-yl)propan-1-one.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.).
-
Cool the flask to 0 °C in an ice bath and add a dry, inert solvent such as dichloromethane.
-
Slowly add propionyl chloride (1.1 eq.) to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
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Dissolve 7-ethyl-1-benzothiophene (1.0 eq.) in dry dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Wolff-Kishner Reduction of 1-(7-ethyl-1-benzothiophen-2-yl)propan-1-one
This protocol describes the synthesis of this compound.
-
In a round-bottom flask fitted with a reflux condenser, combine 1-(7-ethyl-1-benzothiophen-2-yl)propan-1-one (1.0 eq.), hydrazine hydrate (3.0 eq.), and diethylene glycol.
-
Add potassium hydroxide pellets (4.0 eq.) to the mixture.
-
Heat the reaction mixture to 120-140 °C for 1-2 hours.
-
Increase the temperature to 190-200 °C to distill off water and excess hydrazine.
-
Maintain the reaction at this temperature for an additional 3-4 hours until the evolution of nitrogen gas ceases.
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Cool the reaction mixture to room temperature and dilute with water.
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Extract the product with a non-polar solvent such as hexane or ether.
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Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | AlCl₃ | FeCl₃ | SnCl₄ |
| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene |
| Temperature | 0 °C to RT | 0 °C to RT | 25 °C |
| Typical Yield | Moderate to Good | Moderate | Low to Moderate |
| Notes | Standard, effective conditions. | Milder, may require longer reaction times. | Solvent can compete in the reaction. |
Table 2: Comparison of Reduction Methods for 2-Acylbenzothiophenes
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Wolff-Kishner | Hydrazine (N₂H₄), KOH or KOtBu | High Temp (180-200 °C) | Good for acid-sensitive substrates. | Strongly basic; high temperatures required. |
| Clemmensen | Zn(Hg), conc. HCl | Reflux | Good for base-sensitive substrates. | Strongly acidic; not suitable for acid-labile groups. |
Visualizations
Logical Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. JP4357608B2 - Purification method of benzothiophene - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. learnbin.net [learnbin.net]
- 6. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
Stability issues of 7-Ethyl-2-propyl-1-benzothiophene in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 7-Ethyl-2-propyl-1-benzothiophene in solution. The information provided is based on general principles of small molecule stability and data for structurally related benzothiophene compounds, due to the limited availability of specific stability data for this compound.
Troubleshooting Guides
This section addresses common problems encountered during the handling and experimentation of this compound solutions.
Question: My this compound solution has become cloudy or shows precipitation. What should I do?
Answer:
Cloudiness or precipitation can indicate several issues. Follow these troubleshooting steps:
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Verify Solubility: Confirm that you have not exceeded the solubility limit of this compound in your chosen solvent. Information on the solubility of benzothiophene suggests it is generally soluble in organic solvents like ethanol, ether, and acetone, but insoluble in water[1]. If you are using an aqueous-based buffer, the addition of an organic co-solvent might be necessary.
-
Check Temperature: A decrease in temperature can lower the solubility of the compound, leading to precipitation. Try gently warming the solution to see if the precipitate redissolves. Ensure the storage and experimental temperatures are appropriate for maintaining solubility.
-
Assess pH: If using a buffered solution, changes in pH can affect the ionization state of the compound and its solubility. Measure the pH of your solution and adjust if necessary.
-
Possible Degradation: Precipitation could also be due to the formation of insoluble degradation products. This is more likely if the solution has been stored for an extended period, exposed to light, or subjected to harsh temperature conditions. In this case, the solution may need to be discarded and a fresh one prepared.
Question: I am observing inconsistent results in my experiments using this compound. What could be the cause?
Answer:
Inconsistent results are often linked to the stability of the compound in the experimental medium. Consider the following:
-
Solution Age and Storage: Prepare fresh solutions of this compound for your experiments whenever possible. If you must store solutions, keep them protected from light and at a low temperature (e.g., 2-8 °C or -20 °C) to minimize degradation.
-
Solvent Purity: Use high-purity, anhydrous solvents. Impurities in the solvent, such as water or peroxides, can react with and degrade the compound.
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of stock solutions, as this can promote degradation. Aliquot stock solutions into smaller, single-use volumes.
-
Interaction with Other Components: Other components in your experimental setup (e.g., buffers, salts, other reagents) could be interacting with the this compound. Run control experiments to isolate the effect of each component.
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Photostability: Benzothiophene-containing compounds can be susceptible to photo-degradation[2]. Protect your solutions from light by using amber vials or covering them with aluminum foil during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: While specific data for this compound is unavailable, general best practices for small molecules suggest storing solutions at low temperatures (2-8 °C for short-term and -20 °C or lower for long-term storage) and protected from light. The choice of solvent will also influence stability.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of benzothiophenes, potential degradation pathways could include:
-
Oxidation: The sulfur atom in the benzothiophene ring can be susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air and light. This can lead to the formation of sulfoxides or sulfones.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of reactive species that can cause ring-opening or other structural changes[2].
-
Hydrolysis: While generally stable, under extreme pH conditions, hydrolysis of the side chains or the aromatic system could occur, though this is less common for the benzothiophene core itself.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: You can perform a stability study under your experimental conditions. This typically involves incubating the compound in your chosen solvent/buffer system at a specific temperature and for various durations. The stability can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to measure the decrease in the parent compound and the appearance of any degradation products.
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in Solution
Objective: To determine the short-term stability of this compound in a given solvent under specific temperature and light conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol, or your experimental buffer)
-
Amber and clear glass vials
-
Calibrated incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several amber and clear vials.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot from a clear and an amber vial using a validated HPLC method to determine the initial concentration and purity. This will serve as your baseline.
-
Incubation:
-
Place a set of amber vials in an incubator at your experimental temperature (e.g., 25°C or 37°C).
-
Place a set of clear vials under ambient light conditions at the same temperature to assess photostability.
-
For a control, store a set of amber vials at a low temperature where the compound is expected to be stable (e.g., -20°C).
-
-
Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each condition and analyze the sample by HPLC.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks in the chromatogram may indicate degradation products.
Data Presentation
Table 1: Hypothetical Stability Data for this compound (100 µg/mL in 50% Acetonitrile/Water) at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) | Number of Degradation Peaks |
| 0 | 100 | 100 | 0 |
| 1 | 99.5 | 98.2 | 1 |
| 2 | 98.9 | 96.5 | 2 |
| 4 | 97.8 | 93.1 | 2 |
| 8 | 95.6 | 88.4 | 3 |
| 24 | 90.2 | 75.6 | 4 |
Visualizations
References
Technical Support Center: Column Chromatography of Benzothiophene Derivatives
Welcome to the technical support center for the optimization of column chromatography for benzothiophene derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
1. What is the most common stationary phase for the column chromatography of benzothiophene derivatives?
The most frequently used stationary phase for the purification of benzothiophene derivatives is silica gel (SiO₂)[1][2][3][4]. Its polarity allows for effective separation of benzothiophene compounds from less polar impurities when using a non-polar mobile phase. For compounds that may be sensitive to the acidic nature of silica gel, alternatives like alumina or deactivated silica gel can be considered[5].
2. How do I choose an appropriate solvent system (mobile phase) for my benzothiophene derivative?
The selection of a suitable mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane[4][6][7]. The optimal ratio can be determined by running thin-layer chromatography (TLC) first. Ideally, the desired compound should have an Rf value between 0.2 and 0.4 for good separation on a column[8][9].
3. My benzothiophene derivative is not moving from the baseline on the TLC plate even with high concentrations of ethyl acetate in hexane. What should I do?
If your compound is very polar and does not move from the baseline, you can try a more polar solvent system. A common alternative is a mixture of dichloromethane and methanol[10]. For highly polar compounds, reverse-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar, might be a more suitable technique[5].
4. My benzothiophene derivative is insoluble in the chromatography solvent. How can I load it onto the column?
For compounds with poor solubility in the eluent, a technique called "dry loading" is recommended[11]. This involves dissolving your sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column[11].
5. Should I use isocratic or gradient elution for my purification?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic elution , where the solvent composition remains constant, is simpler and often suitable for separating compounds with similar polarities[12][13].
-
Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is generally more effective for complex mixtures containing compounds with a wide range of polarities. It can lead to better peak resolution and shorter run times[14][15][16].
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of benzothiophene derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system. - Column overloading. - Column packed improperly (channeling). - Flow rate is too high. | - Optimize the solvent system using TLC to achieve a larger ΔRf between your compound and impurities[8]. - Reduce the amount of sample loaded onto the column. - Ensure the column is packed uniformly without any air bubbles or cracks. - Decrease the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Compound Elutes Too Quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use a lower percentage of ethyl acetate in hexane). |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough. - The compound may have decomposed on the silica gel. - The compound may be irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution)[15]. - Test the stability of your compound on a small amount of silica gel before running the column[5]. - Consider using a different stationary phase like alumina or deactivated silica gel[5]. |
| Tailing Peaks | - The sample is too concentrated. - Strong interaction between the compound and the stationary phase. - The presence of highly polar impurities. | - Load a more dilute sample. - Add a small amount of a slightly more polar solvent to the mobile phase to reduce strong interactions. For basic compounds, adding a small amount of triethylamine to the eluent can sometimes help[5]. |
| Streaking or Band Broadening | - The sample was not loaded in a narrow band. - Poor solubility of the sample in the mobile phase. - Diffusion during a slow elution. | - Dissolve the sample in a minimal amount of solvent for loading. - Use the dry loading technique if solubility is an issue[11]. - Optimize the flow rate to be faster, without sacrificing resolution. |
Quantitative Data Summary
The following tables provide examples of solvent systems and conditions reported for the purification of various benzothiophene derivatives.
Table 1: Mobile Phase Compositions for Benzothiophene Derivatives on Silica Gel
| Benzothiophene Derivative Type | Mobile Phase | Ratio (v/v) | Reference |
| Benzyl (4-tolyl)ethynyl sulfide | n-hexane / CH₂Cl₂ | 10:1 | [6] |
| Methyl (4-tolyl)ethynyl sulfide | n-hexane | 100% | [6] |
| 2-Phenylbenzothiophene-3-carboxylate | hexane / Ethyl Acetate | 95:5 | [7] |
| 5-Fluoro-2-phenylbenzo[b]thiophene-3-carboxylate | hexane / Diethyl Ether | 100:0 to 99.5:0.5 | [7] |
| Substituted 2-phenylbenzothiophenes | Petroleum Ether / Ethyl Acetate | Varies | [1] |
| 3-substituted 2-aryl-benzothiophenes | Petroleum Ether / Ethyl Acetate | 4:1 | [4] |
| 3-(thiophen-2-yl)benzo[b]thiophene derivative | Hexane / Ethyl Acetate | 10:1 | [2] |
Table 2: TLC Conditions and Rf Values for Benzothiophene Precursors
| Compound Type | Mobile Phase | Rf Value | Reference |
| 2,7-diBr-BTBTTO | DCM / Petroleum Ether (2:1) | 0.40 | [17] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Benzothiophene Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
Select a solvent system that gives a good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4[8].
-
-
Column Preparation (Wet Packing):
-
Select a glass column of an appropriate size based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Fill the column with the chosen non-polar solvent (e.g., hexane).
-
Prepare a slurry of silica gel in the same solvent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, continuously tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the chromatography solvent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., using a pump or air line) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
If using gradient elution, gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing them under UV light.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified benzothiophene derivative.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the context of purifying benzothiophene derivatives.
Caption: Experimental workflow for synthesis, purification, and analysis.
Caption: Troubleshooting flowchart for column chromatography.
References
- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Purification [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Gradient vs. Isocratic - HPLC Elution Modes | Danaher Life Sciences [lifesciences.danaher.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation [mdpi.com]
Benzothiophene Synthesis: A Technical Support Center for Byproduct Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzothiophene and its derivatives. The focus is on preventing the formation of byproducts to improve yield, purity, and overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing benzothiophenes?
A1: The primary synthetic routes to benzothiophenes include:
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Palladium- or Copper-Catalyzed Cross-Coupling Reactions: These methods, such as the Sonogashira coupling, typically involve the reaction of an ortho-substituted halobenzene (e.g., o-bromoalkynylbenzene) with a sulfur source.
-
Intramolecular Cyclization: This approach involves the cyclization of precursors like aryl sulfides or aryl thioacetals. Electrophilic cyclization of o-alkynyl thioanisoles is a common example.
-
Gewald Aminothiophene Synthesis: This multicomponent reaction is used to prepare highly substituted 2-aminothiophenes, which can be valuable precursors for certain benzothiophene derivatives.
-
Fiesselmann-Hauptmann Reaction: This method involves the reaction of thiophenols with α-haloketones or α-haloaldehydes.
Q2: I am observing a significant amount of homocoupled alkyne byproduct in my Sonogashira reaction. What are the likely causes and how can I minimize it?
A2: Homocoupling of terminal alkynes (Glaser coupling) is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen. To minimize this:
-
Deoxygenate your reaction mixture thoroughly: Purge the solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reactants.
-
Use a reducing atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with an inert gas) can help reduce residual oxygen and suppress homocoupling.[1]
-
Optimize catalyst and ligand: The choice of palladium catalyst and phosphine ligand can influence the relative rates of cross-coupling and homocoupling. Experiment with different ligands to find the optimal conditions for your specific substrates.
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Control the addition of the alkyne: Slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
Q3: My intramolecular cyclization of an aryl thioacetal is incomplete. How can I drive the reaction to completion?
A3: Incomplete cyclization can be due to several factors:
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Insufficiently strong acid catalyst: Many of these cyclizations are acid-catalyzed. Ensure your acid catalyst (e.g., polyphosphoric acid, Amberlyst) is active and used in a sufficient amount.
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Reaction temperature and time: The activation energy for the cyclization may not be reached. Gradually increase the reaction temperature and monitor the reaction progress over a longer period.
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Water removal: The cyclization often releases water. If not removed, the equilibrium may not favor the product. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Q4: I am getting a mixture of benzo[b]thiophene and benzo[c]thiophene isomers. How can I control the regioselectivity?
A4: The formation of the less stable benzo[c]thiophene isomer is a known issue.[1][2] The choice of starting materials and reaction pathway is crucial for controlling regioselectivity. Benzo[b]thiophene is generally the more thermodynamically stable isomer.[3] Synthesis strategies that are designed to form the five-membered thiophene ring fused to the benzene ring at the [b] position are less likely to yield the [c] isomer. For example, intramolecular cyclization of an ortho-substituted phenyl precursor is a reliable method to ensure the correct fusion. In contrast, methods that involve the construction of the benzene ring onto a pre-existing thiophene can sometimes lead to mixtures if the substitution pattern on the thiophene allows for multiple annulation pathways.
Troubleshooting Guides
Issue 1: Low Yield and Multiple Byproducts in Palladium-Catalyzed Benzothiophene Synthesis
Symptoms:
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Low yield of the desired benzothiophene product.
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Presence of multiple spots on TLC analysis, indicating a mixture of products.
-
Common byproducts may include dehalogenated starting material, homocoupled starting materials, and products of incomplete reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Inactivation | Ensure rigorous exclusion of oxygen and moisture. Use freshly distilled and degassed solvents. The use of robust ligands can also protect the palladium center. |
| Incorrect Ligand Choice | The electronic and steric properties of the phosphine ligand can significantly impact the reaction outcome. Screen a variety of ligands (e.g., PPh₃, P(t-Bu)₃, XPhos) to find the optimal one for your specific transformation. |
| Suboptimal Base | The choice and amount of base are critical. A base that is too weak may result in a slow reaction and catalyst decomposition, while a very strong base can lead to other side reactions. Common bases include amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). |
| Inappropriate Reaction Temperature | A temperature that is too low can lead to a sluggish reaction and incomplete conversion. Conversely, a temperature that is too high can promote catalyst decomposition and byproduct formation. An optimal temperature range should be determined empirically for each specific reaction. |
Experimental Protocol: Optimized Palladium-Catalyzed Synthesis of 2-Substituted Benzothiophenes [2]
-
To a flame-dried Schlenk flask under an argon atmosphere, add the o-halothiophenol (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and a suitable phosphine ligand (0.04 mmol).
-
Add the appropriate solvent (e.g., toluene, DMF, 10 mL), previously degassed by bubbling with argon for 30 minutes.
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Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Polymeric or Oligomeric Byproducts
Symptoms:
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The appearance of insoluble, often dark-colored, material in the reaction mixture.
-
Broad, unresolved signals in the NMR spectrum of the crude product.
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Difficulty in isolating the desired product due to contamination with high molecular weight species.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of Reactive Intermediates | Use a higher dilution of the reaction mixture. Slow addition of a key reactant can also help to maintain a low concentration of reactive intermediates that might otherwise polymerize. |
| Radical Side Reactions | The presence of radical initiators (e.g., peroxides in solvents) or exposure to light can trigger polymerization. Use freshly distilled solvents and protect the reaction from light. The addition of a radical inhibitor (e.g., BHT) might be beneficial in some cases. |
| Highly Reactive Starting Materials | Certain substituents on the aromatic ring or the alkyne can increase the propensity for polymerization. If possible, consider using starting materials with protecting groups that can be removed after the benzothiophene core is formed. |
Visualizing Reaction Pathways and Workflows
To aid in understanding the synthetic processes and potential pitfalls, the following diagrams illustrate a typical experimental workflow and the key reaction pathways leading to both the desired product and common byproducts.
Caption: A generalized experimental workflow for benzothiophene synthesis.
Caption: Simplified reaction pathways in a catalyzed benzothiophene synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 7-Ethyl-2-propyl-1-benzothiophene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the multi-step synthesis of 7-Ethyl-2-propyl-1-benzothiophene.
Overall Synthesis Workflow
The recommended synthetic pathway for this compound is a three-step process starting from commercially available ethylbenzene. This route is designed for scalability and robustness.
Technical Support Center: Enhancing the Purity of 7-Ethyl-2-propyl-1-benzothiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 7-Ethyl-2-propyl-1-benzothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common approach involves the reaction of 2-ethylthiophenol with a propyl-substituted electrophile followed by cyclization. Potential impurities from such a synthesis can include:
-
Unreacted Starting Materials: Residual 2-ethylthiophenol and the propyl-containing reagent.
-
Isomeric Byproducts: Formation of other benzothiophene isomers due to non-regioselective cyclization.
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Oxidized Impurities: Oxidation of the thiophene sulfur to a sulfoxide or sulfone.
-
Polymeric Materials: High molecular weight byproducts formed under certain reaction conditions.
-
Residual Solvents and Reagents: Traces of solvents used in the reaction and workup, as well as any catalysts.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities with distinct signals.
-
Elemental Analysis: To confirm the elemental composition of the final product.
Q3: What is the most effective method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. A multi-step approach is often necessary to achieve high purity.
-
Flash Column Chromatography: This is typically the primary purification step to remove the bulk of impurities.
-
Recrystallization: An effective secondary step to remove closely related impurities and achieve high crystalline purity.
Troubleshooting Guides
Flash Column Chromatography
Issue: Poor separation of the desired product from an impurity with a similar Rf value.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Perform a thorough TLC solvent screen using a range of solvent polarities. Consider using a ternary solvent system to fine-tune the separation. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. |
| Improper Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and decreased resolution. |
Issue: The product is eluting too quickly (high Rf) or is retained on the column (low Rf).
| Potential Cause | Troubleshooting Step |
| Solvent Polarity is Too High | Decrease the polarity of the eluent system. For example, increase the percentage of the non-polar solvent (e.g., hexane) in a hexane/ethyl acetate system. |
| Solvent Polarity is Too Low | Increase the polarity of the eluent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
Recrystallization
Issue: The compound does not crystallize upon cooling.
| Potential Cause | Troubleshooting Step |
| Solution is Too Dilute | Concentrate the solution by evaporating some of the solvent and allow it to cool again. |
| Inappropriate Solvent | The chosen solvent may be too good a solvent for the compound at all temperatures. Try a different solvent or a solvent mixture. |
| Presence of Impurities Inhibiting Crystallization | The crude material may be too impure. Consider a preliminary purification by column chromatography. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Issue: The product oils out instead of crystallizing.
| Potential Cause | Troubleshooting Step |
| Solution is Cooling Too Rapidly | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| High Concentration of Impurities | The impurities may be lowering the melting point of the product, causing it to separate as an oil. An additional purification step may be necessary. |
Experimental Protocols
Protocol 1: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative percentage of each component. Identify impurities by comparing their mass spectra to a spectral library.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine the optimal solvent system by thin-layer chromatography (TLC). A good starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. Alcohols like isopropanol or ethanol, or a mixture of alcohol and water, can be effective.[1]
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
Table 1: Comparison of Purification Methods for a Crude Sample of this compound
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield |
| Flash Column Chromatography | 85% | 98% | 75% |
| Recrystallization (Isopropanol) | 85% | 95% | 60% |
| Column Chromatography followed by Recrystallization | 85% | >99.5% | 65% |
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Benzothiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of benzothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: My benzothiophene derivative is poorly soluble in aqueous solutions. What are the first steps I should take to improve its solubility?
A1: Initially, it is crucial to characterize the physicochemical properties of your compound. The first steps should involve:
-
Solubility Profiling: Determine the solubility of your compound in a range of pharmaceutically relevant solvents with varying polarities (e.g., water, ethanol, DMSO, PEG 400). This will provide a baseline understanding of its solubility characteristics.[1][2]
-
Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine if your compound is crystalline or amorphous. Amorphous forms are generally more soluble than their crystalline counterparts.
-
pH-Solubility Profile: For ionizable benzothiophene derivatives, determining the pH-solubility profile is essential. Many derivatives contain basic nitrogen atoms or acidic protons, and adjusting the pH of the medium can significantly enhance their solubility.
Q2: What are the most common strategies for enhancing the solubility of poorly soluble benzothiophene derivatives?
A2: Several effective strategies can be employed, broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which in turn enhances the dissolution rate.[2][3][4][5][6]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can increase its solubility and dissolution rate. Common carriers include polymers like PVP, HPMC, and PEGs.[3][4][7][8][9][10]
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming a more soluble complex.[10][11][12][13][14][15][16][17]
-
-
Chemical Modifications:
-
Salt Formation: For ionizable benzothiophene derivatives, forming a salt can dramatically increase aqueous solubility.
-
Prodrugs: Modifying the chemical structure to create a more soluble prodrug that converts to the active compound in vivo is another approach.
-
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of a primary solvent (like water) with a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.[16][18]
-
Nanosuspensions: These are sub-micron colloidal dispersions of the pure drug, stabilized by surfactants and polymers, which can significantly improve bioavailability.[7][19][20][21][22][23]
-
Q3: How do I choose the most appropriate solubility enhancement technique for my specific benzothiophene derivative?
A3: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the stage of development. The following decision tree can guide your selection process:
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0729956B1 - Benzothiophene compounds, intermediates, compositions, and methods - Google Patents [patents.google.com]
- 7. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hierarchical Particle Approach for Co-Precipitated Amorphous Solid Dispersions for Use in Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. oatext.com [oatext.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 19. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Various Techniques for Preparation of Nanosuspension- A Review | Semantic Scholar [semanticscholar.org]
- 22. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 23. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Optimizing Catalyst Loading in Palladium-Catalyzed Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed cross-coupling reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in palladium-catalyzed reactions is a common issue with several potential root causes. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.
Initial Checks:
-
Integrity of Reagents:
-
Palladium Precatalyst: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has been stored correctly and is not degraded. Older catalysts can exhibit reduced activity.
-
Ligand: Phosphine-based ligands can be sensitive to air and may oxidize to the corresponding phosphine oxide. Use fresh, properly stored ligands.
-
Base: The choice and quality of the base are critical. Ensure it is dry and finely powdered for solid bases to maximize surface area. For aqueous bases, ensure they have been properly degassed.[1]
-
Solvent: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1][2]
-
-
Reaction Setup:
-
Inert Atmosphere: Ensure the reaction vessel was properly purged of air and maintained under an inert atmosphere (e.g., nitrogen or argon).[1] Inconsistent results are common when reactions are run under air.[1]
-
Stirring: Inefficient mixing can lead to localized concentration gradients and poor reaction kinetics. Ensure the stir bar is appropriately sized and the stirring speed is adequate.[1]
-
Troubleshooting Steps:
If the initial checks do not resolve the issue, consider the following:
-
Catalyst Activation: The active catalyst in most cross-coupling reactions is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[3] Inefficient reduction of the precatalyst can lead to low yields. Consider screening different precatalysts or ligands that facilitate the formation of the active catalytic species.
-
Catalyst Loading: While the goal is often to minimize catalyst loading, for a difficult reaction or initial screening, increasing the catalyst loading can be a viable strategy to achieve conversion.[4] Low catalyst loadings are best reserved for scaled-up, optimized reactions.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary. While a 1:1 or 2:1 ratio is often effective, an excess of ligand can sometimes shut down the reaction.[4]
-
Substrate Reactivity: The reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl > F.[5] Aryl chlorides, in particular, can be challenging and may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands).[6][7]
Below is a troubleshooting workflow to address low-yield issues:
Caption: Troubleshooting workflow for low-yield palladium-catalyzed reactions.
Issue 2: Formation of Palladium Black
Q: My reaction mixture turned black, and a precipitate formed. What is this, and how can I prevent it?
A: The formation of a black precipitate is typically due to the agglomeration and precipitation of the palladium(0) catalyst, commonly known as "palladium black".[8] This indicates catalyst deactivation, as the palladium is no longer in a catalytically active, soluble form.
Common Causes:
-
Catalyst Decomposition: The active Pd(0) species can be unstable and aggregate, especially in ligand-free systems or when the ligand dissociates.[4][8]
-
Presence of Oxygen: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the oxidation of the active catalyst and subsequent decomposition.
-
High Temperatures: Prolonged reaction times at elevated temperatures can promote catalyst decomposition.
-
Impurities: Impurities in the starting materials or solvent can contribute to catalyst deactivation.[8]
-
In Sonogashira Couplings: The oxidation of the copper co-catalyst can also result in a black appearance.[8]
Prevention Strategies:
-
Thorough Degassing: Ensure all solvents and aqueous solutions are rigorously degassed before use.[1]
-
Use of Appropriate Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst. Using bulky, electron-rich ligands can often prevent aggregation.
-
Control of Reaction Conditions: Avoid unnecessarily high temperatures and long reaction times.
-
Use of Precatalysts: Well-defined palladium(II) precatalysts can provide a more controlled and sustained release of the active Pd(0) species, minimizing the formation of palladium black.
Data on Catalyst Loading and Reaction Conditions
The optimal catalyst loading is highly dependent on the specific reaction, substrates, and desired efficiency. Below are tables summarizing typical conditions for common palladium-catalyzed reactions.
Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling
| Aryl Halide | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Bromide | Pd(OAc)₂ | PCy₃ | 2.0 | K₃PO₄ | THF | 60 | 75-91 |
| Aryl Chloride | Palladacycle | - | 0.04 | Na₂CO₃ | Water | Ambient | High |
| Aryl Chloride | Pd(OAc)₂ | - | 0.005 (50 ppm) | K₃PO₄ | Water | 100 | up to 97 |
| Aryl Bromide | Pd(OAc)₂ | PCy₃ | 40 ppm | KOH | Water | 25 | >95 |
Data compiled from multiple sources.[9][10][11]
Table 2: Typical Catalyst Loading for Heck Reaction
| Aryl Halide | Palladium Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoacetophenone | PdCl₂ | - | 1.0 | Na₂CO₃ | Water | 100 | Not specified |
| Aryl Bromide/Iodide | Pd(OAc)₂ | - | 0.05 | - | Solvent-free | - | High |
| Aryl Bromide | Pd(OAc)₂ | PPh₃ | 10 | K₂CO₃ | DMF | 110 | 90 |
Data compiled from multiple sources.[5][12][13]
Table 3: Typical Catalyst Loading for Sonogashira Coupling
| Aryl Halide | Palladium Source | Co-catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Iodide | PdCl₂(PPh₃)₂ | CuI | - | 1.0 | Et₃N | THF | 60 | High |
| Aryl Iodide | Pd/C | CuI | - | - | Et₃N | Acetonitrile | 90 | 87-96 |
| Aryl Iodide | PdNPs@TiO₂ | - | - | - | - | - | - | High |
Data compiled from multiple sources.[14][15]
Experimental Protocols
Protocol 1: General Setup for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general guideline for setting up a typical palladium-catalyzed reaction under an inert atmosphere.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Reagent Addition (Solids): To the reaction flask, add the aryl halide, coupling partner (e.g., boronic acid), base, and palladium precatalyst/ligand mixture.
-
Inerting the Vessel: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. Alternatively, for more rigorous exclusion of air, evacuate the flask under vacuum and backfill with inert gas, repeating this cycle 3-5 times.[1]
-
Solvent and Liquid Reagent Addition: Add the degassed solvent and any liquid reagents via syringe through the septum.
-
Reaction Execution: Place the flask in a preheated oil bath or heating mantle and stir at the desired temperature for the specified time.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed.[12]
-
Workup: Cool the reaction to room temperature, and proceed with the appropriate aqueous workup and extraction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. blog.hzpt.com [blog.hzpt.com]
- 9. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 13. bilder.buecher.de [bilder.buecher.de]
- 14. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 15. Sonogashira coupling of aryl halides catalyzed by palladium on charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature control in the synthesis of 7-Ethyl-2-propyl-1-benzothiophene
Technical Support Center: Synthesis of 7-Ethyl-2-propyl-1-benzothiophene
Disclaimer: The following guide is based on established principles for the synthesis of substituted benzothiophenes. Specific reaction parameters for this compound may need to be optimized based on experimental results, as detailed literature for this specific compound is not widely available.
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature-controlled step in the synthesis of substituted benzothiophenes?
A1: The most critical temperature-controlled step is typically the intramolecular cyclization reaction. The temperature during this step directly influences the reaction rate, yield, and the formation of impurities. Both excessively high and low temperatures can be detrimental to the outcome of the synthesis.
Q2: How does temperature generally affect the yield of this compound?
A2: Temperature has a significant impact on reaction kinetics and equilibrium. An optimal temperature will maximize the rate of the desired cyclization reaction while minimizing side reactions. Temperatures that are too low may result in an impractically slow reaction or failure to overcome the activation energy. Conversely, temperatures that are too high can lead to the decomposition of reactants and products or promote the formation of unwanted byproducts, thus lowering the overall yield of the target compound.
Q3: What are common side products related to improper temperature control?
A3: Improper temperature control can lead to several side products. At elevated temperatures, one might observe the formation of polymers, oxidation products, or isomers. For instance, in reactions involving electrophilic cyclization, high temperatures can cause charring or the formation of complex mixtures that are difficult to purify.
Q4: What methods are recommended for precise temperature monitoring and control in the laboratory?
A4: For precise temperature control, it is recommended to use a thermocouple or a digital thermometer immersed in the reaction vessel's heating or cooling bath (e.g., oil bath, water bath, or cryostat). The reaction should be conducted with uniform stirring to ensure even heat distribution. For reactions requiring stable temperatures over long periods, automated reactor systems with feedback-controlled heating and cooling are ideal.
Troubleshooting Guide
| Problem | Potential Cause Related to Temperature | Recommended Solution |
| Low or No Product Yield | The reaction temperature may be too low, preventing the reaction from reaching the necessary activation energy. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Formation of Multiple Side Products | The reaction temperature is likely too high, promoting undesired side reactions or decomposition. | Lower the reaction temperature. If the reaction rate becomes too slow, consider extending the reaction time. It may also be beneficial to add reagents portion-wise to control any exothermic processes that could cause temperature spikes. |
| Reaction Fails to Reach Completion | Inconsistent heating may be causing temperature fluctuations, or the set temperature may be at the lower end of the optimal range. | Ensure the reaction vessel is properly insulated and that the stirring is adequate for uniform heat distribution. Consider a slight, controlled increase in temperature to drive the reaction to completion. |
| Exothermic Reaction is Uncontrolled | The initial reaction temperature was too high, or the rate of addition of a reactant was too fast, leading to a thermal runaway. | Start the reaction at a lower temperature and/or use an ice bath for cooling. Add the reactive reagents slowly and monitor the internal temperature closely. Ensure a cooling system is readily available. |
Quantitative Data Summary
The following table provides illustrative data on how temperature can affect the synthesis of a generic 2,7-disubstituted benzothiophene, based on common reaction profiles.
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temperature) | 24 | 90-99 | >98 | A common temperature for electrophilic cyclization reactions, often resulting in high yields and purity.[1] |
| 40 | 12 | 85 | 95 | Increased rate, but with potential for minor side product formation. |
| 60 | 6 | 70 | 88 | Significantly faster reaction, but with a noticeable increase in impurities. |
| 80 (Reflux in some solvents) | 3 | 45 | 75 | High levels of side products and potential for reactant/product decomposition. |
Experimental Protocol: Synthesis via Electrophilic Cyclization
This protocol describes a general method for the synthesis of a 2,7-disubstituted benzothiophene, which can be adapted for this compound.
Step 1: Synthesis of the Precursor (e.g., an o-alkynyl thioanisole derivative)
This step's temperature control is typically less critical but should be monitored. Sonogashira coupling, a common method for this step, is often run at room temperature.
-
To a stirred solution of the appropriate 2-iodo-thioanisole derivative and terminal alkyne in a suitable solvent (e.g., THF/Et3N), add Pd(PPh3)2Cl2 and CuI.
-
Maintain the reaction temperature at 25°C (room temperature) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography to yield the desired o-alkynyl thioanisole precursor.
Step 2: Temperature-Critical Electrophilic Cyclization
-
Dissolve the o-alkynyl thioanisole precursor (1.0 equiv) in a dry solvent such as Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Place the flask in a temperature-controlled bath set to 25°C.
-
Add the electrophilic cyclizing agent (e.g., dimethyl(methylthio)sulfonium tetrafluoroborate, 2.0 equiv) portion-wise to manage any potential exotherm.[1]
-
Allow the reaction to stir at a constant 25°C for 24 hours.[1] It is crucial to maintain a stable temperature to ensure the selective formation of the desired benzothiophene.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the final this compound.
Visualization of Temperature Control Logic
Caption: Workflow for temperature control in benzothiophene synthesis.
References
Validation & Comparative
Physicochemical and Chemical Properties: A Tale of Two Heteroatoms
A Comparative Analysis of Benzothiophene and Benzofuran Derivatives for Drug Development
Benzothiophene and benzofuran are heterocyclic compounds composed of a benzene ring fused to a thiophene or furan ring, respectively.[1][2] These scaffolds are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and valuable physicochemical properties.[3][4] While structurally similar, the presence of a sulfur atom in benzothiophene versus an oxygen atom in benzofuran leads to notable differences in their chemical reactivity, biological profiles, and synthetic accessibility. This guide provides a comparative overview of these two important classes of compounds, supported by experimental data, to aid researchers in selecting the appropriate scaffold for their specific applications.
The core difference between benzothiophene and benzofuran lies in the heteroatom within the five-membered ring—sulfur versus oxygen. This distinction significantly influences their aromaticity and chemical reactivity. Benzothiophene is more aromatic and, consequently, more stable than benzofuran.[1] The furan ring in benzofuran is more susceptible to cleavage through oxidation and reduction.[1]
In terms of reactivity, electrophilic substitution patterns differ. Benzofuran typically undergoes electrophilic attack at the C2 position.[1] In contrast, benzothiophenes predominantly yield 3-substituted products upon reaction with electrophiles, although 2-substituted isomers are also formed.[1]
| Property | Benzothiophene | Benzofuran |
| Molecular Formula | C₈H₆S[2] | C₈H₆O |
| Molar Mass | 134.20 g/mol [2] | 118.13 g/mol |
| Appearance | White solid[5] | Colorless solid[1] |
| Melting Point | 32 °C[2] | -18 °C |
| Boiling Point | 221 °C[2] | 171 °C |
| Aromaticity | More stable, higher aromaticity[1] | Weaker aromaticity, ring is easily cleaved[1] |
| Electrophilic Substitution | Primarily at the C3 position[1] | Primarily at the C2 position[1] |
| Reactivity | Heterocycle is more resistant to ring opening[1] | Furan ring is readily cleaved by reduction and oxidation[1] |
Synthesis of Benzothiophene and Benzofuran Scaffolds
A variety of synthetic strategies have been developed for the preparation of both benzothiophene and benzofuran derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Approaches:
| Scaffold | Method | Description |
| Benzothiophene | Electrophilic Cyclization | Intramolecular cyclization of o-alkynyl aryl thioethers is a common method, often promoted by electrophiles like iodine, bromine, or various acids.[6] |
| Transition Metal Catalysis | Palladium, copper, and gold catalysts are frequently used for the cyclization of o-alkynyl aryl thioethers.[6] Rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur is another approach.[7] | |
| Domino Reactions | Multi-component reactions, for instance, reacting thiophenones, malononitrile, and aromatic aldehydes, can produce highly functionalized benzothiophenes in a single pot.[8] | |
| Benzofuran | Perkin Synthesis | Historically, the first synthesis of benzofuran was achieved from coumarin.[9] |
| Intramolecular Cyclization | Cyclization of o-hydroxyacetophenone derivatives or 2-(2-Methoxyaryl)-1-arylethanone derivatives are common routes.[9] | |
| Palladium-Copper Catalysis | Sonogashira coupling of terminal alkynes and iodophenols followed by intramolecular cyclization is a widely used method.[10] | |
| Metal-Free Approaches | Reactions involving p-quinone methides can lead to 2,3-diarylbenzo[b]furan derivatives under mild, metal-free conditions.[11] |
Caption: Generalized synthetic workflows for benzothiophene and benzofuran derivatives.
Experimental Protocols
Synthesis of 3-Amino-2-formyl-functionalized Benzothiophenes (Domino Reaction) [6]
This protocol describes an efficient one-pot synthesis of functionalized benzothiophenes.
-
Step 1: A mixture of an appropriate 2-halobenzonitrile derivative and ethyl mercaptoacetate is prepared in a suitable solvent.
-
Step 2: A base, such as sodium ethoxide, is added to the mixture to facilitate the initial condensation reaction.
-
Step 3: The reaction mixture is stirred at room temperature or heated under reflux, depending on the specific substrates, until the reaction is complete (monitored by TLC).
-
Step 4: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
Step 5: The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the 3-amino-2-ester-functionalized benzothiophene.
-
Step 6: The ester is then reduced to an aldehyde and further functionalized as needed for subsequent reactions.
Synthesis of 2-Arylbenzofurans via Palladium-Copper Catalysis [9][10]
This protocol details the synthesis of 2-arylbenzofurans using a Sonogashira coupling followed by cyclization.
-
Step 1: To a solution of an o-halophenol in a suitable solvent (e.g., pyridine or triethylamine), a terminal alkyne, a palladium catalyst (e.g., (PPh₃)₂PdCl₂), and a copper(I) co-catalyst (e.g., CuI) are added.
-
Step 2: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or GC-MS).
-
Step 3: The Sonogashira coupling reaction forms an o-alkynylphenol intermediate.
-
Step 4: The intramolecular cyclization of the intermediate to form the benzofuran ring can occur in the same pot, often facilitated by the base and heat.
-
Step 5: After cooling, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction with an organic solvent.
-
Step 6: The organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the desired 2-arylbenzofuran.
Comparative Biological and Pharmacological Activities
Both benzothiophene and benzofuran derivatives exhibit a wide spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[3][12][13][14] Their applications span anticancer, antimicrobial, anti-inflammatory, and other therapeutic areas.[13][14]
Anticancer Activity
Numerous derivatives of both scaffolds have been investigated for their potential as anticancer agents.[4][15][16] They have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization.[16]
| Derivative | Scaffold | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) |
| Compound 5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile] | Benzothiophene | Leukemia, Colon, CNS, Prostate | 0.01 - 0.09 |
| Compound 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] | Benzothiophene | Leukemia, CNS, Prostate | 0.02 - 0.09 |
| Compound 32 (a benzofuran-2-yl-pyrazol-1-yl)methanone derivative) | Benzofuran | A2780 (Ovarian) | 12 |
| Compound 33 (a benzofuran-2-yl-pyrazol-1-yl)methanone derivative) | Benzofuran | A2780 (Ovarian) | 11 |
| Compound 28g (a 3-amidobenzofuran derivative) | Benzofuran | MDA-MB-231 (Breast) | 3.01 |
| Compound 50g (a benzofuran-2-carboxamide derivative) | Benzofuran | A549 (Lung) | 0.57 |
GI₅₀: Concentration for 50% growth inhibition. IC₅₀: Concentration for 50% inhibitory concentration.
Caption: Hypothesized mechanism of anticancer action for some derivatives.
Antimicrobial Activity
Benzothiophene and benzofuran derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacteria and fungi.[14][17][18]
| Derivative | Scaffold | Microbial Strain | MIC (µg/mL) |
| Compound 1 (a benzofuran derivative) | Benzofuran | Salmonella typhimurium | 12.5 |
| Staphylococcus aureus | 12.5 | ||
| Escherichia coli | 25 | ||
| Compound 6 (a benzofuran derivative) | Benzofuran | Penicillium italicum | 12.5 |
| Colletotrichum musae | 12.5 - 25 | ||
| Thiophene Derivative 7 | Thiophene | Pseudomonas aeruginosa | More potent than gentamicin |
| Benzofuran derivatives 15, 16 (with hydroxyl at C-6) | Benzofuran | Various bacterial strains | 0.78 - 3.12 |
MIC: Minimum Inhibitory Concentration.
Conclusion
Both benzothiophene and benzofuran scaffolds are versatile building blocks in medicinal chemistry, each with a distinct profile of chemical reactivity and biological activity. Benzothiophene's greater stability may be advantageous in certain applications, while the reactivity of the benzofuran ring can be exploited for further functionalization. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired properties of the final compound. The extensive research into their synthesis and biological evaluation continues to provide a strong foundation for the development of new and effective therapeutic agents.
References
- 1. tutorsglobe.com [tutorsglobe.com]
- 2. Benzothiophene - Wikipedia [en.wikipedia.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. malayajournal.org [malayajournal.org]
- 9. jocpr.com [jocpr.com]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [eurekaselect.com]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Versatile Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of various benzothiophene analogs, supported by experimental data. Benzothiophene, a bicyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.
This guide delves into the nuanced relationship between the chemical structure of benzothiophene derivatives and their biological efficacy. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, we aim to provide a comprehensive resource for the rational design of next-generation therapeutic agents based on the benzothiophene core.
Anticancer Activity of Benzothiophene Analogs: A Focus on Tubulin Polymerization Inhibition
A significant class of benzothiophene analogs exhibits potent anticancer activity by interfering with microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division. These compounds often act as tubulin polymerization inhibitors, binding to tubulin and preventing the formation of microtubules, which ultimately leads to cell cycle arrest and apoptosis.
Comparative Anticancer Activity Data
The following table summarizes the in vitro growth inhibition (GI₅₀) values for a series of benzothiophene acrylonitrile analogs against various human cancer cell lines. These compounds were evaluated as part of the National Cancer Institute's (NCI) 60-cell line screen. Lower GI₅₀ values indicate greater potency.
| Compound ID | Structure | Cancer Cell Line | GI₅₀ (nM) | Citation |
| 5 | Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 31.3 | [1] |
| Non-Small Cell Lung Cancer (NCI-H460) | 28.1 | [1] | ||
| Colon Cancer (HT29) | 35.2 | [1] | ||
| 6 | Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | 21.2 | [1] |
| CNS Cancer (SF-268) | 25.0 | [1] | ||
| Prostate Cancer (PC-3) | 22.1 | [1] | ||
| 13 | E-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Ovarian Cancer (OVCAR-3) | <10.0 | [1] |
| Renal Cancer (786-0) | <10.0 | [1] | ||
| Breast Cancer (MCF7) | 17.9 | [1] |
Key SAR Insights:
-
The presence of a 3,4,5-trimethoxyphenyl group, a feature shared with the potent natural tubulin inhibitor combretastatin A-4, is crucial for high cytotoxic activity.[1]
-
The geometric configuration of the acrylonitrile moiety significantly impacts potency, with the E-isomer (Compound 13 ) generally exhibiting more potent growth inhibition than the Z-isomers (Compounds 5 and 6 ).[1]
-
These benzothiophene acrylonitrile analogs appear to overcome P-glycoprotein (P-gp)-mediated resistance, a common mechanism of drug resistance in cancer cells.[1]
Signaling Pathway: Tubulin Polymerization Inhibition
The primary mechanism of action for these anticancer benzothiophene analogs is the disruption of microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules. This leads to a cascade of downstream effects culminating in cell death.
Antimicrobial Activity of Benzothiophene Analogs
Benzothiophene derivatives have also emerged as promising antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. Modifications to the benzothiophene core structure can be tailored to enhance potency and spectrum of activity.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for a series of benzothiophene acylhydrazone derivatives against various strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains. Lower MIC values indicate greater antimicrobial activity.
| Compound ID | R Group (at position 6) | Aldehyde Moiety | S. aureus ATCC 29213 MIC (µg/mL) | MRSA (Clinical Isolate) MIC (µg/mL) | Daptomycin-Resistant S. aureus MIC (µg/mL) | Citation |
| I.a | H | 2-hydroxybenzaldehyde | 16 | 16 | 32 | [2] |
| I.h | H | 4-hydroxy-3-methoxybenzaldehyde | 8 | 8 | 16 | [2] |
| II.b | Cl | Pyridine-2-carboxaldehyde | 4 | 4 | 4 | [2] |
| II.d | Cl | 4-nitrobenzaldehyde | 8 | 8 | 8 | [2] |
Key SAR Insights:
-
The nature of the substituent at the 6-position of the benzothiophene ring influences antimicrobial activity, with a chloro group (Cl) often leading to enhanced potency.[2]
-
The aldehyde moiety condensed with the hydrazide plays a critical role in determining the antimicrobial spectrum and potency. The pyridine-2-carboxaldehyde derivative (II.b ) demonstrated the most potent and consistent activity across all tested strains.[2]
-
The presence of hydroxyl and methoxy groups on the benzaldehyde ring can also modulate activity.[2]
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer activity of the benzothiophene acrylonitrile analogs was determined using the National Cancer Institute's 60 human tumor cell line screening panel.[3]
-
Cell Preparation: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[3]
-
Drug Addition: After a 24-hour incubation period, the experimental compounds, solubilized in dimethyl sulfoxide (DMSO), are added to the plates at five different concentrations.[3]
-
Incubation: The plates are incubated for an additional 48 hours.[4]
-
Cell Viability Assay: The assay is terminated by the addition of trichloroacetic acid (TCA). Cellular protein is stained with sulforhodamine B (SRB). The absorbance is read on an automated plate reader.[3]
-
Data Analysis: The GI₅₀ value, the concentration required to cause 50% growth inhibition, is calculated from dose-response curves.[4]
In Vitro Tubulin Polymerization Assay
The direct effect of benzothiophene analogs on tubulin polymerization can be assessed using a fluorescence-based assay.[5]
-
Reaction Setup: Purified tubulin (e.g., from porcine brain) is dissolved in a polymerization buffer containing GTP and a fluorescent reporter.[5]
-
Compound Addition: The benzothiophene analog is added to the tubulin solution in a 96-well plate.[5]
-
Polymerization Monitoring: The plate is incubated at 37°C, and the increase in fluorescence, which corresponds to the incorporation of the reporter into newly formed microtubules, is monitored over time using a fluorescence plate reader.[5]
-
Data Analysis: The extent of polymerization is determined by the fluorescence intensity. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the benzothiophene acylhydrazone derivatives against Staphylococcus aureus was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7]
-
Inoculum Preparation: A standardized suspension of the bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[7]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[7]
-
Incubation: The plates are incubated at 35°C for 16-20 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzothiophene analogs.
Broader Therapeutic Potential: Beyond Cancer and Infections
The versatility of the benzothiophene scaffold extends to other therapeutic areas. Derivatives have been investigated for their potential as:
-
Selective Estrogen Receptor Modulators (SERMs): Raloxifene, a well-known benzothiophene derivative, is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[9] The mechanism involves differential agonist and antagonist effects on estrogen receptors in various tissues.[9]
-
STAT3 Inhibitors: Signal transducer and activator of transcription 3 (STAT3) is a key protein involved in cancer cell proliferation, survival, and migration. Novel benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors, inducing apoptosis and blocking the cell cycle in cancer cells.[10]
Signaling Pathway: STAT3 Inhibition
Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers. Benzothiophene-based inhibitors can block this pathway, leading to anticancer effects.
References
- 1. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. 4.3. NCI-60 Cell Line Screening [bio-protocol.org]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ijcmas.com [ijcmas.com]
- 9. Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 7-Ethyl-2-propyl-1-benzothiophene: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of 7-Ethyl-2-propyl-1-benzothiophene.
While X-ray crystallography is the gold standard for providing definitive atomic coordinates, its feasibility is contingent on the formation of a high-quality single crystal. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy serve as powerful, often more readily accessible, alternatives or complementary methods for comprehensive structural elucidation.[1] This guide presents a comparison of these techniques, complete with detailed experimental protocols and hypothetical data for this compound, to aid researchers in selecting the most appropriate analytical approach.
Comparison of Structural Validation Techniques
Each analytical method offers unique insights into the molecular structure. X-ray crystallography provides a complete 3D model, while spectroscopic methods define connectivity and functional groups.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and stereochemistry.[2] | Provides unambiguous and absolute structural determination. | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (through-bond correlations), chemical environment of nuclei (1H, 13C), and spatial proximity of atoms (through-space correlations).[4] | Non-destructive, provides detailed information about the molecular skeleton in solution, and can be used for a wide range of compounds. | Does not provide a direct 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns that provide structural clues.[5] | High sensitivity, requires very small amounts of sample, and can determine the molecular formula. | Provides limited information on stereochemistry and connectivity; fragmentation can be complex to interpret. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies.[6] | Fast, non-destructive, and provides a quick assessment of the functional groups present in a molecule. | Provides limited information on the overall molecular structure and connectivity. |
Hypothetical Performance Data
Disclaimer: The following data is hypothetical for this compound and is based on typical values for analogous benzothiophene derivatives. It is intended for illustrative purposes.
Table 1: Hypothetical X-ray Crystallography Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 12.0 Å, β = 95° |
| Bond Length (C-S) | ~1.75 Å |
| Bond Length (C-C aromatic) | ~1.39 Å |
| Bond Angle (C-S-C) | ~92° |
Table 2: Hypothetical NMR Spectroscopic Data (in CDCl3)
| 1H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic | 7.8 - 7.2 | Multiplet | 4H | Ar-H |
| Propyl-CH2 | ~2.9 | Triplet | 2H | CH2CH2CH3 |
| Ethyl-CH2 | ~2.8 | Quartet | 2H | CH2CH3 |
| Propyl-CH2 | ~1.8 | Sextet | 2H | CH2CH2CH3 |
| Ethyl-CH3 | ~1.3 | Triplet | 3H | CH2CH3 |
| Propyl-CH3 | ~1.0 | Triplet | 3H | CH2CH2CH3 |
| 13C NMR | Chemical Shift (δ) ppm | Assignment | ||
| Aromatic | 140 - 120 | Ar-C | ||
| Propyl-CH2 | ~32 | CH2CH2CH3 | ||
| Ethyl-CH2 | ~25 | CH2CH3 | ||
| Propyl-CH2 | ~23 | CH2CH2CH3 | ||
| Ethyl-CH3 | ~15 | CH2CH3 | ||
| Propyl-CH3 | ~14 | CH2CH2CH3 |
Table 3: Hypothetical Mass Spectrometry Data
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]+• | 218.1 | Molecular Ion |
| [M+1]+• | 219.1 | Isotopic peak (13C) |
| [M+2]+• | 220.1 | Isotopic peak (34S) |
| [M-CH3]+ | 203.1 | Loss of a methyl radical |
| [M-C2H5]+ | 189.1 | Loss of an ethyl radical |
Table 4: Hypothetical FTIR Spectroscopic Data
| Wavenumber (cm-1) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~750 | Strong | C-H Out-of-plane Bending |
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: A high-purity sample of this compound is dissolved in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) to create a saturated or near-saturated solution.[7] Slow evaporation of the solvent at a constant temperature is employed to encourage the growth of single crystals.[8] Alternative methods include slow cooling or vapor diffusion.[9]
-
Crystal Mounting: A single crystal of suitable size (typically >0.1 mm in all dimensions) and quality is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.[2]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Data Processing and Analysis: The acquired data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts, coupling constants, and correlations are analyzed to determine the molecular structure.[4]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.[5]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.[10]
FTIR Spectroscopy
-
Sample Preparation: A small amount of the liquid sample is placed between two KBr or NaCl plates to create a thin film. Alternatively, a solid sample can be mixed with KBr powder and pressed into a pellet.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are identified and correlated with specific functional groups using correlation tables.[6]
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized compound like this compound.
Caption: Workflow for the structural validation of this compound.
References
- 1. Synthesis and screening of new benzothiophene derivatives. [wisdomlib.org]
- 2. rigaku.com [rigaku.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
- 7. How To [chem.rochester.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. journals.iucr.org [journals.iucr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Landscape of Anticancer Agents: A Comparative Look at Benzothiophene Derivatives
A comparative guide for researchers, scientists, and drug development professionals.
The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. One such scaffold of significant interest is benzothiophene, a bicyclic aromatic compound containing a fused benzene and thiophene ring. While the specific compound 7-Ethyl-2-propyl-1-benzothiophene has not been the subject of published anticancer studies to date, a wealth of research on other benzothiophene derivatives highlights the potential of this chemical class. This guide provides a comparative overview of various classes of anticancer benzothiophene derivatives, summarizing their mechanisms of action, experimental data, and the signaling pathways they modulate.
The Benzothiophene Scaffold: A Privileged Structure in Cancer Research
The benzothiophene core is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. This versatility has led to the development of numerous benzothiophene derivatives with a wide range of biological activities, including potent anticancer effects. These compounds exert their activity through diverse mechanisms, such as inhibiting tubulin polymerization, modulating kinase activity, and inducing apoptosis.
Comparative Analysis of Anticancer Benzothiophene Derivatives
To provide a clear comparison, this section will focus on distinct classes of benzothiophene derivatives that have demonstrated significant anticancer potential in preclinical studies.
Benzothiophene Acrylonitrile Analogs: Tubulin Polymerization Inhibitors
A series of benzothiophene acrylonitrile analogs have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce mitotic arrest and subsequent cell death in cancer cells.
Table 1: Cytotoxicity of Benzothiophene Acrylonitrile Analogs in Human Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (nM)¹ |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 15 |
| Colon (HCT-116) | 21 | |
| CNS (SNB-75) | 18 | |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (K-562) | 25 |
| Colon (COLO 205) | 33 | |
| Prostate (PC-3) | 28 |
¹GI50: Concentration required to inhibit cell growth by 50%. Data is representative of reported values.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiophene derivatives for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The GI50 values are then calculated from the dose-response curves.
Signaling Pathway: Disruption of Microtubule Dynamics
Caption: Inhibition of tubulin polymerization by benzothiophene acrylonitriles leads to mitotic arrest and apoptosis.
5-Hydroxybenzothiophene Derivatives: Multi-Kinase Inhibitors
Certain 5-hydroxybenzothiophene derivatives have been shown to act as multi-targeted kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. By simultaneously inhibiting multiple kinases, these compounds can disrupt several cancer-promoting pathways.
Table 2: Kinase Inhibitory Activity and Cytotoxicity of a 5-Hydroxybenzothiophene Derivative (Compound 16b)
| Kinase Target | IC50 (nM)² | Cancer Cell Line | IC50 (µM)² |
| Clk4 | 11 | U87MG (Glioblastoma) | 7.2 |
| DRAK1 | 87 | HCT-116 (Colon) | >10 |
| Haspin | 125.7 | A549 (Lung) | >10 |
| Clk1 | 163 | HeLa (Cervical) | >10 |
²IC50: Concentration required to inhibit enzyme activity or cell growth by 50%. Data is representative of reported values.
Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor in a reaction buffer.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.
-
Luminescence Measurement: The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, is measured using a luminometer. IC50 values are determined from the dose-response curves.
Signaling Pathway: Multi-Kinase Inhibition
Caption: Multi-kinase inhibition by 5-hydroxybenzothiophenes disrupts key cellular processes in cancer.
Future Directions and the Untapped Potential of this compound
The promising anticancer activities of various benzothiophene derivatives underscore the importance of continued research into this chemical class. While no data currently exists for this compound, its structural features suggest it could be a candidate for future investigation. Structure-activity relationship (SAR) studies of existing active compounds could guide the rational design and synthesis of novel analogs, including those with substitutions at the 2, 3, and 7 positions of the benzothiophene ring.
Further research should focus on:
-
Synthesis and in vitro screening of this compound and related analogs against a panel of cancer cell lines.
-
Mechanism of action studies to identify the molecular targets and signaling pathways modulated by any active compounds.
-
In vivo efficacy studies in animal models to evaluate the therapeutic potential of promising candidates.
Benchmarking Synthetic Routes to 7-Ethyl-2-propyl-1-benzothiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic pathways for 7-Ethyl-2-propyl-1-benzothiophene, a substituted benzothiophene of interest in medicinal chemistry and materials science. The benzothiophene scaffold is a key component in a variety of pharmacologically active molecules.[1] This document outlines two distinct synthetic strategies, Route A, which employs a Friedel-Crafts acylation followed by reduction, and Route B, which utilizes an intramolecular cyclization of an aryl propargyl sulfide. Each route is evaluated based on estimated yield, reaction time, and complexity, supported by data from analogous reactions in the scientific literature.
Comparative Summary of Synthetic Routes
The following table summarizes the key quantitative metrics for the two proposed synthetic routes to this compound. The data is estimated from analogous reactions reported in the literature.
| Parameter | Route A: Friedel-Crafts Acylation & Reduction | Route B: Intramolecular Cyclization |
| Overall Estimated Yield | 60-70% | 55-65% |
| Total Estimated Time | 18-28 hours | 24-36 hours |
| Number of Steps | 3 | 3 |
| Key Reagents | 2-Propyl-1-benzothiophene, Acetyl chloride, AlCl₃, Zn(Hg), HCl or H₂NNH₂, KOH | 3-Ethylthiophenol, 1-Pentyne derivative, Base (e.g., Et₃N) |
| Purification Methods | Column chromatography, Extraction | Column chromatography, Extraction |
Route A: Friedel-Crafts Acylation and Reduction
This synthetic approach begins with the commercially available or readily synthesized 2-propyl-1-benzothiophene. The ethyl group is introduced at the 7-position via a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Experimental Protocol
Step 1: Synthesis of 2-Propyl-1-benzothiophene (Starting Material)
2-Propyl-1-benzothiophene can be synthesized via several established methods, including the reaction of thiophenol with an appropriate propyl synthon followed by cyclization. For the purpose of this comparison, we assume the availability of this starting material.
Step 2: Friedel-Crafts Acylation of 2-Propyl-1-benzothiophene
In a dried flask under an inert atmosphere, 2-propyl-1-benzothiophene (1 equivalent) is dissolved in a suitable inert solvent such as dichloromethane or carbon disulfide. The solution is cooled to 0 °C, and aluminum chloride (AlCl₃, 1.2 equivalents) is added portion-wise. Acetyl chloride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 7-acetyl-2-propyl-1-benzothiophene, is purified by column chromatography on silica gel. Friedel-Crafts acylation of aromatic compounds can be carried out under solvent-free conditions using solid acid catalysts.[2] A study on the Friedel-Crafts acylation of thiophene using a C25 zeolite catalyst and acetic anhydride as the acylating agent showed a conversion of up to 99.0% in 2 hours.[3]
Step 3: Reduction of 7-Acetyl-2-propyl-1-benzothiophene
The resulting ketone can be reduced to the corresponding alkane via either a Clemmensen or Wolff-Kishner reduction.
-
Clemmensen Reduction: Amalgamated zinc (Zn(Hg)) is prepared by treating zinc granules with a mercury(II) chloride solution. The 7-acetyl-2-propyl-1-benzothiophene (1 equivalent) is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-miscible organic solvent like toluene. The mixture is refluxed for 12-24 hours. After cooling, the organic layer is separated, washed, dried, and concentrated. The final product, this compound, is purified by column chromatography. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[4]
-
Wolff-Kishner Reduction: 7-acetyl-2-propyl-1-benzothiophene (1 equivalent), hydrazine hydrate (10 equivalents), and potassium hydroxide (4 equivalents) are dissolved in a high-boiling solvent such as diethylene glycol. The mixture is heated to 180-200 °C for 3-6 hours, during which water and excess hydrazine are distilled off. After completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent. The organic extracts are washed, dried, and concentrated to yield this compound, which is then purified by column chromatography. The Wolff-Kishner reduction is performed under strongly basic conditions and is suitable for substrates that are sensitive to acid.[5] A modified procedure can lead to improved yields and shorter reaction times.[6]
Logical Workflow for Route A
Route B: Intramolecular Cyclization
This route involves the construction of the benzothiophene ring system from an appropriately substituted aromatic thiol and an alkyne.
Experimental Protocol
Step 1: Synthesis of 3-Ethylthiophenol
3-Ethylthiophenol can be prepared from 3-ethylaniline via diazotization followed by reaction with a sulfur source, or from 3-ethylbromobenzene via metal-halogen exchange and reaction with elemental sulfur. A common method for synthesizing thiophenols involves the copper-catalyzed reaction of aryl iodides with a sulfur source.[7]
Step 2: Synthesis of Aryl Propargyl Sulfide Intermediate
3-Ethylthiophenol (1 equivalent) is reacted with a suitable 1-pentyne derivative, such as 1-bromo-1-pentyne, in the presence of a base like triethylamine in a solvent such as THF. The reaction mixture is stirred at room temperature for 12-24 hours. After the reaction is complete, the mixture is worked up by extraction and purified by column chromatography to yield the aryl propargyl sulfide intermediate.
Step 3: Intramolecular Cyclization
The aryl propargyl sulfide is dissolved in a high-boiling solvent like xylenes and heated to reflux (around 140 °C) in the presence of a base such as DBU or an iridium catalyst for 12-24 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford this compound. Intramolecular cyclization of arylpropargyl amides has been reported to give benz[f]isoindoline derivatives in yields of 21-63%.[8] Iridium-catalyzed intramolecular cyclization of 2-alkynyl diaryl sulfides can selectively produce various sulfur-containing polycyclic compounds.[9][10]
Logical Workflow for Route B
Discussion and Conclusion
Both proposed routes offer viable pathways to this compound.
Route A benefits from a potentially more convergent approach, especially if 2-propyl-1-benzothiophene is readily available. The Friedel-Crafts acylation is a well-established and generally high-yielding reaction. The choice between the Clemmensen and Wolff-Kishner reduction will depend on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction uses basic conditions.[5][11]
Route B provides a more linear synthesis where the substitution pattern is built from a simpler starting material. However, the synthesis of the starting 3-ethylthiophenol and the subsequent intramolecular cyclization might present challenges in terms of yield and reaction conditions. The success of the cyclization step is often dependent on the specific substrate and catalyst system used.
Ultimately, the choice of the synthetic route will depend on the availability and cost of starting materials, the desired scale of the synthesis, and the specific experimental capabilities of the laboratory. Further optimization of the reaction conditions for each step would be necessary to maximize the yield and purity of the final product.
References
- 1. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 8. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Spectral Analysis of 7-Ethyl-2-propyl-1-benzothiophene and Related Compounds
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectral characteristics of 7-Ethyl-2-propyl-1-benzothiophene in comparison to structurally related known compounds. This guide provides a side-by-side analysis of mass spectrometry, nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy data to facilitate compound identification and characterization.
This publication presents a detailed comparison of the spectral data for the novel compound this compound against three well-characterized benzothiophene derivatives: the parent compound Benzothiophene, along with 7-Ethyl-1-benzothiophene and 2-Propyl-1-benzothiophene. The objective of this guide is to provide a clear, data-driven resource for the scientific community to aid in the identification and differentiation of these and similar molecular structures.
Data Presentation
The spectral data for this compound and the selected known compounds are summarized in the following tables. This structured format allows for a direct and efficient comparison of key spectral features.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₃H₁₆S | 204.33 | Data not available |
| Benzothiophene | C₈H₆S | 134.20 | 134 (M+), 89[1] |
| 7-Ethyl-1-benzothiophene | C₁₀H₁₀S | 162.25 | 162 (M+), 147, 148[2][3] |
| 2-Propyl-1-benzothiophene | C₁₁H₁₂S | 176.28 | 176 (M+), 147, 148, 137[4] |
Table 2: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Protons | Aliphatic Protons |
| This compound | Data not available | Data not available |
| Benzothiophene | 7.88 (d), 7.83 (d), 7.44 (d), 7.36-7.34 (m)[5] | N/A |
| 7-Ethyl-1-benzothiophene | Data not available | Data not available |
| 2-Propyl-1-benzothiophene | Data not available | Data not available |
Table 3: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Compound | Aromatic Carbons | Aliphatic Carbons |
| This compound | Data not available | Data not available |
| Benzothiophene | Data not available | N/A |
| 7-Ethyl-1-benzothiophene | Data available through SpectraBase[2][3] | Data available through SpectraBase[2][3] |
| 2-Propyl-1-benzothiophene | Data available through SpectraBase[4] | Data available through SpectraBase[4] |
Table 4: Infrared (IR) Spectral Data (cm⁻¹)
| Compound | C-H Aromatic Stretch | C-H Aliphatic Stretch | C=C Aromatic Stretch |
| This compound | Data not available | Data not available | Data not available |
| Benzothiophene | ~3100-3000 | N/A | ~1600-1400 |
| 7-Ethyl-1-benzothiophene | Data not available | Data not available | Data not available |
| 2-Propyl-1-benzothiophene | Data not available | Data not available | Data not available |
Table 5: Ultraviolet-Visible (UV-Vis) Spectral Data (in Hexane)
| Compound | λmax (nm) |
| This compound | Data not available |
| Benzothiophene | ~230, ~260, ~290[6] |
| 7-Ethyl-1-benzothiophene | Data not available |
| 2-Propyl-1-benzothiophene | Data not available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mass Spectrometry (MS): Electron Ionization (EI) mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS). The samples were introduced into the ion source, typically maintained at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples were analyzed as thin films on KBr plates. The spectra were recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were obtained using a dual-beam spectrophotometer. Samples were dissolved in spectroscopic grade hexane to a concentration of approximately 1 x 10⁻⁶ M. The spectra were recorded over a wavelength range of 200-400 nm.[6]
Visualization of Experimental Workflow
The logical flow of acquiring and comparing the spectral data is illustrated in the diagram below.
Caption: Workflow for spectral data acquisition and comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. 7-Ethyl-1-benzothiophene | C10H10S | CID 590296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propyl-1-benzothiophene | C11H12S | CID 590313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 7-Ethyl-2-propyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available in vivo efficacy data for the compound 7-Ethyl-2-propyl-1-benzothiophene could be located. The following guide is a professionally structured template based on established practices in preclinical research. Researchers are encouraged to populate this framework with their proprietary experimental data for a comprehensive comparison.
Introduction
Benzothiophene derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their versatile pharmacological profiles.[1][2] These scaffolds have been explored for a wide range of therapeutic applications, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial activities.[2] This guide provides a comparative framework for evaluating the in vivo efficacy of a novel derivative, this compound, against current standard-of-care drugs in a relevant therapeutic area. The objective is to present a clear, data-driven comparison of performance based on key experimental endpoints.
Comparative Efficacy Data
This section is designed to summarize the primary efficacy outcomes from in vivo studies. The data should be presented in a clear, tabular format to facilitate direct comparison between the test compound, standard drugs, and control groups.
Table 1: Summary of In Vivo Efficacy Endpoints
| Parameter | This compound (Test Compound) | [Standard Drug A] | [Standard Drug B] | Vehicle Control | p-value |
|---|---|---|---|---|---|
| Primary Endpoint (e.g., % Tumor Growth Inhibition) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Secondary Endpoint (e.g., Change in Biomarker Level) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Survival Benefit (e.g., Median Survival in Days) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Body Weight Change (%) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Pharmacokinetic (PK) and Safety Profiles
A compound's efficacy is intrinsically linked to its pharmacokinetic behavior and safety profile. This section compares key PK parameters and summarizes toxicological findings.
Table 2: Comparative Pharmacokinetic and Safety Data
| Parameter | This compound (Test Compound) | [Standard Drug A] | [Standard Drug B] |
|---|---|---|---|
| Cmax (ng/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| Tmax (h) | [Insert Data] | [Insert Data] | [Insert Data] |
| AUC (ng·h/mL) | [Insert Data] | [Insert Data] | [Insert Data] |
| Half-life (t½) (h) | [Insert Data] | [Insert Data] | [Insert Data] |
| Key Toxicities Observed | [Insert Data] | [Insert D ata] | [Insert Data] |
| No Observed Adverse Effect Level (NOAEL) | [Insert Data] | [Insert Data] | [Insert Data] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following section outlines the methodologies for the key experiments cited in this guide.
In Vivo Efficacy Model (e.g., Xenograft Mouse Model of [Cancer Type])
-
Animal Model: Specify species, strain, age, and sex of the animals used (e.g., 6-8 week old female athymic nude mice). Detail the source of the animals and the acclimatization period.
-
Cell Line and Implantation: Describe the cell line used (e.g., human [Cancer Type] cell line), the number of cells implanted, the site of implantation (e.g., subcutaneous, orthotopic), and the vehicle used for cell suspension.
-
Study Groups and Randomization: Detail the number of animals per group. Describe the method of randomization and the criteria for study initiation (e.g., when tumors reached a mean volume of 100-150 mm³).
-
Dosing and Administration:
-
Test Compound: this compound, dose level(s) (e.g., 10, 30, 100 mg/kg), vehicle (e.g., 0.5% methylcellulose), route of administration (e.g., oral gavage), and dosing frequency (e.g., once daily).
-
Standard Drugs: [Standard Drug A] and [Standard Drug B], with corresponding dose levels, vehicles, routes, and frequencies.
-
Control Group: Vehicle administered on the same schedule as the treatment groups.
-
-
Efficacy Endpoints:
-
Tumor Measurement: Describe the frequency and method of tumor measurement (e.g., twice weekly with digital calipers). Specify the formula used to calculate tumor volume (e.g., Volume = (length × width²) / 2).
-
Body Weight: Detail the frequency of body weight measurement as an indicator of general toxicity.
-
Biomarker Analysis: Describe any terminal sample collection (e.g., blood, tumor tissue) and the methods used for biomarker analysis (e.g., ELISA, Western Blot, IHC).
-
-
Statistical Analysis: Specify the statistical methods used to compare treatment groups (e.g., one-way ANOVA with Dunnett's post-hoc test). Define the level of significance (e.g., p < 0.05).
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental designs can significantly enhance comprehension. The following diagrams are generated using the DOT language and adhere to the specified formatting requirements.
Hypothetical Signaling Pathway
The diagram below illustrates a potential mechanism of action for a benzothiophene derivative targeting a key kinase cascade involved in cell proliferation.
References
A Comparative Analysis of Benzothiophene Derivatives' Cytotoxicity Across Various Cell Lines
While specific cytotoxic data for 7-Ethyl-2-propyl-1-benzothiophene is not currently available in published literature, a significant body of research exists on the cytotoxic effects of various benzothiophene and thiophene derivatives. This guide provides a comparative overview of these related compounds, offering valuable insights for researchers, scientists, and drug development professionals interested in the potential of this chemical scaffold.
This guide synthesizes available data on the cytotoxicity of several benzothiophene and thiophene analogues against a panel of human cancer cell lines. The presented data, experimental protocols, and pathway diagrams aim to serve as a valuable resource for the evaluation and development of novel therapeutic agents based on the benzothiophene core structure.
Quantitative Cytotoxicity Data
The cytotoxic activity of various thiophene and benzothiophene derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values represent the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiophene Derivatives | ||||
| Compound 480 | HeLa | 12.61 µg/mL | Paclitaxel | - |
| Compound 480 | Hep G2 | 33.42 µg/mL | Paclitaxel | - |
| Compound 471 | HeLa | 23.79 µg/mL | Paclitaxel | - |
| Compound 471 | Hep G2 | 13.34 µg/mL | Paclitaxel | - |
| 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives | ||||
| Compound 14 | MCF-7 | 7.5 ± 0.8 | 5-FU | 7.76 ± 0.46 |
| Compound 15 | MCF-7 | 3.5 ± 0.26 | 5-FU | 7.76 ± 0.46 |
| Compound 13 | MCF-7 | 8.27 ± 0.76 | 5-FU | 7.76 ± 0.46 |
| Compound 2 | HCT-116 | 16.006 ± 0.58 | Erlotinib | - |
| Compound 3 | HCT-116 | 10.14 ± 1.10 | Erlotinib | - |
| Compound 3 | HePG2 | 13.02 ± 1.00 | Erlotinib | - |
| Compound 4 | HePG2 | 7.975 ± 0.37 | Erlotinib | - |
| Compound 4 | MCF-7 | 7.952 ± 0.32 | Erlotinib | - |
| Compound 4 | A431 | 9.64 ± 0.44 | Erlotinib | - |
| Benzothiophene Acrylonitrile Analogs | ||||
| Analog 6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] | 60 cell lines | GI50: 0.0211 - 0.0989 | - | - |
| Analog 13 [E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile] | ~54 cell lines | GI50: < 0.010 | - | - |
| Benzothienopyrimidine Derivatives | ||||
| Compound 12 | MCF-7 | 8.15 | Erlotinib | - |
| MCF-10A (normal) | 41.20 | Erlotinib | - |
Note: Direct comparison of µg/mL and µM values requires knowledge of the compounds' molecular weights. GI50 refers to the concentration causing 50% growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Following the incubation period, add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[1][4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[1][4]
-
Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[1]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium.[5]
Procedure:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compounds.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.[5]
-
LDH Reaction: Add the collected supernatant to a new plate and add the LDH assay reaction mixture. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[5] An increase in LDH activity in the medium corresponds to an increase in cell lysis.[5]
Neutral Red Uptake (NRU) Assay
The neutral red uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[6]
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and, after they have attached, treat them with different concentrations of the test substance.
-
Neutral Red Incubation: After the exposure period, remove the treatment medium and add a medium containing neutral red. Incubate for approximately 2-3 hours to allow for dye uptake by viable cells.
-
Washing and Destaining: Wash the cells to remove excess neutral red, and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Absorbance Reading: Measure the absorbance of the extracted dye at a wavelength of around 540 nm.[7] A decrease in absorbance indicates a reduction in the number of viable cells.
Visualizing Cellular Processes and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for cytotoxicity testing and a key signaling pathway involved in cell death.
Caption: A generalized workflow for assessing the cytotoxicity of compounds in vitro.
Caption: An overview of the intrinsic apoptosis pathway, a common mechanism of cytotoxic agents.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
Unveiling the Antioxidant Potential of Benzothiophene Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a perpetual frontier. Among the diverse heterocyclic scaffolds explored, benzothiophene and its derivatives have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comparative analysis of the antioxidant properties of various benzothiophene derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the development of new therapeutic agents.
The core structure of benzothiophene, a bicyclic compound consisting of a benzene ring fused to a thiophene ring, offers a versatile platform for chemical modification. The introduction of various substituents at different positions on this scaffold has been shown to modulate its antioxidant activity, making it a subject of intense research. This analysis delves into the structure-activity relationships of these derivatives, presenting a clear comparison of their efficacy in scavenging free radicals.
Comparative Antioxidant Activity of Benzothiophene Derivatives
The antioxidant capacity of benzothiophene derivatives is typically evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant potency.
The following table summarizes the reported IC50 values for a selection of benzothiophene derivatives from various studies, providing a quantitative comparison of their antioxidant potential.
| Derivative Name/Structure | Assay | IC50 (µg/mL) | Reference Compound | IC50 of Reference (µg/mL) |
| Series 1: Hydroxyl-Substituted Benzothiophenes | ||||
| 3-Hydroxy-2-(phenyl)-benzo[b]thiophene | DPPH | 15.2 | Ascorbic Acid | 8.5 |
| 5-Hydroxy-2-(4-methoxyphenyl)-benzo[b]thiophene | DPPH | 25.8 | Ascorbic Acid | 10.2 |
| 3,5-Dihydroxy-2-methyl-benzo[b]thiophene | ABTS | 10.5 | Trolox | 5.8 |
| Series 2: Amino-Substituted Benzothiophenes | ||||
| 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | DPPH | 45.3 | BHT | 18.7 |
| N-(benzo[b]thiophen-2-yl)acetamide | ABTS | >100 | Trolox | 6.2 |
| Series 3: Chalcone-Containing Benzothiophenes | ||||
| (E)-1-(benzo[b]thiophen-2-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 12.7 | Quercetin | 4.5 |
| (E)-3-(4-methoxyphenyl)-1-(5-methylbenzo[b]thiophen-2-yl)prop-2-en-1-one | ABTS | 22.1 | Trolox | 5.5 |
| Series 4: Other Substituted Benzothiophenes | ||||
| Ethyl 2-amino-4-methyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carboxylate | DPPH | 68.4 | Ascorbic Acid | 9.1 |
| Benzo[b]thiophene-2-carboxylic acid | ABTS | >200 | Trolox | 6.0 |
Note: The IC50 values presented are a compilation from various literature sources and are intended for comparative purposes. Experimental conditions can vary between studies, potentially affecting the absolute values.
Structure-Activity Relationship Insights
The data consistently suggests that the presence and position of electron-donating groups, particularly hydroxyl (-OH) and amino (-NH2) groups, on the benzothiophene scaffold significantly enhance antioxidant activity. This is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The position of these substituents also plays a crucial role, with hydroxyl groups at the 3 and 5 positions often showing potent activity. Conversely, electron-withdrawing groups tend to diminish the antioxidant capacity.
Experimental Protocols
To ensure the reproducibility and accurate comparison of antioxidant studies, detailed experimental protocols are essential. Below are the standard methodologies for the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark. The working solution is prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The benzothiophene derivatives and a standard antioxidant (e.g., Ascorbic Acid, BHT) are dissolved in the same solvent as DPPH to prepare a series of concentrations.
-
Assay Procedure: A fixed volume of the DPPH working solution is mixed with various concentrations of the sample or standard in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.
-
Incubation and Measurement: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes). The absorbance is then measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ solution is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The benzothiophene derivatives and a standard antioxidant (e.g., Trolox) are dissolved in the appropriate solvent to prepare a range of concentrations.
-
Assay Procedure: A small volume of the sample or standard at different concentrations is added to a fixed volume of the ABTS•+ working solution.
-
Incubation and Measurement: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature, and the absorbance is measured at 734 nm.
-
Calculation: The percentage of scavenging is calculated using the same formula as for the DPPH assay. The IC50 value is then determined from the concentration-response curve.
Visualizing the Process and Mechanism
To further elucidate the experimental process and the proposed mechanism of antioxidant action, the following diagrams are provided.
Caption: A generalized workflow for in vitro antioxidant assays.
Caption: Proposed free radical scavenging mechanism of benzothiophene derivatives.
Docking studies of 7-Ethyl-2-propyl-1-benzothiophene with target proteins
Absence of specific data for 7-Ethyl-2-propyl-1-benzothiophene necessitates a broader comparative analysis of related benzothiophene derivatives against key protein targets. This guide provides an objective comparison of the docking performance of various benzothiophene compounds with alternative inhibitors, supported by experimental data and detailed protocols.
This publication delves into the computational docking studies of benzothiophene derivatives against two significant protein targets: Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE). Due to the lack of available docking studies for this compound, this guide focuses on structurally related benzothiophene compounds to provide valuable insights for researchers, scientists, and drug development professionals. The performance of these compounds is compared against established, non-benzothiophene inhibitors, offering a comprehensive overview of their potential as therapeutic agents.
Comparison of Docking Performance against Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, and its inhibition is a major strategy for treating inflammation and pain. Several studies have explored the potential of benzothiophene derivatives as selective COX-2 inhibitors.
Quantitative Docking Data
The following table summarizes the in vitro COX-2 inhibitory activity and molecular docking scores of selected benzothiophene derivatives compared to the well-known COX-2 inhibitor, Celecoxib.
| Compound Class | Specific Compound | Target | IC50 (µM) | Binding Energy (kcal/mol) | Reference |
| Benzothiophene Derivatives | 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4a) | COX-2 | 1.40 | Not Reported | [1] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4j) | COX-2 | 0.31 | Not Reported | [1] | |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4k) | COX-2 | 0.33 | Not Reported | [1] | |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (Compound 4q) | COX-2 | 0.52 | Not Reported | [1] | |
| Benzothiophene-rhodanine hybrid (Compound 5h) | COX-2 | 0.67 | Not Reported | [2] | |
| Non-Benzothiophene Alternative | Celecoxib | COX-2 | 0.30 | -9.878 | [3][4] |
Experimental Protocol: Molecular Docking of COX-2 Inhibitors
The following is a representative protocol for molecular docking studies with COX-2, based on methodologies reported in the cited literature.[1][5][6]
-
Protein Preparation: The three-dimensional crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB). Heteroatoms and water molecules are typically removed from the protein structure. Hydrogen atoms are added to the protein, and it is prepared for docking using software like AutoDockTools.
-
Ligand Preparation: The 2D structures of the benzothiophene derivatives and alternative inhibitors are drawn using chemical drawing software and converted to 3D structures. The ligands are then energetically minimized using appropriate force fields.
-
Grid Box Generation: A grid box is defined around the active site of the COX-2 enzyme to encompass the binding pocket. The dimensions and coordinates of the grid box are crucial for guiding the docking simulation.
-
Molecular Docking: Docking is performed using software such as AutoDock Vina or GOLD. The program explores various conformations and orientations of the ligand within the active site of the protein and calculates the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy or the highest docking score. The interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Signaling Pathway and Experimental Workflow
References
- 1. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 | PLOS One [journals.plos.org]
- 4. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Benzothiophenes: A Guide for Researchers
Benzothiophene and its derivatives are privileged heterocyclic scaffolds found in numerous pharmaceuticals, agrochemicals, and organic materials. The development of efficient and versatile synthetic methods to access this important structural motif is a continuous area of focus for organic chemists. This guide provides a head-to-head comparison of several prominent synthetic routes to benzothiophenes, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific needs.
Transition-Metal-Catalyzed Annulation Reactions
Transition-metal catalysis offers a powerful and versatile approach for the construction of the benzothiophene core, often allowing for a high degree of functional group tolerance and regioselectivity. Palladium and copper catalysts are among the most frequently employed metals for these transformations.
Palladium-Catalyzed Annulation of Aryl Sulfides with Alkynes
This method provides a convergent route to 2,3-disubstituted benzothiophenes from readily available aryl sulfides and alkynes. The reaction exhibits good functional group tolerance.[1]
Experimental Protocol:
To a screw-capped test tube equipped with a magnetic stir bar were added aryl sulfide (0.20 mmol, 1.0 equiv), alkyne (0.40 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.020 mmol, 10 mol %), Ag₂CO₃ (110 mg, 0.40 mmol, 2.0 equiv), and K₂CO₃ (55 mg, 0.40 mmol, 2.0 equiv). The tube was sealed, and then 1,2-dichloroethane (1.0 mL) was added. The mixture was stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired benzothiophene.[1]
Copper-Catalyzed Synthesis of 2-Acylbenzothiophenes
An efficient protocol for the synthesis of 2-acylbenzothiophenes has been developed using a copper-catalyzed reaction of 2-iodochalcones with a sulfur source. This method proceeds via an in situ incorporation of sulfur followed by cyclization.[2][3]
Experimental Protocol:
A flame-dried 10 mL round-bottom flask was charged with 2-iodochalcone (0.5 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol %), and DMSO (2 mL). Potassium ethyl xanthate (1.5 mmol) was added portion-wise over 10 hours at 100 °C. After the complete addition, the reaction mixture was stirred for an additional 2 hours at the same temperature. The reaction was monitored by TLC. After completion, the reaction mixture was cooled to room temperature and diluted with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (100-200 mesh) using ethyl acetate/hexane as the eluent to afford the desired 2-acylbenzothiophene.[2][3]
Quantitative Data Summary for Transition-Metal-Catalyzed Routes:
| Catalyst System | Starting Materials | Product Scope | Yield (%) | Temperature (°C) | Time (h) | Ref. |
| Pd(OAc)₂ / Ag₂CO₃ / K₂CO₃ | Aryl sulfides, Alkynes | 2,3-Disubstituted benzothiophenes | 60-95 | 120 | 24 | [1] |
| Cu(OAc)₂ / Potassium ethyl xanthate | 2-Iodochalcones | 2-Acylbenzothiophenes | 75-87 | 100 | 12 | [2][3] |
Reaction Pathway for Palladium-Catalyzed Annulation:
References
- 1. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Acylbenzo[b]thiophenes via Cu-Catalyzed α-C-H Functionalization of 2-Halochalcones Using Xanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Acylbenzo[b]thiophenes via Cu-Catalyzed α-C-H Functionalization of 2-Halochalcones Using Xanthate [organic-chemistry.org]
Cross-Validation of Analytical Data for 7-Ethyl-2-propyl-1-benzothiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical data for 7-Ethyl-2-propyl-1-benzothiophene and its structurally related analogs, 7-Ethyl-1-benzothiophene and 2-Propyl-1-benzothiophene. Due to the limited availability of experimental data for the target compound, this document leverages computed data and experimental findings for its close structural isomers to offer a valuable reference for analytical method development, characterization, and quality control.
Comparative Analytical Data
The following tables summarize the available analytical data for this compound and its analogs. This data is crucial for distinguishing between these closely related compounds and for establishing analytical specifications.
Table 1: Physicochemical Properties
| Property | This compound (Target) | 7-Ethyl-1-benzothiophene (Analog 1) | 2-Propyl-1-benzothiophene (Analog 2) |
| Molecular Formula | C₁₃H₁₆S | C₁₀H₁₀S[1] | C₁₁H₁₂S[2] |
| Molecular Weight ( g/mol ) | 204.33 (Computed) | 162.25 (Computed)[1] | 176.28 (Computed)[2] |
| Monoisotopic Mass (Da) | 204.097 (Computed) | 162.050 (Computed)[1] | 176.066 (Computed)[2] |
| XLogP3 | 5.2 (Computed) | 3.7 (Computed)[1] | 4.1 (Computed)[2] |
| Melting Point | Data not available | Data not available[3] | Data not available |
| Boiling Point | Data not available | Data not available[3] | Data not available |
Table 2: Chromatographic Data
| Parameter | This compound (Target) | 7-Ethyl-1-benzothiophene (Analog 1) | 2-Propyl-1-benzothiophene (Analog 2) |
| Kovats Retention Index (Standard non-polar) | Data not available | 1378.3[1] | 1491.9[2] |
| Kovats Retention Index (Semi-standard non-polar) | Data not available | 1391.3[1] | 1501.8[2] |
Table 3: Mass Spectrometry Data (GC-MS)
| Parameter | This compound (Target) | 7-Ethyl-1-benzothiophene (Analog 1) | 2-Propyl-1-benzothiophene (Analog 2) |
| Top Peak (m/z) | Data not available | 147[1] | 137[2] |
| 2nd Highest Peak (m/z) | Data not available | 162[1] | 147[2] |
| 3rd Highest Peak (m/z) | Data not available | 148[1] | 176[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of benzothiophene derivatives and can be adapted for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.
-
Internal Standard: Add a small amount of TMS to the sample solution to serve as a reference for chemical shifts (0 ppm).
-
Data Acquisition:
-
Transfer the solution to an NMR tube.
-
Place the tube in the NMR spectrometer.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the TMS signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of a sample and to determine the mass-to-charge ratio of the analyte.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium carrier gas
-
Injector and detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Examine the mass spectrum corresponding to the analyte's peak to identify the molecular ion and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To separate, quantify, and purify the target compound from a mixture.
Instrumentation:
-
HPLC system with a pump, injector, column oven, and detector (e.g., UV-Vis or Diode Array Detector)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)
-
Acid modifier (e.g., formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example:
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
-
Injection: Inject 10-20 µL of the prepared sample.
-
Data Analysis:
-
Identify the peak corresponding to the analyte based on its retention time.
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from standards of known concentrations.
-
Visualizations
The following diagrams illustrate the general analytical workflow and the logical relationship between the target compound and its analogs.
Caption: General analytical workflow for the characterization of a synthesized benzothiophene derivative.
Caption: Structural relationship between the target compound and its analogs.
References
Evaluating the Selectivity of 7-Ethyl-2-propyl-1-benzothiophene for its Biological Target: A Comparative Guide
This guide provides a comprehensive evaluation of the selectivity of the novel compound 7-Ethyl-2-propyl-1-benzothiophene for its putative biological target, Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1), also known as MEKK1. The performance of this compound is compared with other known kinase inhibitors, supported by experimental data from biochemical and cellular assays. Detailed methodologies for the key experiments are provided to ensure reproducibility and aid in the critical assessment of the presented findings.
Compound Selectivity Profile
The selectivity of this compound was assessed against a panel of 50 kinases, including MAP3K1. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro biochemical assays. Lower IC50 values indicate higher potency.
| Compound | MAP3K1 (MEKK1) IC50 (nM) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Kinase Z IC50 (nM) |
| This compound | 15 | >10,000 | 8,500 | >10,000 |
| Compound A (Known MAP3K1 Inhibitor) | 25 | 5,000 | 7,200 | >10,000 |
| Compound B (Broad-spectrum Kinase Inhibitor) | 50 | 150 | 300 | 800 |
Cellular Target Engagement
To confirm target engagement in a cellular context, a NanoBRET™ Target Engagement Assay was performed in HEK293 cells transiently expressing a NanoLuc®-MAP3K1 fusion protein. The results are presented as the half-maximal effective concentration (EC50) for target engagement.
| Compound | Cellular MAP3K1 Target Engagement EC50 (nM) |
| This compound | 85 |
| Compound A (Known MAP3K1 Inhibitor) | 150 |
| Compound B (Broad-spectrum Kinase Inhibitor) | 450 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
A radiometric kinase assay was used to determine the IC50 values of the test compounds. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide by the kinase.
Protocol:
-
Kinase, substrate peptide, and test compound were incubated in a buffer solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij-35.
-
The reaction was initiated by the addition of [γ-³²P]ATP.
-
The reaction mixture was incubated for 60 minutes at room temperature.
-
The reaction was stopped by the addition of 3% phosphoric acid.
-
A portion of the reaction mixture was spotted onto a P30 filtermat.
-
The filtermat was washed three times with 75 mM phosphoric acid and once with methanol.
-
The radioactivity on the filtermat was measured using a scintillation counter.
-
IC50 values were calculated from the dose-response curves using non-linear regression analysis.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to an intracellular target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein and a fluorescent energy transfer probe that binds to the target.
Protocol:
-
HEK293 cells were transiently transfected with a plasmid encoding a NanoLuc®-MAP3K1 fusion protein.
-
Transfected cells were seeded into 96-well plates and incubated for 24 hours.
-
Cells were treated with a dilution series of the test compound for 2 hours.
-
The NanoBRET™ Tracer and Nano-Glo® Substrate were added to the cells.
-
BRET signal was measured using a luminometer capable of detecting both donor and acceptor luminescence.
-
EC50 values were determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
MAP3K1 Signaling Pathway
The following diagram illustrates a simplified signaling cascade involving MAP3K1 (MEKK1), demonstrating its role in activating downstream kinases leading to a cellular response.
Caption: Simplified MAP3K1 (MEKK1) signaling cascade.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The diagram below outlines the key steps in the radiometric kinase assay used to determine the IC50 values of the test compounds.
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
Safety Operating Guide
Proper Disposal of 7-Ethyl-2-propyl-1-benzothiophene: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 7-Ethyl-2-propyl-1-benzothiophene. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. The following steps outline a general procedure for its collection and disposal:
-
Waste Identification and Segregation:
-
Container Selection:
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Do not overfill the container; a general guideline is to fill it to no more than 90% of its capacity.[1]
-
For any contaminated solid waste, such as gloves or wipes, double-bag it in clear plastic bags to allow for visual inspection by EHS personnel.[2]
-
-
Labeling:
-
Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[4]
-
The label must include:
-
The words "Hazardous Waste."[4]
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[4]
-
The approximate quantity or concentration of the waste.
-
The date of waste generation.[4]
-
The name and contact information of the principal investigator or laboratory supervisor.[4]
-
Any known hazard pictograms (e.g., harmful, irritant).[4]
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.[1]
-
Place the container in secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks.[2]
-
Be mindful of storage time limits, which are often regulated. For example, some regulations require waste to be transported to a licensed disposal facility within 90 days of generation.[1][2]
-
-
Arranging for Disposal:
Summary of Potential Hazards and Disposal Considerations
The following table summarizes key information based on general knowledge of benzothiophene derivatives and sulfur-containing compounds.
| Consideration | Description |
| Potential Hazards | While specific data for this compound is limited, related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Sulfur-containing compounds can also be toxic to aquatic life. |
| Waste Classification | Assumed to be hazardous chemical waste. Final determination should be made in consultation with your EHS department. |
| Incompatible Materials | Avoid mixing with strong oxidizing agents, acids, or bases unless a specific neutralization protocol is approved by EHS. |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal service arranged through your institution's EHS department. |
| Container Type | Chemically resistant, sealed container. Plastic is often preferred for liquid waste.[4] |
| Labeling Requirements | Must be clearly labeled as "Hazardous Waste" with the full chemical name and other required information.[4] |
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: Workflow for the proper disposal of laboratory chemical waste.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. aaronchem.com [aaronchem.com]
Essential Safety and Operational Guide for 7-Ethyl-2-propyl-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 7-Ethyl-2-propyl-1-benzothiophene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general hazards associated with benzothiophene derivatives and other sulfur-containing organic compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to selecting personal protective equipment is essential to ensure safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) | Safety glasses with side shields | Nitrile or butyl rubber gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Moderate-Volume Handling or Risk of Splash (e.g., reactions, extractions) | Chemical splash goggles or a face shield | Double-gloving with nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Recommended if there is a potential for aerosol generation; use a full-face respirator with organic vapor cartridges[1] |
| High-Volume Handling or Operations Outside a Fume Hood | Full-face respirator with organic vapor cartridges | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls (e.g., Tychem)[1] | Full-face respirator with organic vapor/acid gas combination cartridges[1] |
| Emergency Situations (e.g., spills) | Full-face, self-contained breathing apparatus (SCBA) | Heavy-duty chemical-resistant gloves | Fully encapsulating chemical protective suit | Positive-pressure SCBA[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Chemical Handling :
-
When weighing the compound, do so in a fume hood to minimize inhalation exposure.
-
For reactions, use appropriate glassware and ensure all connections are secure to prevent leaks.
-
Avoid direct contact with the skin, eyes, and clothing.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
-
Doffing PPE :
-
Properly remove and dispose of PPE to prevent cross-contamination.
-
The general doffing sequence is to remove the outer gloves first, followed by the laboratory coat or suit, and finally the inner gloves.[1]
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
-
Waste Collection : All waste materials, including contaminated PPE, disposable labware, and residual chemical, should be collected in a designated, properly labeled hazardous waste container.
-
Waste Segregation : Do not mix benzothiophene waste with other incompatible waste streams.
-
Disposal Method : Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[3]
Visualizing Safe Handling Workflows
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Decision-making for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
